Piperdial
Description
This compound has been reported in Lactifluus piperatus and Lactarius torminosus with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
100288-36-6 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3aR,4S,5S,8R,8aR)-4-hydroxy-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1 |
InChI Key |
XXMVNOYKYOCDTD-OMRNGCIESA-N |
Isomeric SMILES |
C[C@H]1C=C([C@@H]([C@H]([C@H]2[C@@H]1CC(C2)(C)C)O)C=O)C=O |
Canonical SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
Other CAS No. |
100288-36-6 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Structural Anatomy of Piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Piperidine, a foundational heterocyclic amine, serves as a critical structural motif in a vast array of pharmaceuticals and natural alkaloids. Its deceptively simple six-membered ring belies a nuanced conformational landscape that dictates its reactivity and biological interactions. This in-depth guide elucidates the fundamental structural parameters of piperidine, offering a technical overview for professionals in chemical and pharmaceutical sciences.
Core Molecular Properties
Piperidine is a saturated organic compound with the molecular formula (CH₂)₅NH.[1] It consists of a six-membered ring containing five methylene bridges and one secondary amine group.[1]
| Property | Value | Source |
| Chemical Formula | C₅H₁₁N | [1][2] |
| Molar Mass | 85.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.862 g/mL | [1] |
| Boiling Point | 106 °C | [1] |
| Acidity (pKa of conjugate acid) | 11.22 | [1] |
Conformational Analysis: The Chair Conformation
Similar to cyclohexane, piperidine's most stable conformation is the chair form . This arrangement minimizes both angular and torsional strain within the ring. The presence of the nitrogen heteroatom and its lone pair of electrons, along with the N-H bond, introduces two distinct chair conformers that are in rapid equilibrium: one with the N-H bond in an axial position and the other with the N-H bond in an equatorial position.
The equatorial conformation is generally considered more stable. In the gas phase, the equatorial conformer is favored by approximately 0.72 kcal/mol.[1] This preference can, however, be influenced by the solvent, with polar solvents potentially favoring the axial conformer.[1]
Caption: Conformational equilibrium between axial and equatorial N-H piperidine.
Structural Parameters: Bond Lengths and Angles
Precise measurements of piperidine's bond lengths and angles have been determined through gas-phase electron diffraction and X-ray crystallography. These quantitative data provide the exact geometry of the molecule.
Table of Bond Lengths
| Bond | Length (Å) - Gas-Phase Electron Diffraction | Length (Å) - X-ray Crystallography (150 K) |
| C-N | 1.473 | 1.479 |
| C-C (avg.) | 1.535 | 1.527 |
| N-H | 1.022 | 0.910 |
| C-H (avg.) | 1.110 | 0.990 |
Table of Bond Angles
| Angle | Value (°) - Gas-Phase Electron Diffraction | Value (°) - X-ray Crystallography (150 K) |
| C-N-C | 109.8 | 111.5 |
| C-C-N (avg.) | 110.5 | 110.3 |
| C-C-C (avg.) | 111.2 | 111.0 |
Note: Values are averaged where multiple similar bonds/angles exist in the ring. X-ray crystallography data is derived from the study by Parkin et al. (2004).
Experimental Protocols for Structural Elucidation
The determination of piperidine's precise molecular structure relies on sophisticated analytical techniques. Below are summarized methodologies for the key experiments.
Single-Crystal X-ray Crystallography
This technique provides the definitive solid-state structure of a molecule.
-
Crystal Growth: A single crystal of piperidine suitable for diffraction is grown in situ. The liquid is flash-frozen to a polycrystalline powder. The sample is then carefully warmed (e.g., to 250 K) to partially melt, leaving a small seed crystal. Crystallization is allowed to proceed slowly from this seed.
-
Data Collection: The grown crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. It is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a CCD detector. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution: The collected diffraction intensities are integrated and corrected for experimental factors (e.g., absorption). The resulting data is used to determine the unit cell parameters and space group. The structure is then solved using direct methods to obtain the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. This process optimizes the atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns, yielding the final, highly accurate molecular structure.
Caption: A generalized workflow for determining crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformational dynamics of piperidine in solution.
-
Sample Preparation: A dilute solution of piperidine is prepared in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments or D₂O for aqueous environments). The sample is placed in a standard NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For detailed conformational analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts (δ) of the protons and carbons provide information about the electronic environment. Protons in axial versus equatorial positions will have distinct chemical shifts.
-
Coupling Constants: The magnitude of the coupling constants (³J) between vicinal protons, particularly the H-C-C-H couplings, is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation and allows for the determination of the ring's conformation.
-
NOESY: This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks can definitively distinguish between axial and equatorial positions of substituents and confirm the chair conformation.
-
-
Variable Temperature Studies: By acquiring NMR spectra at different temperatures, the thermodynamics of the conformational equilibrium (e.g., between the axial and equatorial N-H conformers) can be studied, and the energy barrier for ring inversion can be calculated.
Role in Synthesis: The Stork Enamine Alkylation
The piperidine structure is not only a target for analysis but also a key reagent in organic synthesis. Its secondary amine character allows it to readily form enamines with ketones and aldehydes. These enamines are crucial intermediates in the Stork enamine alkylation , a reliable method for the α-alkylation of carbonyl compounds.
The reaction proceeds in three main stages:
-
Enamine Formation: Piperidine reacts with a ketone (e.g., cyclohexanone) to form a nucleophilic enamine.
-
Alkylation: The enamine attacks an electrophile (e.g., an alkyl halide), adding an alkyl group to the α-carbon. This step forms an iminium salt intermediate.
-
Hydrolysis: The iminium salt is hydrolyzed with dilute acid to regenerate the ketone, now with the new alkyl group at the α-position, and releases the piperidine catalyst.
Caption: The logical steps of the Stork enamine alkylation reaction.
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on drug discovery. This technical guide provides a comprehensive overview of the piperidine scaffold, detailing its synthesis, structural features, and diverse therapeutic applications. It is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics.
Introduction to the Piperidine Scaffold
The significance of the piperidine moiety in drug design stems from its unique combination of properties. It can serve as a versatile building block, allowing for the introduction of various substituents with precise stereochemical control. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[1] Furthermore, the piperidine ring's conformational flexibility allows it to adapt to the steric requirements of diverse binding pockets, enhancing drug-target interactions.[1] These attributes have led to the incorporation of the piperidine scaffold into a wide array of FDA-approved drugs, spanning numerous therapeutic areas.[2][3][4]
Synthesis of Piperidine Derivatives
The construction of substituted piperidine rings is a well-established field in organic synthesis, with numerous methods available to access a wide range of derivatives. Key synthetic strategies include the hydrogenation of pyridine precursors, N-acylation, and N-arylation.
Hydrogenation of Pyridines
A common and efficient method for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine derivatives. This reaction typically involves the use of a metal catalyst, such as rhodium on carbon (Rh/C), under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative
-
Materials: Pyridine derivative, 10% Rhodium on Carbon (Rh/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
A solution of the pyridine derivative in methanol is placed in a high-pressure reaction vessel.
-
A catalytic amount of 10% Rh/C is added to the solution.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 5 atm) at a specified temperature (e.g., 80°C) for a designated time.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude piperidine derivative, which can be further purified by chromatography or recrystallization.
-
N-Acylation of Piperidines
The nitrogen atom of the piperidine ring can be readily functionalized through acylation reactions, allowing for the introduction of various substituents. A common example is the acetylation of piperidine-4-carboxamide.
Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxamide [5][6]
-
Materials: Piperidine-4-carboxamide, Triethylamine (Et₃N), Acetic anhydride, Dichloromethane (CH₂Cl₂).
-
-
Dissolve piperidine-4-carboxamide (1 equivalent) in dichloromethane.[5]
-
Add triethylamine (3 equivalents) to the solution.[5]
-
Cool the mixture to 0-5°C in an ice bath.[5]
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.[5]
-
Collect the precipitated solid product by filtration.[5]
-
Wash the solid with dichloromethane and dry to obtain 1-acetylpiperidine-4-carboxamide.[5]
-
N-Arylation of Piperidines
The introduction of an aryl group at the nitrogen atom can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst and a suitable ligand.
Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperidine
-
Materials: Piperidine, Aryl halide (e.g., 4-chloroanisole), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), piperidine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the palladium catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100°C) for the required time, monitoring the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Therapeutic Applications of Piperidine-Containing Drugs
The piperidine scaffold is a key component in numerous drugs across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.
FDA-Approved Drugs Featuring the Piperidine Scaffold
The following table provides a non-exhaustive list of FDA-approved drugs that contain a piperidine moiety, highlighting their therapeutic class and primary mechanism of action.
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine reuptake inhibitor.[7][8] |
| Risperidone | Atypical Antipsychotic | Antagonist of dopamine D2 and serotonin 5-HT2A receptors.[9][10] |
| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine levels in the brain.[5][11] |
| Loratadine | Antihistamine | Selective inverse agonist of peripheral histamine H1 receptors.[12][13] |
| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist. |
| Haloperidol | Typical Antipsychotic | Dopamine D2 receptor antagonist. |
| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor. |
| Pioglitazone | Antidiabetic | Peroxisome proliferator-activated receptor gamma (PPARγ) agonist. |
| Solifenacin | Anticholinergic | Muscarinic receptor antagonist. |
| Maraviroc | Antiretroviral | CCR5 receptor antagonist, preventing HIV entry into cells. |
Piperidine Derivatives in Oncology
Numerous piperidine-containing compounds have demonstrated significant anticancer activity. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[7]
Quantitative Data: Anticancer Activity of Piperidine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| B3962 (TMP-substituted phenazine) | WHCO3 (Esophageal) | 0.36 (mean) | [14] |
| B4126 (TMP-substituted phenazine) | Multiple cancer cell lines | 0.47 (mean) | [14] |
| B4125 (TMP-substituted phenazine) | Multiple cancer cell lines | 0.48 (mean) | [14] |
| Compound 17a | PC3 (Prostate) | 0.81 | [8] |
| Compound 17a | MGC803 (Gastric) | 1.09 | [8] |
| Compound 17a | MCF-7 (Breast) | 1.30 | [8] |
| DTPEP | MCF-7 (Breast) | 0.8 | [8] |
| DTPEP | MDA-MB-231 (Breast) | 1.2 | [8] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | 32.43 | [12][15] |
| Piperine Derivative | HCT-8 (Colon) | 66.0 | [15] |
| Piperine Derivative | B16 (Melanoma) | 69.9 | [15] |
Experimental Protocol: MTT Assay for Cell Viability [10][16][17]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16]
-
Materials: 96-well plates, cancer cell lines, culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Many piperidine-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by piperidine-based anticancer agents.
Piperidine Derivatives as Opioid Receptor Agonists
The piperidine scaffold is a cornerstone in the development of opioid analgesics, with fentanyl and its analogs being prominent examples. These compounds primarily act as agonists at the mu (µ)-opioid receptor.
Quantitative Data: Opioid Receptor Binding Affinity
The following table presents the binding affinities (Kᵢ values) of several piperidine-based opioid agonists for the µ-opioid receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor Kᵢ (nM) | Reference |
| Fentanyl | 0.38 | |
| Sufentanil | < 1 | [18] |
| Alfentanil | < 1 | [18] |
| Remifentanil | 1.4 | |
| Meperidine | > 100 | [18] |
| Compound (3R, 4S)-23 | 0.0021 | [19] |
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors [20][21]
This assay measures the ability of a test compound to displace a radiolabeled ligand from the opioid receptor, thereby determining its binding affinity.
-
Materials: Cell membranes expressing the opioid receptor of interest, radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor), test compound, binding buffer, wash buffer, glass fiber filters, scintillation fluid, and a scintillation counter.[22]
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC₅₀) is determined and used to calculate the Kᵢ value.
-
Signaling Pathway: Mu-Opioid Receptor Agonism
Activation of the µ-opioid receptor by an agonist initiates a G-protein-mediated signaling cascade that ultimately leads to analgesia.
Caption: Signaling pathway of a piperidine-based mu-opioid receptor agonist.
Piperidine Derivatives as CCR5 Antagonists
Certain piperidine derivatives, such as Maraviroc, function as CCR5 receptor antagonists, effectively blocking the entry of HIV into host cells.
Quantitative Data: Anti-HIV Activity of Piperidine-based CCR5 Antagonists
The following table shows the in vitro anti-HIV-1 activity (IC₅₀) and CCR5 binding affinity of selected piperidine-containing CCR5 antagonists.
| Compound | Anti-HIV-1 IC₅₀ (nM) | CCR5 Binding IC₅₀ (nM) | Reference |
| Maraviroc | ~2 | ~4 | |
| TAK-220 | 1.1 (mean EC₅₀) | 3.5 | [13] |
| SCH-350634 | Potent inhibitor | - | [23] |
| Compound 5f | - | 5.8 | [13] |
| Compound B07 | Potent activity | - | [24] |
Signaling Pathway: CCR5 Antagonism in HIV-1 Entry
CCR5 antagonists bind to the CCR5 co-receptor on host cells, preventing the interaction with the HIV-1 gp120 envelope protein and thus inhibiting viral entry.
Caption: Mechanism of action of a piperidine-based CCR5 antagonist in preventing HIV-1 entry.
Conclusion
The piperidine scaffold continues to be a highly valuable and versatile structural motif in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have cemented its role in the development of a wide range of clinically successful drugs. The ongoing exploration of novel piperidine derivatives and their biological activities promises to yield new therapeutic agents for a multitude of diseases. This technical guide provides a foundational understanding of the core aspects of piperidine chemistry and pharmacology, intended to aid researchers and drug development professionals in their pursuit of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Piperidinecarboxamide,1-acetyl- synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nwmedj.org [nwmedj.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. zenodo.org [zenodo.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This technical guide provides an in-depth overview of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the exploration and development of next-generation piperidine-based therapeutics.
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[1][2] Below is a comparative analysis of the in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines.
Quantitative Anticancer Activity Data
The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| PC-3 | Prostate | <25 (GI50, µg/mL) |
Antiviral Activity of Piperidine Derivatives
The piperidine scaffold has also been successfully incorporated into potent antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.
Quantitative Antiviral Activity Data
The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication.
| Derivative | Virus Strain | Cell Line | EC50 (µM) |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine |
| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 |
Neuroprotective Effects of Piperidine Derivatives
Piperidine-containing compounds, notably the natural alkaloid piperine, have demonstrated significant neuroprotective effects in various models of neurological disorders. Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of piperidine derivatives are provided below.
Cell Viability and Cytotoxicity Assays
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
DNA Interaction Assays
DNA Intercalation Assay using Topoisomerase I
This assay assesses a compound's ability to intercalate into DNA by observing changes in the linking number of supercoiled plasmid DNA.[6]
-
Incubation: Incubate supercoiled plasmid DNA (e.g., pBR322) with the test piperidine derivative or a known intercalator (e.g., ethidium bromide) for 15 minutes at 25°C.[6]
-
Topoisomerase I Treatment: Add DNA Topoisomerase I to the mixture and incubate for an additional hour.[6]
-
DNA Extraction: Stop the reaction and extract the DNA using phenol and chloroform, followed by ethanol precipitation.[6]
-
Gel Electrophoresis: Resolve the DNA samples on a 1% agarose gel in 1x TAE buffer.[6]
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and analyze the changes in DNA topology. Intercalating agents will cause a change in the supercoiling state of the plasmid DNA.[6]
Signaling Pathways and Mechanisms of Action
The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.
Figure 1. General experimental workflow for the evaluation of piperidine derivatives.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8] The piperidine derivative DTPEP has been shown to exert its anticancer effects by downregulating this pathway.[2]
Figure 2. The PI3K/Akt signaling pathway and the inhibitory action of DTPEP.
Apoptotic Pathway Induced by Piperidine Derivatives
Compound 17a has been reported to induce apoptosis in prostate cancer cells by modulating the expression of key apoptosis-related proteins.[9]
Figure 3. Apoptotic pathway induced by Compound 17a in cancer cells.
Neuroprotective Signaling Pathway of Piperine
Piperine exerts its neuroprotective effects through multiple signaling pathways, including the NGF/TrkA/Akt/GSK3β pathway, which is crucial for neuronal survival and function.[3]
Figure 4. Neuroprotective signaling pathway modulated by piperine.
References
- 1. benchchem.com [benchchem.com]
- 2. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 6. DNA intercalation assay [bio-protocol.org]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. cusabio.com [cusabio.com]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Versatile Tool in Pharmacology
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry. Its prevalence in over seventy commercial drugs underscores its importance as a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds. The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for diverse interactions with a multitude of biological targets. This technical guide delves into the core mechanisms of action of four prominent piperidine-containing drugs, offering insights for researchers, scientists, and drug development professionals.
Donepezil: Combating Cognitive Decline in Alzheimer's Disease
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. In Alzheimer's disease, there is a notable deficit in cholinergic neurotransmission, which is linked to cognitive decline. By inhibiting AChE, donepezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing neuronal communication.
Mechanism of Action
Donepezil binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, which can then bind to and activate postsynaptic acetylcholine receptors, improving cholinergic neurotransmission.[2][3][4] This enhanced signaling is thought to be the primary mechanism by which donepezil alleviates some of the cognitive symptoms of Alzheimer's disease.
Quantitative Data: Inhibitory Activity of Donepezil
| Parameter | Value | Target | Reference |
| IC50 | 6.7 nM | Acetylcholinesterase (in vitro) | [5][6] |
| Plasma IC50 | 37 ± 4.1 ng/mL | Brain Acetylcholinesterase (in vivo, monkey) | [7] |
| Plasma IC50 | 53.6 ± 4.0 ng/mL | Cerebral Acetylcholinesterase (in vivo, human) | [8] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine acetylcholinesterase activity and the inhibitory potential of compounds like donepezil.[9][10][11]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9] The rate of color formation is proportional to the enzyme's activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM)
-
DTNB solution (e.g., 10 mM)
-
Test compound (Donepezil) solutions at various concentrations
-
Control (buffer or solvent)
Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution (or control) to the respective wells.
-
Add 10 µL of AChE solution (1 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Following the pre-incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Immediately measure the absorbance at 412 nm and continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes) to determine the rate of reaction.
-
The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.
Caption: Mechanism of Donepezil action at the cholinergic synapse.
Risperidone: A Dual Antagonist for the Management of Psychosis
Risperidone is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.
Mechanism of Action
The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways, particularly the mesolimbic pathway, contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions). Risperidone acts as a dopamine D2 receptor antagonist, blocking the action of dopamine and thereby reducing this hyperactivity. Concurrently, its potent antagonism of serotonin 5-HT2A receptors is thought to disinhibit dopamine release in other brain regions, such as the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms of schizophrenia.[12][13][14][15] The high 5-HT2A to D2 receptor affinity ratio is a key characteristic of many atypical antipsychotics.
Quantitative Data: Receptor Binding Affinities of Risperidone
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 3.2 | |
| Serotonin 5-HT2A | 0.2 | |
| Serotonin 5-HT1A | 420 | |
| Serotonin 5-HT2C | 50 | |
| Dopamine D1 | 240 | |
| Dopamine D4 | 7.3 | |
| Alpha-1A Adrenergic | 5 | |
| Alpha-2A Adrenergic | 16 | |
| Histamine H1 | 20 |
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol is a standard method for determining the affinity of a compound for a specific G-protein coupled receptor (GPCR), such as the dopamine D2 or serotonin 5-HT2A receptor.[16][17][18][19]
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes expressing the receptor. The test compound (e.g., risperidone) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors)
-
Radiolabeled ligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)
-
Test compound (Risperidone) solutions at various concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture in assay tubes containing the cell membrane preparation, assay buffer, and varying concentrations of the test compound.
-
Add a fixed concentration of the radiolabeled ligand to each tube to initiate the binding reaction.
-
To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled ligand that is known to bind to the receptor.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Dual antagonism of D2 and 5-HT2A receptors by Risperidone.
Fentanyl: A Potent Opioid Analgesic
Fentanyl is a powerful synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine. Its primary clinical use is in the management of severe pain, particularly in surgical settings and for cancer patients. The piperidine ring is a central component of fentanyl's structure and is crucial for its interaction with its biological target.
Mechanism of Action
Fentanyl exerts its analgesic effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor.[20][21] Upon binding to the MOR, fentanyl stabilizes a receptor conformation that promotes the activation of intracellular signaling pathways. The primary pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o). Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[22][23] This reduction in cAMP levels modulates the activity of various ion channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, ultimately inhibiting the transmission of pain signals. Fentanyl also promotes the recruitment of β-arrestin to the MOR, a process involved in receptor desensitization and internalization, which can contribute to the development of tolerance and side effects.[21][22][23]
Quantitative Data: Potency of Fentanyl
| Parameter | Value | Target | Reference |
| Potency vs. Morphine | 50-100 times more potent | μ-opioid receptor | [20] |
Note: Specific EC50 values for fentanyl can vary depending on the assay system and cell type used. The relative potency to morphine is a more consistently reported measure.
Experimental Protocol: μ-Opioid Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to activate the μ-opioid receptor by quantifying the resulting decrease in intracellular cyclic AMP (cAMP) levels.
Principle: The μ-opioid receptor is coupled to the inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of cAMP. This change in cAMP can be measured using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.
Materials:
-
Cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium and reagents
-
Forskolin (an activator of adenylyl cyclase)
-
Test compound (Fentanyl) solutions at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Seed the μ-opioid receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add the test compound (fentanyl) at various concentrations to the wells and incubate for a specific period.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the measured cAMP levels against the logarithm of the fentanyl concentration.
-
The EC50 value, which is the concentration of fentanyl that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, can be determined from the dose-response curve.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme inhibition: anticholinesterases [web.williams.edu]
- 4. Enzyme Inhibition: Anticholinesterases [web.williams.edu]
- 5. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Serotonin-dopamine interaction and its relevance to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as a quintessential privileged scaffold in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on drug discovery. This technical guide delves into the core pharmacological applications of synthetic piperidines, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic significance across a spectrum of diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of piperidine-based therapeutics.
Introduction to the Pharmacological Significance of Piperidines
The unique structural and physicochemical properties of the piperidine ring contribute to its widespread success in drug design. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling the formation of crucial ionic bonds with receptor sites and enhancing aqueous solubility. The piperidine scaffold is a common feature in a vast array of FDA-approved drugs, demonstrating its broad therapeutic applicability.[1][2][3]
Anticancer Applications of Synthetic Piperidines
Synthetic piperidines have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and metastasis.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A significant number of piperidine-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, certain derivatives have been shown to activate critical signaling pathways that lead to the programmed demise of malignant cells.[4][5] These compounds can modulate the expression of key regulatory proteins involved in cell cycle progression, forcing cancer cells into a state of growth arrest.[5]
dot
Caption: Apoptosis induction by synthetic piperidines.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of synthetic piperidines is typically evaluated using cell-based assays that measure cytotoxicity or the inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spirooxindolopyrrolidine-embedded piperidinones | FaDu (Hypopharyngeal tumor) | Data not specified, but showed better cytotoxicity than bleomycin | [6] |
| 2-amino-4-(1-piperidine) pyridine derivatives | Crizotinib-resistant ALK and ROS1 mutant cell lines | Data not specified | [6] |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian carcinoma) | Not specified | [7] |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon cancer) | Not specified | [7] |
Central Nervous System (CNS) Applications
The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the central nervous system.
Alzheimer's Disease: Acetylcholinesterase Inhibition
Donepezil, a prominent piperidine-based drug, is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.[6]
dot
Caption: Mechanism of acetylcholinesterase inhibition.
Analgesia: Opioid Receptor Modulation
The piperidine ring is a key structural feature of many synthetic opioids, including meperidine (pethidine) and fentanyl.[2][8] These compounds exert their analgesic effects by acting as agonists at µ-opioid receptors in the central nervous system. The binding of these piperidine-based drugs to opioid receptors modulates pain perception.
Quantitative Data: CNS Activity
The potency of CNS-active piperidines is determined through various in vitro and in vivo assays. For instance, the inhibitory activity against AChE is quantified by IC50 values, while the affinity for opioid receptors is measured by Ki values from radioligand binding assays.
| Compound | Target | Assay | IC50/Ki | Reference |
| Donepezil | Acetylcholinesterase | Ellman's Method | Not specified | [9][10] |
| Meperidine | µ-opioid receptor | Radioligand Binding Assay | Not specified | [2][11] |
| Fentanyl | µ-opioid receptor | Radioligand Binding Assay | Not specified | [2][11] |
| Piperidine Propionamide Derivatives | µ-opioid and σ1 receptors | Not specified | Not specified | [6] |
Anti-infective Applications
Synthetic piperidines have also demonstrated significant potential as anti-infective agents, with activity against a range of bacterial and parasitic pathogens.
Antibacterial Activity: DNA Gyrase Inhibition
The fluoroquinolone antibiotics, such as ciprofloxacin, feature a piperazine ring, a close relative of piperidine. However, modifications of the ciprofloxacin scaffold to include piperidine moieties have been explored. These compounds exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12][13]
dot
Caption: Inhibition of bacterial DNA gyrase.
Quantitative Data: Anti-infective Activity
The antibacterial efficacy of piperidine derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperidinothiosemicarbazone derivatives | M. tuberculosis (standard strain) | 2 | [14] |
| Piperidinothiosemicarbazone derivatives | M. tuberculosis (resistant strain) | 4 | [14] |
| Ciprofloxacin derivatives | S. aureus | 0.25 | [13] |
| Ciprofloxacin derivatives | E. coli | 0.036 | [13] |
| Ciprofloxacin derivatives | P. aeruginosa | 0.043 | [13] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of synthetic piperidines.
General Synthetic Workflow
The synthesis of novel piperidine derivatives typically follows a multi-step process, starting from commercially available precursors and involving various organic reactions to construct and functionalize the piperidine ring.
dot
Caption: General workflow for piperidine synthesis.
Synthesis of Donepezil
Materials:
-
N-benzyl-4-formylpiperidine
-
5,6-dimethoxy-1-indanone
-
Strong base (e.g., lithium diisopropylamide - LDA)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Reducing agent for the double bond (e.g., H2/Pd-C)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of LDA in THF to the reaction mixture.
-
After stirring for a specified time, add a solution of N-benzyl-4-formylpiperidine in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the intermediate with a double bond.
-
Dissolve the intermediate in a suitable solvent and subject it to catalytic hydrogenation to reduce the double bond, yielding Donepezil.
-
Purify the final product by recrystallization or chromatography.[6]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[9][10]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (synthetic piperidine) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value of the test compound.[9][10]
Opioid Receptor Binding Assay
Principle: This assay measures the affinity of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor) by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)
-
Test compound (synthetic piperidine) solution
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a reaction tube, incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound for the receptor.
-
Calculate the IC50 of the test compound and then convert it to a Ki value using the Cheng-Prusoff equation.[1][2][11]
Conclusion
The synthetic piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its structural versatility and favorable pharmacological properties have led to the development of numerous clinically successful drugs for a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives promise to yield the next generation of innovative therapeutics. This guide has provided a comprehensive overview of the key pharmacological applications of synthetic piperidines, with a focus on providing practical information for researchers and drug development professionals. The detailed experimental protocols, quantitative data, and signaling pathway diagrams are intended to facilitate further research and development in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 8. Pethidine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.[2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[3]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. The saturated hydrocarbon backbone contributes to lipophilicity, which is crucial for membrane permeability, while the nitrogen atom can participate in hydrogen bonding, enhancing aqueous solubility.[3] The ability to functionalize the ring at multiple positions allows for fine-tuning of the overall lipophilicity (logP) and water solubility of a drug candidate.[3]
-
Metabolic Stability: The piperidine ring is generally more metabolically stable compared to other nitrogen-containing heterocycles. Strategic placement of substituents can further block sites of metabolism, improving the drug's half-life and pharmacokinetic profile.[1]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Prevalence of Piperidine in FDA-Approved Drugs
The piperidine scaffold is a recurring motif across a wide spectrum of therapeutic areas, underscoring its versatility in targeting a diverse range of biological macromolecules. A quantitative analysis of its presence in FDA-approved drugs reveals its significant contribution to modern medicine.[4]
| Therapeutic Area | Examples of Piperidine-Containing Drugs | Approximate Percentage of Drugs in Class Containing Piperidine |
| Central Nervous System (CNS) | Methylphenidate (ADHD), Donepezil (Alzheimer's), Haloperidol (Antipsychotic), Fentanyl (Analgesic), Paroxetine (Antidepressant) | ~15-20% |
| Antihistamines | Fexofenadine, Loratadine, Desloratadine | > 50% |
| Antipsychotics | Risperidone, Paliperidone, Aripiprazole | ~30-40% |
| Opioid Analgesics | Fentanyl, Meperidine, Loperamide | > 60% |
| Anticancer | Palbociclib, Ribociclib | ~5-10% |
| Antiviral (HIV) | Lopinavir, Ritonavir | ~10-15% |
| Cardiovascular | Amiodarone, Flecainide | < 5% |
Note: The percentages are estimations based on available literature and may vary depending on the specific classification and dataset.
Physicochemical Properties of Representative Piperidine-Containing Drugs
The following table summarizes key physicochemical properties of several well-known drugs that incorporate the piperidine scaffold, illustrating the range of properties that can be achieved through substitution and functionalization.
| Drug | Therapeutic Class | pKa | logP | Water Solubility (mg/mL) |
| Methylphenidate | CNS Stimulant | 8.8 | 2.3 | 1.9 |
| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 0.12 |
| Fentanyl | Opioid Analgesic | 8.4 | 4.05 | 0.025 |
| Risperidone | Atypical Antipsychotic | 8.2 | 3.3 | 0.05 |
| Loratadine | Antihistamine | 5.0 | 5.2 | 0.011 |
| Paroxetine | Antidepressant (SSRI) | 9.8 | 3.5 | 5.6 |
| Palbociclib | Anticancer (CDK4/6 Inhibitor) | 7.4 | 3.4 | 0.01 |
Experimental Protocols for the Synthesis of Key Piperidine-Containing Drugs
The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Below are detailed methodologies for the synthesis of three prominent examples.
Synthesis of Fentanyl
Fentanyl, a potent synthetic opioid analgesic, is synthesized through a convergent route that involves the formation of a 4-anilinopiperidine intermediate.
Step 1: N-alkylation of 4-piperidone
-
Reactants: 4-piperidone monohydrate hydrochloride, 2-phenylethyl bromide, potassium carbonate.
-
Solvent: Acetonitrile.
-
Procedure: A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq), 2-phenylethyl bromide (1.1 eq), and potassium carbonate (2.5 eq) in acetonitrile is heated at reflux for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-(2-phenylethyl)-4-piperidone.
Step 2: Reductive Amination
-
Reactants: N-(2-phenylethyl)-4-piperidone, aniline, sodium triacetoxyborohydride.
-
Solvent: Dichloroethane.
-
Procedure: To a solution of N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane is added sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature. The reaction is stirred for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine.
Step 3: N-acylation
-
Reactants: N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine, propionyl chloride, triethylamine.
-
Solvent: Dichloromethane.
-
Procedure: To a solution of N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added propionyl chloride (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is washed with water and brine, dried over sodium sulfate, and concentrated to give fentanyl, which can be further purified by recrystallization.
Synthesis of Donepezil
Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, features a benzylpiperidine moiety linked to an indanone core.
Step 1: Synthesis of 1-benzyl-4-formylpiperidine
-
Reactants: Isonipecotic acid, thionyl chloride, benzylamine, diisobutylaluminium hydride (DIBAL-H).
-
Procedure: Isonipecotic acid is converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with benzylamine to form the corresponding amide. The amide is subsequently reduced to 1-benzylpiperidine-4-carboxaldehyde using DIBAL-H at low temperature.
Step 2: Knoevenagel Condensation
-
Reactants: 1-benzyl-4-formylpiperidine, 5,6-dimethoxy-1-indanone, a base (e.g., piperidine or sodium ethoxide).
-
Solvent: Ethanol or Toluene.
-
Procedure: A mixture of 1-benzyl-4-formylpiperidine (1.0 eq), 5,6-dimethoxy-1-indanone (1.0 eq), and a catalytic amount of base in a suitable solvent is heated at reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the solvent is removed, and the crude product, 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidene)methylpiperidine, is purified.
Step 3: Reduction of the Double Bond
-
Reactants: 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidene)methylpiperidine, hydrogen gas, palladium on carbon (Pd/C).
-
Solvent: Ethanol or Tetrahydrofuran.
-
Procedure: The unsaturated intermediate is dissolved in a suitable solvent and hydrogenated in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere (typically 1-4 atm) until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield donepezil.
Synthesis of Methylphenidate
Methylphenidate, a stimulant used to treat ADHD, is a piperidine derivative with two stereocenters. The synthesis often targets the racemic threo-diastereomer.
Step 1: Synthesis of 2-phenyl-2-(piperidin-2-yl)acetic acid
-
Reactants: 2-chloropyridine, phenylacetonitrile, a strong base (e.g., sodium amide).
-
Procedure: Phenylacetonitrile is deprotonated with a strong base to form a carbanion, which then undergoes nucleophilic substitution with 2-chloropyridine to form 2-phenyl-2-(pyridin-2-yl)acetonitrile. The pyridine ring is then reduced to a piperidine ring using a reducing agent such as hydrogen gas with a platinum oxide catalyst. Finally, the nitrile group is hydrolyzed under acidic or basic conditions to yield 2-phenyl-2-(piperidin-2-yl)acetic acid.
Step 2: Esterification
-
Reactants: 2-phenyl-2-(piperidin-2-yl)acetic acid, methanol, an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Procedure: The carboxylic acid is esterified by heating it in methanol in the presence of a catalytic amount of a strong acid. The reaction is typically refluxed for several hours. After cooling, the reaction mixture is neutralized, and the methylphenidate is extracted with an organic solvent. The solvent is then removed to give the crude product, which is a mixture of diastereomers.
Step 3: Diastereomeric Resolution (Optional but crucial for therapeutic use)
-
Procedure: The racemic threo/erythro mixture of methylphenidate can be separated into its individual diastereomers by fractional crystallization of diastereomeric salts formed with a chiral acid, such as tartaric acid. The desired threo-diastereomer is then isolated.
Visualizing the Role of Piperidine: Signaling Pathways and Experimental Workflows
Graphviz diagrams provide a clear and concise way to visualize complex biological and chemical processes. The following diagrams illustrate the mechanism of action of piperidine-containing drugs and a general workflow for their discovery.
Caption: The piperidine scaffold as a privileged structure in drug design.
Caption: Mechanism of action of atypical antipsychotics containing a piperidine moiety.
Caption: Mechanism of action of piperidine-based HIV protease inhibitors.
Caption: General workflow for combinatorial synthesis and high-throughput screening of a piperidine library.
Conclusion
The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines. This guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of the critical role piperidine plays in the ongoing quest for improved human health.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives across several key therapeutic areas. It is designed to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical motif.
This guide presents quantitative SAR data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the principles governing the biological activity of piperidine-containing compounds.
Piperidine Derivatives as Opioid Receptor Modulators
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors. The prototypical example is meperidine, and extensive modifications of the piperidine core have been explored to optimize potency, selectivity, and reduce side effects.
Quantitative Structure-Activity Relationship Data
The binding affinity (Ki) of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity. The following table summarizes the binding affinities of a selection of piperidine-based opioid receptor modulators.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
| Morphine | 1-100 | - | - | [2][3] |
| Fentanyl | 1-100 | - | - | [3][4] |
| Meperidine | >100 | - | - | [3][4] |
| Sufentanil | <1 | - | - | [3][4] |
| Alfentanil | 1-100 | - | - | [4] |
| Carfentanil | 0.22 | - | - | [5] |
| Loperamide | - | - | - | |
| Diphenoxylate | 1-100 | - | - | [3] |
| Tetrahydroquinoline Analogues | ||||
| Compound 4 | 29 | 150 | - | [2] |
| Compound 5 | 25.8 | 33.0 | 36.5 | [2] |
| Compound 6 | 0.29 | 6.6 | - | [2] |
| Compound 9 | 1.1 | 10 | - | [2] |
| Compound 10 | 0.45 | 11 | - | [2] |
| Compound 11 | 0.35 | 9.7 | - | [2] |
| Compound 12 | 0.52 | 11 | - | [2] |
General SAR Observations for Opioid Receptor Modulators:
-
4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring is crucial for activity. A phenyl group or a related aromatic system is often found in potent µ-opioid agonists.
-
N-Substituent: The substituent on the piperidine nitrogen significantly influences potency and selectivity. For instance, in the fentanyl series, an N-phenethyl group is optimal for µ-receptor affinity.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity, with different stereoisomers often exhibiting distinct receptor binding profiles and functional activities.
Key Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]diprenorphine or [³H]naloxone).
-
Test compounds (piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well. For competition assays, the radioligand concentration is typically at or below its Kd value.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the opioid receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Piperidine Derivatives as CCR5 Antagonists for Anti-HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists, effectively blocking this viral entry pathway.
Quantitative Structure-Activity Relationship Data
The inhibitory concentration (IC50) is a key metric for evaluating the potency of CCR5 antagonists. The following table presents the IC50 values for a series of 4-hydroxypiperidine derivatives.
| Compound | CCR5 IC50 (nM) | Reference |
| Guanylhydrazone Lead | ||
| Compound 1 | 840 | [8] |
| 4-Hydroxypiperidine Derivatives | ||
| Compound 6k | Potent | [8] |
| Compound 10h | 11 | [8] |
| 4-(Pyrazolyl)piperidine Derivatives | ||
| General Structure | Potent anti-HIV-1 activity | [9] |
General SAR Observations for CCR5 Antagonists:
-
Piperidine Core: The piperidine ring serves as a central scaffold for orienting key pharmacophoric groups.
-
Side Chains: The nature and substitution pattern of the side chains attached to the piperidine nitrogen and at the 4-position are critical for potent CCR5 antagonism.
-
Heterocyclic Linkers: The introduction of heterocyclic rings, such as pyrazole, between the piperidine moiety and an aromatic group can lead to compounds with excellent anti-HIV-1 activity in vitro.[9]
Key Experimental Protocol: HIV-1 Entry Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into cells expressing CD4 and CCR5.
Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry.
Materials:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
HIV-1 pseudovirus (engineered to express the envelope protein of an R5-tropic HIV-1 strain).
-
Test compounds (piperidine derivatives).
-
Cell culture medium.
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Virus Addition: Add the HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the IC50 value.[10][11][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR5 signaling pathway and a typical workflow for an HIV-1 entry assay.
Piperidine Derivatives as Anticancer Agents
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.
Quantitative Structure-Activity Relationship Data
The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are used to quantify the cytotoxic activity of piperidine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Tetramethylpiperidine-phenazines | ||||
| B3962 | Various | Esophageal, Hepatocellular, Colon | 0.36 (mean) | [13] |
| B4125 | Various | Esophageal, Hepatocellular, Colon | 0.48 (mean) | [13] |
| B4126 | Various | Esophageal, Hepatocellular, Colon | 0.47 (mean) | [13] |
| Functionalized Piperidines | ||||
| Compound 1 | PC-3 | Prostate | 6.3 | [14] |
| Compound 16 | 786-0 | Kidney | 0.4 | [14] |
| Compound 16 | HT29 | Colon | 4.1 | [14] |
| Compound 16 | NCI/ADR-RES | Ovarian (Resistant) | 17.5 | [14] |
| Compound 25 | PC-3 | Prostate | 6.4 | [14] |
| Vindoline-Piperazine Conjugates | ||||
| Compound 23 | MDA-MB-468 | Breast | 1.00 | [15] |
| Compound 25 | HOP-92 | Non-small cell lung | 1.35 | [15] |
General SAR Observations for Anticancer Agents:
-
Substituent Effects: The nature and position of substituents on the piperidine ring and any associated aromatic systems can dramatically influence cytotoxic potency and selectivity against different cancer cell lines.
-
Hybrid Molecules: Hybrid molecules that combine the piperidine scaffold with other pharmacophores, such as vindoline or phenazine, have shown promising anticancer activity.[13][15]
-
Drug Resistance: Some piperidine derivatives have demonstrated efficacy against multidrug-resistant cancer cell lines, suggesting they may circumvent common resistance mechanisms.[13]
Key Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Objective: To determine the IC50 of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds (piperidine derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC50 value.[16][17][18][19]
Experimental Workflow
The following diagram illustrates a typical workflow for an MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. zenodo.org [zenodo.org]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 11. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent and versatile structural motifs in medicinal chemistry. Its ubiquity in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as high aqueous solubility, metabolic stability, and the capacity to serve as a key pharmacophore for interacting with biological targets.[1] This technical guide provides an in-depth exploration of recent discoveries in piperidine-based therapeutic agents, focusing on their synthesis, biological evaluation, and mechanisms of action across various disease areas, including cancer, viral infections, and neurodegenerative disorders.
Strategic Importance of the Piperidine Moiety
The piperidine scaffold is a privileged structure in drug design, appearing in over twenty classes of pharmaceuticals.[2] Its significance can be attributed to several key factors:
-
Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with target proteins.
-
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological macromolecules. The ring's conformational flexibility also allows it to adapt to the shape of binding pockets.[3]
-
Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance a molecule's "druggability" by improving its absorption, distribution, metabolism, and excretion (ADME) profile. This often leads to reduced toxicity.[3]
-
Blood-Brain Barrier Permeability: The lipophilic nature of the piperidine ring can facilitate the transport of therapeutic agents across the blood-brain barrier, making it a valuable scaffold for developing drugs that target the central nervous system (CNS).
Novel Piperidine-Based Therapeutic Agents: A Multi-pronged Approach
Recent research has highlighted the potential of novel piperidine-based compounds in a range of therapeutic areas. This guide will focus on three key areas of active investigation: anticancer, antiviral, and neuroprotective agents.
Anticancer Agents: Targeting DNA Repair and Protein Degradation
The development of novel piperidine-containing anticancer agents has focused on inhibiting key cellular processes that are dysregulated in cancer, such as DNA repair and protein degradation.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors:
PARP-1 is a critical enzyme in the repair of DNA single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[4] A series of novel piperidine-based benzamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.
Quantitative Data for Piperidine-Based PARP-1 Inhibitors
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 IC50 (µM) |
| 6a | 8.33 | 8.56 ± 1.07 |
| 15d | 12.02 | 6.99 ± 2.62 |
Data sourced from a study on novel piperidine-based benzamide derivatives as PARP-1 inhibitors.[4]
Proteasome Inhibitors:
The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins. Inhibiting the proteasome leads to the accumulation of these proteins, triggering apoptosis in cancer cells. Novel non-covalent piperidine-containing dipeptidyl derivatives have been developed as potent proteasome inhibitors.[5]
Quantitative Data for Piperidine-Based Proteasome Inhibitors
| Compound | Proteasome IC50 (nM) | RPMI 8226 IC50 (nM) | MM-1S IC50 (nM) |
| 28 | 1.4 ± 0.1 | 13.9 ± 1.8 | 9.5 ± 0.5 |
Data for selected compounds from a study on non-covalent piperidine-containing proteasome inhibitors.[5]
Antiviral Agents: Combating Influenza Virus Replication
The emergence of drug-resistant influenza virus strains necessitates the discovery of novel antiviral agents with new mechanisms of action. A series of piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[2][6]
One optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (referred to as 11e), demonstrated excellent inhibitory activity against a variety of influenza virus strains.[2] Time-of-addition experiments suggest that this compound interferes with an early to middle stage of the viral replication cycle, after the virus has entered the host cell.[6]
Quantitative Data for a Novel Piperidine-Based Influenza Inhibitor
| Compound | Influenza A/Udorn/72 (H3N2) EC50 (µM) | Selectivity Index (SI) |
| 11e | 0.05 | >160,000 |
Data for the optimized compound from a study on piperidine-based influenza virus inhibitors.[2]
Neuroprotective Agents: Shielding Neurons from Damage
Ischemic stroke is a leading cause of death and disability worldwide. Neuroprotective agents aim to reduce the neuronal damage caused by a stroke. A series of novel piperidine urea derivatives have been designed and synthesized with the goal of providing neuroprotection with reduced cardiotoxicity compared to earlier compounds.[7][8]
Compound A10 emerged as a promising candidate, demonstrating superior protective activity in a neuronal cell line and a significant reduction in cerebral infarction in an animal model of stroke.[7][8]
Quantitative Data for a Novel Piperidine-Based Neuroprotective Agent
| Compound | hERG IC50 (µmol/L) | Neuroprotection in SH-SY5Y cells |
| A10 | > 40 | Superior to control at multiple concentrations |
Data for a promising neuroprotective agent from a study on piperidine urea derivatives.[8]
Experimental Protocols
This section provides an overview of the methodologies used in the discovery and evaluation of the piperidine-based therapeutic agents discussed.
General Synthesis of Piperidine Derivatives
The synthesis of novel piperidine derivatives often involves multi-step reaction sequences. A common approach for the synthesis of the PARP-1 inhibitors involved the following key steps:
-
Starting Material Preparation: Synthesis of the core piperidine and benzamide fragments.
-
Coupling Reaction: Amide bond formation between the piperidine and benzamide moieties, often using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Purification: Purification of the final compounds is typically achieved using column chromatography.
In Vitro Biological Assays
Enzyme Inhibition Assays (e.g., PARP-1):
-
A reaction mixture containing the PARP-1 enzyme, a substrate (e.g., biotinylated NAD+), and the test compound at various concentrations is prepared.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The reaction is stopped, and the amount of product formed is quantified, often using a colorimetric or fluorescent readout.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assays (e.g., MTT Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
IC50 values are determined by analyzing the dose-response curve.
Antiviral Assays (e.g., Plaque Reduction Assay):
-
A monolayer of host cells (e.g., Madin-Darby canine kidney cells for influenza) is infected with the virus.
-
The infected cells are then overlaid with a medium containing the test compound at various concentrations.
-
After incubation to allow for plaque formation, the cells are fixed and stained.
-
The number of plaques in the treated wells is compared to the number in untreated control wells to determine the percentage of inhibition.
-
EC50 values are calculated from the dose-response data.
Neuroprotection Assays:
-
A neuronal cell line (e.g., SH-SY5Y) is treated with a neurotoxic agent (e.g., glutamate) to induce cell death.
-
The cells are co-treated with the test compounds at various concentrations.
-
Cell viability is assessed using methods such as the MTT assay.
-
The ability of the compounds to protect the cells from the neurotoxic insult is quantified.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of piperidine-based agents are mediated through their interaction with specific signaling pathways.
PARP-1 Inhibition and Synthetic Lethality
Caption: Synthetic lethality induced by PARP-1 inhibitors in BRCA-deficient cancer cells.
General Workflow for Piperidine-Based Drug Discovery
Caption: A generalized workflow for the discovery of novel therapeutic agents.
Conclusion
The piperidine scaffold continues to be a highly valuable and productive starting point for the design and discovery of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective inhibitors for a wide range of biological targets. The examples highlighted in this guide demonstrate the ongoing success of piperidine-based drug discovery efforts in the fields of oncology, virology, and neurology. Future research in this area is expected to yield even more innovative and effective therapies for a variety of human diseases.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 2. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 8. thieme-connect.com [thieme-connect.com]
Piperidine Analogs in Central Nervous System Research: A Technical Guide
Introduction
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This six-membered nitrogen-containing heterocycle's conformational flexibility and ability to engage in various molecular interactions make it a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[2][3] Piperidine-containing drugs have shown efficacy in treating a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and chronic pain.[1][3][4]
This technical guide provides an in-depth overview of the role of piperidine analogs in CNS research, with a focus on their key molecular targets, quantitative pharmacological data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel CNS therapies.
Key CNS Targets for Piperidine Analogs
Piperidine derivatives have been successfully designed to interact with a diverse range of CNS targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. The versatility of the piperidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier penetration.[4]
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Inhibition of cholinesterases, particularly AChE, is a primary therapeutic strategy for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to alleviate cognitive decline. Donepezil, a well-known piperidine-containing drug, is a potent AChE inhibitor.[5][6] Research is ongoing to develop piperidine analogs with dual inhibitory activity against both AChE and BuChE, which may offer broader therapeutic benefits.[7]
β-Secretase (BACE1)
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[8] The development of BACE1 inhibitors is a major focus of Alzheimer's drug discovery, and several piperidine-containing compounds have been investigated for their potential to reduce Aβ production.[9][10][11]
Sigma Receptors (σ1 and σ2)
Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions, including signal transduction, neuroprotection, and modulation of ion channels.[12] The sigma-1 (σ1) receptor, in particular, is a target for the treatment of neuropathic pain, depression, and neurodegenerative diseases.[13] Haloperidol, an antipsychotic drug, is a well-known sigma receptor ligand.[14][15] Many piperidine analogs have been synthesized and evaluated for their affinity and selectivity for σ1 and σ2 receptors.[16][17][18]
Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. Antagonists of the H3 receptor have shown potential in the treatment of cognitive disorders, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[19][20][21] The piperidine moiety is a common feature in many potent and selective H3 receptor antagonists.[16][22]
Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, while MAO-A inhibitors are used as antidepressants.[23][24] Piperine, a natural piperidine alkaloid, and its synthetic analogs have been shown to inhibit both MAO-A and MAO-B.[25][26]
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in various CNS disorders, including neurodegenerative diseases and brain tumors.[27][28] Some piperidine derivatives have been shown to modulate this pathway, offering a potential therapeutic avenue.[29][30][31]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and inhibitory activities of selected piperidine analogs against various CNS targets.
Table 1: Cholinesterase Inhibition by Piperidine Analogs
| Compound/Derivative | Target | IC50 (µM) | Ki (nM) | Reference |
| Donepezil | Human AChE | - | 144.37 | [5] |
| Donepezil | Rat Brain AChE | ~0.01 | 39.8 (Kd) | [6] |
| Benzimidazole-piperidine hybrid (N7) | Human AChE | 14.124 | - | [32] |
| Benzimidazole-piperidine hybrid (N6) | Human BuChE | 13.505 | - | [32] |
Table 2: BACE1 Inhibition by Piperidine Analogs
| Compound | BACE1 IC50 (µM) | Reference |
| Compound 11 | 15.4 | [9] |
| Compound 13 | 136 | [10][11] |
Table 3: Sigma Receptor Binding Affinity of Piperidine Analogs
| Compound | Target | Ki (nM) | Reference |
| Haloperidol | σ1 Receptor | - | [14] |
| Compound 5 | Human σ1 Receptor | 3.64 | [16][21] |
| Compound 11 | Human σ1 Receptor | 4.41 | [16][21] |
| Compound 12 | Human σ1 Receptor | - | [16] |
| S5 | MAO-B | 203 (IC50) | [26] |
Table 4: Histamine H3 Receptor Antagonism by Piperidine Analogs
| Compound | Receptor | pA2 | Ki (nM) | Reference |
| Compound 14 | Guinea Pig H3R | 7.2 | - | [20] |
| ADS031 | Human H3R | 7.54 | 12.5 | [22] |
| ADS024 | Guinea Pig H3R | 7.57 | - | [22] |
| Compound 5 | Human H3R | - | 7.70 | [16][21] |
| Compound 11 | Human H3R | - | 6.2 | [16][21] |
Table 5: Monoamine Oxidase (MAO) Inhibition by Piperidine Analogs
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |
| Piperic acid N-propyl amide (3) | MAO-B | 0.045 | 81.3 | [25] |
| Compound 10 | MAO-A | 0.8 | 0.51 | [24] |
| Compound 14 | MAO-B | 0.497 | >303 | [24] |
| Compound S5 | MAO-B | 0.203 | 19.04 | [26] |
| Compound 7 | Human MAO-A | 15.38 | - | [23] |
| Compound 15 | Human MAO-B | - | - | [23] |
Signaling Pathways and Experimental Workflows
Neurotoxic Mechanism of MPP+
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons in the substantia nigra, inducing a Parkinson's-like syndrome.[33][34][35] The mechanism of MPP+ neurotoxicity involves its uptake by the dopamine transporter (DAT) and subsequent inhibition of complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).[36][37]
PI3K/Akt/mTOR Signaling Pathway in Neuroprotection
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis. Some piperidine analogs, such as piperine, have been shown to modulate this pathway, leading to neuroprotective effects.[27] For instance, piperine can activate autophagy to degrade α-synuclein, a protein implicated in Parkinson's disease, by suppressing the PI3K/Akt/mTOR pathway.[27]
General Workflow for In Vitro BACE1 Inhibition Assay
A common method for evaluating BACE1 inhibitors is the in vitro cell-free fluorescence resonance energy transfer (FRET) assay.[8][38] This assay measures the cleavage of a synthetic substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Experimental Protocols
Synthesis of Piperidine Analogs
The synthesis of piperidine derivatives can be achieved through various chemical strategies. Common methods include the reduction of pyridine precursors, intramolecular cyclization of acyclic amines, and multicomponent reactions.[2]
General Procedure for Reductive Amination: A common method for synthesizing N-substituted piperidines involves the reductive amination of a piperidone with a primary or secondary amine.
-
To a solution of the desired piperidone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) is added the amine (1-1.2 equivalents).
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) to allow for imine formation.
-
A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added portion-wise to the mixture.
-
The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over a drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired piperidine analog.
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a general procedure for determining the in vitro inhibitory activity of piperidine analogs against BACE1 using a fluorescence resonance energy transfer (FRET) assay.[8][9][38]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds (piperidine analogs) dissolved in dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference with the enzyme activity.
-
In a 96-well plate, add the diluted test compounds or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add the BACE1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Record the fluorescence signal over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Sigma Receptor Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of piperidine analogs for sigma-1 (σ1) and sigma-2 (σ2) receptors using a radioligand binding assay.[17][18][39]
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2)[17][18]
-
Radioligand for σ1 receptor (e.g., --INVALID-LINK---pentazocine)
-
Radioligand for σ2 receptor (e.g., [3H]-DTG)
-
Non-specific binding control (e.g., haloperidol for σ1, unlabeled DTG for σ2)
-
Masking agent for σ1 receptors in σ2 assay (e.g., (+)-pentazocine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (piperidine analogs)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the membrane preparation, radioligand, and either buffer, test compound, or non-specific binding control. For the σ2 receptor assay, also include the σ1 receptor masking agent.
-
Incubate the mixture for a specified time and temperature (e.g., 120 minutes at 37°C for σ1).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compounds.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Conclusion
Piperidine and its analogs continue to be a rich source of inspiration for the development of novel CNS therapies. Their structural versatility allows for the design of potent and selective ligands for a wide range of important neurological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to discover and develop the next generation of piperidine-based drugs for the treatment of debilitating CNS disorders. Further exploration of multi-target-directed ligands and the application of novel synthetic methodologies will undoubtedly expand the therapeutic potential of this remarkable scaffold.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the binding characteristics of [5-(11)C-methoxy]Donepezil in the rat brain for in vivo visualization of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. mdpi.com [mdpi.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. MPP+ - Wikipedia [en.wikipedia.org]
- 35. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease | MDPI [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. d-nb.info [d-nb.info]
- 39. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structural motif in medicinal chemistry, widely recognized for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic accessibility and favorable physicochemical properties have established it as a cornerstone in modern drug discovery.[2] This technical guide provides an in-depth overview of piperidine derivatives as potent and selective inhibitors of various key enzymes, summarizing quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.
Cholinesterase Inhibition: Targeting Alzheimer's Disease
Piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission.[5]
Data Presentation: Potency of Piperidine-Based Cholinesterase Inhibitors
The inhibitory activities of various piperidine derivatives against AChE and BChE are summarized below, with IC50 values providing a comparative measure of their potency.
| Compound | Target Enzyme | IC50 Value | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | [6][7] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 nM | [8][9] |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM | [10] |
| Semi-synthetic analogue 7 (from Senna spectabilis) | AChE | 7.32 µM | [11][12] |
| Semi-synthetic analogue 9 (from Senna spectabilis) | AChE | 15.1 µM | [11][12] |
| 1-Benzylpiperidine derivative (Compound 19) | AChE | 5.10 ± 0.24 µM | [13] |
| 1-Benzoylpiperidine derivative (Compound 21) | BChE | 6.16 ± 0.29 µM | [13] |
| Phenoxyethyl piperidine derivative (Compound 5c) | AChE | 0.5 ± 0.05 µM | [14] |
| Phenoxyethyl piperidine derivative (Compound 7c) | BChE | 2.5 ± 0.6 µM | [14] |
| Genistein derivative with piperidine ring (G1) | AChE | 264 nM | [15] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[16][17]
Principle: This colorimetric assay measures the activity of AChE based on the hydrolysis of the substrate acetylthiocholine (ATCI) to thiocholine.[16][18] The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[16][18]
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM ATCI solution in deionized water
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer
-
Test compound (inhibitor) solution
Procedure:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank: 150 µL Phosphate Buffer + 10 µL solvent + 10 µL DTNB + 10 µL deionized water
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[16]
-
-
Mix gently and pre-incubate the plate for 10 minutes at 25°C.[16]
-
Initiate the reaction by adding 10 µL of the 14 mM ATCI solution to all wells except the blank.[16]
-
Immediately measure the increase in absorbance at 412 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.[16]
Data Analysis: The rate of the reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease suggests that the cognitive decline observed in patients is linked to a deficit in cholinergic signaling.[5] This is primarily due to the degeneration of cholinergic neurons in the basal forebrain, leading to reduced levels of acetylcholine in the brain.[6] AChE inhibitors, including piperidine derivatives, increase the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[5]
Cholinergic signaling pathway and the action of piperidine-based AChE inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Strategy for Type 2 Diabetes
Piperidine derivatives have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][19] By inhibiting DPP-4, these compounds prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes.[2][20]
Data Presentation: Potency of Piperidine-Based DPP-4 Inhibitors
| Compound | IC50 Value | Reference |
| N-substituted 4-hydrazino piperidine derivative (22e) | 88 nM | [5][21] |
| 4-Benzylpiperidine derivative (1) | 1.6 ± 0.04 µM | [19] |
| 4-Amino-1-benzylpiperidine derivative (4) | 4 ± 0.08 µM | [19] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
A common method for determining the in vitro inhibitory activity of compounds against DPP-4 utilizes a fluorescence-based assay.[22]
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The cleavage releases free AMC, which is fluorescent and can be quantified to determine enzyme activity.
Reagents:
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., 5 mM H-Gly-Pro-AMC)
-
Test compound (inhibitor) solution
-
Positive control inhibitor (e.g., Sitagliptin)
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to the respective wells:
-
Blank (No Enzyme): Assay Buffer + solvent
-
Negative Control (100% Activity): Assay Buffer + DPP-4 enzyme + solvent
-
Positive Control: Assay Buffer + DPP-4 enzyme + positive control inhibitor
-
Test Wells: Assay Buffer + DPP-4 enzyme + test compound solution.[22]
-
-
Incubate the plate at 37°C for 10-30 minutes.[22]
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.[22]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[22]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[22]
Data Analysis: Calculate the percent inhibition for each inhibitor concentration after subtracting the background fluorescence. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: Incretin Pathway and Glucose Homeostasis
The incretin pathway plays a crucial role in regulating glucose homeostasis.[2][20] Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[20][23] DPP-4 rapidly degrades these incretin hormones.[2] Piperidine-based DPP-4 inhibitors block this degradation, thereby enhancing the incretin effect.[22]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. oatext.com [oatext.com]
- 20. ccjm.org [ccjm.org]
- 21. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its prevalence stems from its ability to confer desirable physicochemical properties, such as aqueous solubility and the ability to engage in key biological interactions. However, the introduction of various substituents to the piperidine ring can significantly alter its toxicological profile, leading to a range of adverse effects. This technical guide provides a comprehensive overview of the toxicological landscape of substituted piperidines, focusing on quantitative toxicity data, detailed experimental methodologies for toxicological assessment, and the underlying molecular signaling pathways.
Quantitative Toxicological Data
The acute toxicity of substituted piperidines varies widely depending on the nature and position of the substituents on the piperidine ring, as well as the route of administration and the animal model used. The following tables summarize the available quantitative data, including median lethal dose (LD50) and 50% inhibitory concentration (IC50) values, to facilitate a comparative assessment of the toxicity of these compounds.
Table 1: Acute Toxicity (LD50) of Piperidine and Selected Substituted Piperidines
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Piperidine | Rat | Oral | 133 - 740 | [1] |
| Rat | Dermal | 275 | ||
| Rat | Inhalation (4h) | 4.8 mg/L (LC50) | ||
| Mouse | Oral | 30 | ||
| Rabbit | Oral | 145 | ||
| 2-Methylpiperidine | Not Specified | Not Specified | Not Specified (Classified as Acute Tox. 4 Oral) | [2][3][4] |
| Piperine | Mouse | Intravenous (i.v.) | 15.1 | |
| Mouse | Intraperitoneal (i.p.) | 43 | ||
| Mouse | Subcutaneous (s.c.) | 200 | ||
| Mouse | Intragastric (i.g.) | 330 | ||
| Mouse | Intramuscular (i.m.) | 400 | ||
| Rat | Intraperitoneal (i.p.) | 33.5 | ||
| Rat | Intragastric (i.g.) | 514 | ||
| Minoxidil | Rat | Oral | 1321 - 3492 | [5] |
| Mouse | Oral | 2456 - 2648 | [5] | |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Mouse | Parenteral | 30 (neurotoxic dose) | [6] |
Table 2: In Vitro Cytotoxicity (IC50/GI50) of Selected Substituted Piperidines
| Compound Class/Name | Cell Line(s) | Assay | IC50/GI50 (µM) | Reference(s) |
| Tetramethylpiperidine-substituted phenazines (B3962, B4126, B4125) | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | Not Specified | 0.36 - 0.48 µg/mL (mean) | [7] |
| Piperine | CEM, HL-60 | MTT | >87.6 | [8] |
| B16 | MTT | 69.9 | [8] | |
| HCT-8 | MTT | 66.0 | [8] | |
| Vindoline-piperazine conjugates (Compound 23) | MDA-MB-468 (Breast Cancer) | Not Specified | 1.00 (GI50) | [9] |
| Vindoline-piperazine conjugates (Compound 25) | HOP-92 (Non-small cell lung cancer) | Not Specified | 1.35 (GI50) | [9] |
| 2,4-disubstituted-2-thiopyrimidines | PC-3, HCT-116 | Not Specified | 58.2 - 69.6 µg/mL | [10] |
| Alkenylimidazo[1,2-a]pyrimidines (Compound 3a) | A549 (Lung Carcinoma) | Not Specified | 5.988 | [11] |
| Phenylpiperidine derivatives (3d, 4d) | MCF-7 (Breast Cancer) | Sulforhodamine B | 39.0 - 43.4 | [11] |
| MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.1 - 35.9 | [11] |
Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of substituted piperidines requires a battery of in vitro and in vivo assays. The following section details the methodologies for key experiments cited in the assessment of piperidine toxicity.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm. The absorbance is proportional to the total cellular protein mass.[10][12][13][14][15]
-
Genotoxicity Assay
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[9][16][17][18][19]
-
Protocol:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the control indicates a mutagenic potential.
-
Developmental Toxicity Assay
Zebrafish Embryo Acute Toxicity Test (OECD 236)
The zebrafish embryo is a valuable vertebrate model for developmental toxicity testing due to its rapid development, transparency, and high throughput screening capabilities.
-
Protocol:
-
Embryo Collection: Collect newly fertilized zebrafish eggs.
-
Exposure: Expose the embryos to a range of concentrations of the test compound in a multi-well plate.
-
Incubation: Incubate the embryos for up to 96 hours post-fertilization.
-
Observation: Observe the embryos at specific time points for lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[2][8][20][21][22]
-
Data Analysis: Determine the LC50 value based on the observed lethal effects.
-
Cardiotoxicity Assay
hERG Potassium Channel Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.
-
Protocol (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Voltage Clamp: Use an automated patch-clamp system to control the membrane potential and record the hERG channel currents.
-
Data Acquisition: Measure the inhibition of the hERG current by the test compound.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG channel current.[11]
-
Hepatotoxicity Assay
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are a major family of enzymes involved in drug metabolism in the liver. Inhibition of these enzymes can lead to drug-drug interactions and hepatotoxicity.
-
Protocol (Fluorogenic):
-
Enzyme Source: Use human liver microsomes or recombinant CYP isozymes (e.g., CYP3A4, CYP2D6).
-
Substrate: Use a fluorogenic substrate that is specifically metabolized by the CYP isozyme of interest.
-
Inhibition: Incubate the enzyme, substrate, and various concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence of the product formed by the enzymatic reaction. A decrease in fluorescence indicates inhibition of the CYP enzyme.
-
IC50 Determination: Calculate the IC50 value for the inhibition of the specific CYP isozyme.
-
Signaling Pathways in Substituted Piperidine Toxicity
Understanding the molecular mechanisms underlying the toxicity of substituted piperidines is crucial for risk assessment and the design of safer compounds. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in piperidine-induced toxicity.
Nicotinic Acetylcholine Receptor (nAChR) Signaling in Neurotoxicity and Developmental Toxicity
Certain piperidine alkaloids, such as coniine and anabasine, are known to interact with nicotinic acetylcholine receptors (nAChRs). This interaction can lead to neurotoxicity and developmental toxicity, including teratogenic effects. The binding of these alkaloids to nAChRs can cause initial activation followed by receptor desensitization, leading to a blockade of neuromuscular transmission and subsequent adverse effects. Downstream signaling from nAChR activation involves calcium influx and modulation of various intracellular pathways, including the PI3K/Akt and MAPK pathways, which can impact cell survival and development.[13][16][17]
SREBP Pathway in Piperazine-Induced Hepatotoxicity
Certain piperazine derivatives, which share a six-membered nitrogen-containing ring with piperidines, have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol and lipid biosynthesis. This process is mediated by the activation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
Conclusion
The toxicological profile of substituted piperidines is complex and highly dependent on the specific chemical structure. This guide provides a foundational understanding of the potential toxicities associated with this important class of compounds. The provided quantitative data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers, scientists, and drug development professionals in the evaluation and design of safer piperidine-containing molecules. A thorough toxicological assessment, employing the methodologies outlined herein, is essential to mitigate the risks associated with the development of new therapeutics and other chemical entities based on the piperidine scaffold.
References
- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nwmedj.org [nwmedj.org]
- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Median lethal dose - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance in drug discovery. The biological activity of piperidine derivatives is often critically dependent on the stereochemical configuration of substituents on the ring.[3] Consequently, the development of robust and efficient methods for the stereoselective synthesis of these heterocycles is a significant goal in modern organic and medicinal chemistry.[4]
This document provides detailed application notes and experimental protocols for several contemporary strategies for the stereoselective synthesis of piperidine derivatives, including organocatalytic domino reactions, chemo-enzymatic methods, and transition metal-catalyzed reactions.
General Workflow for Stereoselective Piperidine Synthesis
The stereoselective synthesis of piperidine derivatives follows a logical progression from starting material selection to the final analysis of the chiral product. The choice of synthetic strategy is dictated by the desired substitution pattern and stereochemistry.
Caption: General experimental workflow for stereoselective piperidine synthesis.
Application Note 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines
Background: Organocatalytic multicomponent domino reactions provide a highly efficient route to complex molecules in a single operational step.[3] A quinine-derived squaramide catalyst, for example, can effectively catalyze a triple-domino Michael/aza-Henry/cyclization sequence. This reaction combines a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine to produce highly functionalized tetrahydropyridines with up to three contiguous stereocenters, often with excellent diastereo- and enantioselectivity.[3] This atom-economical method is noted for its operational simplicity.[3]
Data Presentation:
| Entry | 1,3-Dicarbonyl Compound | β-Nitroolefin | Aldimine | Yield (%) | dr | ee (%) |
| 1 | Dibenzoylmethane | Nitrostyrene | N-Boc | 94 | >20:1 | 98 |
| 2 | Acetylacetone | Nitrostyrene | N-Boc | 90 | >20:1 | 97 |
| 3 | Ethyl acetoacetate | Nitrostyrene | N-Boc | 85 | 15:1 | 96 |
| 4 | Dibenzoylmethane | β-Nitrostyrene | N-PMP | 92 | >20:1 | 99 |
Data is representative of typical results from organocatalytic domino reactions. dr = diastereomeric ratio, ee = enantiomeric excess.
Experimental Protocol:
Protocol 1: Organocatalytic Domino Reaction [3]
-
Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).
-
Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C. Stir the reaction at this temperature for the specified time (typically 1.5 to 4 days), monitoring progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.
-
Analysis: Confirm the structure of the isolated product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.[3]
Application Note 2: Chemo-enzymatic Dearomatization of Pyridines
Background: Biocatalysis offers a powerful and sustainable approach to chiral molecules. A one-pot, multi-enzyme cascade can be employed for the stereoselective synthesis of piperidine derivatives from pyridinium precursors.[3][5] This system often utilizes an Ene-Imine Reductase (EneIRED) for the key stereoselective reduction step, coupled with a cofactor regeneration system (e.g., glucose dehydrogenase) to ensure high efficiency.[3] This method provides access to enantioenriched 3- and 4-substituted piperidines.[5]
Caption: One-pot enzymatic cascade for the stereoselective reduction of THPs.[3]
Data Presentation:
| Entry | Ene-Imine Reductase (EneIRED) | Substrate | Time (h) | Conversion (%) | ee (%) |
| 1 | EneIRED-1 | Substrate A | 24 | >99 | 98 (R) |
| 2 | EneIRED-2 | Substrate A | 24 | >99 | 97 (S) |
| 3 | EneIRED-1 | Substrate B | 24 | 95 | 99 (R) |
| 4 | EneIRED-3 | Substrate C | 24 | 98 | >99 (S) |
Data is representative of typical results for chemo-enzymatic reductions.
Experimental Protocol:
Protocol 2: One-Pot Chemo-enzymatic Reduction [3]
-
Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5). To this buffer, add D-glucose (50 mM), NADP⁺ (1 mM), catalase, glucose dehydrogenase (GDH), and the desired Ene-Imine Reductase (EneIRED).
-
Substrate Addition: To the buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate (prepared separately via reduction of the corresponding pyridinium salt) to a final concentration of 10 mM.
-
Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Workup: After 24 hours, quench the reaction by adding an equal volume of isopropanol. Centrifuge the mixture to precipitate the enzymes and remove the supernatant.
-
Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification and Analysis: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography if necessary. Determine conversion and enantiomeric excess by chiral GC or HPLC analysis.[3]
Application Note 3: Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines
Background: Transition metal catalysis provides powerful tools for C-C bond formation. A recently developed method involves a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines.[5][6] This strategy allows for the highly regio- and enantioselective synthesis of 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[5] The method tolerates a wide range of functional groups and can be performed on a gram scale.[6]
Data Presentation:
| Entry | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | L1 | 95 | 98 |
| 2 | 4-Fluorophenylboronic acid | L1 | 93 | 97 |
| 3 | 4-Methoxyphenylboronic acid | L1 | 89 | 99 |
| 4 | 2-Thiopheneboronic acid | L1 | 85 | 96 |
Data is representative of Rh-catalyzed asymmetric carbometalation of dihydropyridines.[5][6]
Experimental Protocol:
Protocol 3: Rh-Catalyzed Asymmetric Reductive Heck Reaction [6][7]
-
Catalyst Pre-formation: In a glovebox, to a vial add [Rh(COD)Cl]₂ (1.0 equiv), chiral diene ligand (2.2 equiv), and THF. Stir for 30 minutes.
-
Reaction Setup: To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.
-
Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio. Add aqueous CsOH (2.0 equiv).
-
Reaction: Stir the reaction mixture at 70 °C for 20 hours.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.
-
Reduction to Piperidine: Dissolve the tetrahydropyridine derivative in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter through Celite and concentrate to yield the final 3-substituted piperidine.[7]
Biological Relevance: Piperidine Alkaloids in Signaling Pathways
Many piperidine-containing natural products exhibit significant biological activities.[8] For example, Solenopsin, a venom alkaloid from fire ants, has been shown to inhibit the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in diseases like cancer. Understanding how piperidine derivatives interact with such pathways is vital for drug development.
Caption: Solenopsin inhibits the PI3K/Akt signaling pathway upstream of Akt activation.[3]
References
- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The piperidine ring is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][3] The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1][2][4] This process involves the addition of three molecules of hydrogen across the aromatic pyridine ring to yield the saturated piperidine.
While conceptually straightforward, the hydrogenation of pyridines presents several challenges. The aromaticity of the pyridine ring requires potent catalytic systems, often involving high pressures and temperatures.[4] Furthermore, the Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison.[4] For substituted pyridines, achieving high chemoselectivity—reducing the pyridine ring without affecting other sensitive functional groups—is a critical consideration.[5]
These application notes provide an overview of common catalytic systems, quantitative data on their performance, and detailed experimental protocols for the hydrogenation of pyridine to piperidine.
Catalytic Systems and Reaction Mechanisms
The hydrogenation of pyridines can be accomplished using both heterogeneous and homogeneous catalysts, as well as through electrocatalytic methods.
Heterogeneous Catalysis: This is the most common approach, particularly in industrial settings, due to the ease of catalyst separation and recycling.[1]
-
Precious Metal Catalysts: Platinum group metals are highly effective.
-
Palladium on Carbon (Pd/C): Widely used for its efficiency, often in the presence of an acidic additive to protonate the pyridine ring, which facilitates reduction.[6][7]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A versatile and mild catalyst effective for a range of substituted pyridines, typically used in acidic solvents like glacial acetic acid.[5][8][9]
-
Rhodium on Carbon (Rh/C): Often shows high activity, allowing for hydrogenation under lower pressures compared to other catalysts.[7]
-
Rhodium(III) Oxide (Rh₂O₃): A stable and commercially available catalyst that has shown high activity for reducing a wide variety of unprotected pyridines under mild conditions (5 bar H₂, 40 °C).[2][4]
-
-
Other Metal Catalysts:
Homogeneous Catalysis: These systems offer high selectivity and activity under mild conditions but can be challenging to separate from the product.
-
Rhodium and Iridium Complexes: Complexes with chiral phosphine ligands have been explored for asymmetric hydrogenation, though often with modest success for simple pyridines.[12] Iridium-based catalysts have shown excellent chemoselectivity for reducing pyridines while preserving sensitive functional groups like alkenes, alkynes, esters, and azides.
-
Metal-Free Catalysis: Borane catalysts, forming a frustrated Lewis pair (FLP) with pyridine, can activate H₂ and facilitate a stepwise hydrogenation to piperidine.[13]
Electrocatalytic Hydrogenation: This emerging method uses an electric current to drive the hydrogenation at ambient temperature and pressure, offering a potentially safer and more sustainable alternative to high-pressure gas systems.[1][3] Using a carbon-supported rhodium catalyst, quantitative conversion of pyridine to piperidine has been achieved with high current efficiency.[1][3]
The general mechanism for catalytic hydrogenation involves the stepwise addition of hydrogen atoms to the pyridine ring, proceeding through dihydropyridine and tetrahydropyridine intermediates.[14]
Data Presentation
The efficiency of pyridine hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity/Yield (%) | Reference |
| 1% Pd-Ag/Al₂O₃ | Pyridine | 70 atm H₂, 60°C, 2h | 99 | 99 (Selectivity) | [11] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 bar H₂, 30°C, 5.5h, H₂O/DCM, H₂SO₄ | 100 | 99 (Yield of 4-PIPA) | [6] |
| PtO₂ | 2-Methylpyridine | 70 bar H₂, RT, 4-6h, Acetic Acid | - | High (Product Isolated) | [8] |
| Rh/C | N-picolinoyl-(S)-proline methyl ester | 50 bar H₂, 50°C, Methanol | 100 | - | [7] |
| Rh₂O₃ (0.5 mol%) | Pyridine | 5 bar H₂, 40°C, 16h, TFE | - | >99 (Yield) | [4] |
| Rh/KB (electrocatalytic) | Pyridine | 25 mA cm⁻², 25°C, H₂O | 100 | 98 (Yield) | [1][3] |
Note: PIPA = (aminomethyl)piperidine; DCM = Dichloromethane; RT = Room Temperature; TFE = 2,2,2-Trifluoroethanol.
Table 2: Hydrogenation of Pyridines with Various Functional Groups
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-Bromopyridine | PtO₂ | 50 bar H₂, RT, 6h, Acetic Acid | 2-Bromopiperidine | - (Isolated) | [8] |
| 3-Phenylpyridine | PtO₂ | 60 bar H₂, RT, 8h, Acetic Acid | 3-Phenylpiperidine | - (Isolated) | [8] |
| 4-Vinylpyridine | Rh₂O₃ | 5 bar H₂, 40°C, 16h, TFE | 4-Ethylpiperidine | >99 | [4] |
| Pyridin-3-ylmethanol | Rh₂O₃ | 5 bar H₂, 40°C, 16h, TFE | Piperidin-3-ylmethanol | >99 | [4] |
| Ethyl nicotinate | Rh₂O₃ | 5 bar H₂, 40°C, 16h, TFE | Ethyl nipecotate | >99 | [4] |
| 4-Azidomethylpyridine | [Ir(cod)(PCy₃)(py)]PF₆ | 80 bar H₂, 80°C, 20h, DCM | 4-Azidomethylpiperidine | 72 |
Experimental Protocols
The following protocols provide generalized procedures for common laboratory-scale hydrogenation reactions. Safety Note: Hydrogenations involving H₂ gas, especially at high pressure, must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields.
Protocol 1: General Procedure using Platinum(IV) Oxide (PtO₂) in Acetic Acid
This protocol is adapted from methodologies for the hydrogenation of substituted pyridines using Adams' catalyst.[5][8]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-10 hours.[8]
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Mild Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
This protocol is based on a highly efficient method for hydrogenating functionalized pyridines under mild conditions.[2][4]
Materials:
-
Functionalized pyridine (1.0 eq, e.g., 0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, solvent, e.g., 1.0 mL)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite® or a syringe filter)
Procedure:
-
Reactor Setup: In a vial or reactor tube, combine the pyridine substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1.0 mL).[4]
-
Reaction Execution:
-
Work-up:
-
After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the system with inert gas.
-
Remove the reaction vial. The yield can be determined directly by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
For isolation, filter the reaction mixture through a short plug of Celite® or a syringe filter to remove the catalyst, rinsing with a small amount of solvent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Further purification can be performed if necessary. For many substrates, this method provides high purity product directly.[4]
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans | Semantic Scholar [semanticscholar.org]
- 13. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized piperidines. The piperidine motif is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] One-pot synthetic strategies, particularly multicomponent reactions (MCRs), offer significant advantages over classical multi-step methods by enhancing operational simplicity, reducing waste, and improving overall efficiency.[1]
Application Notes
Functionalized piperidines exhibit a broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, antimicrobial, and analgesic properties.[3][4][5] Their diverse biological functions stem from their ability to interact with a variety of biological targets, such as G-protein coupled receptors, ion channels, and enzymes like kinases and cholinesterases.[3][6][7] The synthetic methods detailed below provide access to a wide range of substituted piperidines, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Featured One-Pot Synthetic Protocols
Two distinct and robust one-pot protocols for the synthesis of functionalized piperidines are presented below: a four-component condensation for the synthesis of piperid-4-ones and a tandem protocol for the construction of N-substituted piperidines from halogenated amides.
Protocol 1: Four-Component Synthesis of Highly Functionalized Piperid-4-ones
This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a four-component condensation reaction.[4] This method allows for the generation of significant molecular complexity in a single step.
Experimental Protocol:
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH) is added titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Diketene (1.2 equiv) is then added to the reaction mixture.
-
Following the consumption of the starting materials as monitored by Thin Layer Chromatography (TLC), an aldehyde (1.0 equiv) is introduced to the flask.
-
The reaction is stirred until completion.
-
The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).
-
The crude product is purified by flash column chromatography to yield the desired functionalized piperid-4-one.
Quantitative Data Summary:
| Entry | Aldehyde | Imine | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | N-tosylbenzaldimine | 75 | 1:1 |
| 2 | p-Anisaldehyde | N-tosylbenzaldimine | 82 | 1.2:1 |
| 3 | Furfural | N-tosylbenzaldimine | 68 | 1:1.1 |
| 4 | Isobutyraldehyde | N-tosylbenzaldimine | 65 | 1.5:1 |
Table 1: Representative yields and diastereomeric ratios for the four-component synthesis of piperid-4-ones.
Experimental Workflow Diagram:
Caption: Workflow for the four-component one-pot synthesis of piperid-4-ones.
Protocol 2: One-Pot Tandem Synthesis of N-Substituted Piperidines from Halogenated Amides
This protocol outlines an efficient one-pot synthesis of N-substituted piperidines from readily available halogenated amides.[3] The reaction proceeds through a tandem sequence of amide activation, reduction, and intramolecular nucleophilic substitution.[3]
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-fluoropyridine (1.2 equiv) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.
-
Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.
Quantitative Data Summary:
| Entry | Halogenated Amide Substrate | Product | Yield (%) |
| 1 | N-(4-chlorobutyl)benzamide | N-benzylpiperidine | 85 |
| 2 | N-(5-bromopentyl)acetamide | N-acetylpiperidine | 78 |
| 3 | N-(4-chlorobutyl)-4-methoxybenzamide | N-(4-methoxybenzyl)piperidine | 88 |
| 4 | N-(4-iodobutyl)isobutyramide | N-isobutyrylpiperidine | 75 |
Table 2: Representative yields for the one-pot synthesis of N-substituted piperidines from halogenated amides.
Pharmacological Relevance and Signaling Pathways
Functionalized piperidines often exert their biological effects by modulating cellular signaling pathways. For instance, many piperidine-containing compounds have been developed as kinase inhibitors for cancer therapy.[6] These inhibitors can block the activity of kinases that are aberrantly activated in cancer cells, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
Signaling Pathway Diagram:
Caption: Simplified diagram of a kinase signaling pathway inhibited by a functionalized piperidine derivative.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Solid-Phase Synthesis of Piperidine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of piperidine libraries, a critical scaffold in drug discovery. The protocols outlined below leverage the efficiency of solid-phase organic synthesis (SPOS) to enable the rapid generation of diverse piperidine derivatives for screening and lead optimization. Two primary synthetic strategies are detailed: the Imino-Diels-Alder cycloaddition and the Ugi four-component reaction.
Introduction
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Solid-phase synthesis offers a powerful platform for the construction of piperidine libraries by simplifying purification, allowing for the use of excess reagents to drive reactions to completion, and enabling automation.[3][4] This document provides detailed experimental protocols, data presentation, and workflow diagrams to guide researchers in the efficient synthesis of polysubstituted piperidine libraries.
Key Synthetic Strategies
Two robust methods for the solid-phase synthesis of piperidine libraries are presented:
-
Imino-Diels-Alder Cycloaddition: This strategy allows for the creation of polysubstituted 4-piperidones and 4-aminopiperidines with high diastereoselectivity. The reaction involves a cycloaddition between a solid-supported imine and a 2-amino-1,3-butadiene, offering up to five points of diversity.[5]
-
Ugi Four-Component Reaction (U-4CR): This multicomponent reaction is a powerful tool for generating complex molecules in a single step. In this context, it is used to synthesize N-substituted pyrrolidinone-tethered N-substituted piperidines, providing significant molecular diversity.[6][7][8][9]
Protocol 1: Imino-Diels-Alder Cycloaddition
This protocol describes the synthesis of polysubstituted piperidines via the reaction of a resin-bound imine with a 2-amino-1,3-butadiene.
Experimental Protocol
1. Resin Preparation and Amine Loading:
-
Start with a suitable resin, such as Rink Amide resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).[10]
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF.
-
Couple the desired amino acid (as the dienophile precursor) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours.
-
Wash the resin extensively with DMF and DCM.
2. Imine Formation:
-
To the resin-bound amine, add a solution of the desired aldehyde (3-5 equivalents) in a suitable solvent such as trimethyl orthoformate or a mixture of DMF and methanol.
-
Allow the reaction to proceed for 4-12 hours at room temperature to form the solid-supported imine.
-
Wash the resin with the reaction solvent and then with DCM to remove excess reagents.
3. Imino-Diels-Alder Cycloaddition:
-
Prepare a solution of the 2-amino-1,3-butadiene (3-5 equivalents) in a suitable solvent (e.g., toluene or dioxane).
-
Add the diene solution to the resin-bound imine.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, wash the resin with the reaction solvent, followed by DMF and DCM.
4. Cleavage from Resin:
-
Treat the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA)-based (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Quantitative Data Summary
| Step | Reagents and Conditions | Time (h) | Temperature (°C) | Typical Yield (%) |
| Fmoc Deprotection | 20% Piperidine in DMF | 0.33 | Room Temp. | >95% |
| Amine Coupling | Amino Acid (3 eq.), HATU (3 eq.), DIPEA (6 eq.) in DMF | 2-4 | Room Temp. | >90% |
| Imine Formation | Aldehyde (3-5 eq.) in Trimethyl Orthoformate | 4-12 | Room Temp. | >90% |
| Cycloaddition | 2-Amino-1,3-butadiene (3-5 eq.) in Toluene | 12-24 | 80-100 | 70-95% (crude) |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 | Room Temp. | >80% |
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of piperidines via Imino-Diels-Alder reaction.
Protocol 2: Ugi Four-Component Reaction (U-4CR)
This protocol details the synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines using the Ugi reaction on a solid support.
Experimental Protocol
1. Resin Preparation and Loading of Glutamic Acid:
-
Start with MBHA resin.
-
Swell the resin in DMF for 1-2 hours.
-
Couple Fmoc-L-Glu(OtBu)-OH to the resin using standard peptide coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) for 4-6 hours.
-
Wash the resin with DMF and DCM.
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF and DCM.
-
Remove the tert-butyl protecting group from the glutamic acid side chain using a solution of 55% TFA in DCM (2 x 30 min).
-
Wash the resin with DCM, 10% DIPEA in DMF, and then DMF.
2. Ugi Four-Component Reaction:
-
Swell the resin-bound glutamic acid in a suitable solvent like methanol or a mixture of methanol and DCM.
-
Add the aldehyde or ketone component (e.g., Boc-piperidone, 5-10 equivalents).
-
Add the amine component (5-10 equivalents).
-
Add the isocyanide component (5-10 equivalents).
-
Agitate the reaction mixture at room temperature for 24-48 hours.
-
Wash the resin with methanol, DMF, and DCM.
3. Diversification (Optional):
-
If Boc-piperidone was used, the Boc group can be removed with 55% TFA in DCM.
-
The resulting secondary amine on the piperidine ring can be further functionalized by reacting with various electrophiles such as sulfonyl chlorides, isocyanates, or carboxylic acids under appropriate conditions.
4. Cleavage from Resin:
-
Cleave the product from the resin using a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Isolate and purify the product as described in Protocol 1.
Quantitative Data Summary
| Step | Reagents and Conditions | Time (h) | Temperature (°C) | Typical Yield (%) |
| Glu Loading | Fmoc-L-Glu(OtBu)-OH, HBTU, HOBt, DIPEA in DMF | 4-6 | Room Temp. | >90% |
| Fmoc Deprotection | 20% Piperidine in DMF | 0.33 | Room Temp. | >95% |
| tBu Deprotection | 55% TFA in DCM | 1 | Room Temp. | >95% |
| Ugi Reaction | Aldehyde/Ketone (5-10 eq.), Amine (5-10 eq.), Isocyanide (5-10 eq.) in MeOH | 24-48 | Room Temp. | 60-90% (crude) |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 | Room Temp. | >80% |
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of piperidines via the Ugi four-component reaction.
Signaling Pathway Relevance
Piperidine-containing compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The libraries generated from these protocols can be screened against various targets. For instance, many piperidine derivatives act as antagonists for receptors involved in neurotransmission.
Caption: A simplified GPCR signaling pathway where a piperidine antagonist can modulate cellular responses.
Conclusion
The solid-phase synthesis protocols detailed in these application notes provide a robust and efficient means for generating diverse libraries of piperidine derivatives. The Imino-Diels-Alder and Ugi reaction strategies offer flexibility in introducing multiple points of diversity, making them highly valuable for the discovery of novel bioactive compounds. The provided workflows and quantitative data serve as a practical guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Piperidine in Stork Enamine Alkylation
Introduction
The Stork enamine alkylation is a cornerstone of modern organic synthesis, providing a mild and efficient method for the α-alkylation and α-acylation of carbonyl compounds.[1] This reaction circumvents common issues associated with strong base-mediated enolate chemistry, such as poly-alkylation, self-condensation, and lack of regioselectivity.[2] The methodology involves the conversion of a ketone or aldehyde into a nucleophilic enamine intermediate, which then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now bearing a new alkyl or acyl substituent at the α-position.[3]
Piperidine, a six-membered heterocyclic secondary amine, is frequently employed in this transformation.[4][5] Enamines derived from piperidine are effective nucleophiles used as substrates in the Stork enamine alkylation reaction.[4][5][6] Its structural properties and basicity make it an excellent reagent for the formation of stable and reactive enamine intermediates, which are crucial for the synthesis of complex molecules in medicinal chemistry and drug development.[4][7]
Mechanism of Action
The Stork enamine alkylation using piperidine proceeds through three key steps:
-
Enamine Formation: A ketone or aldehyde reacts with piperidine, typically with acid catalysis and removal of water, to form a piperidine enamine.[1][8]
-
Nucleophilic Attack (Alkylation): The enamine, with its nucleophilic α-carbon, attacks an electrophile (e.g., an alkyl halide).[1][8] This is generally an SN2 reaction. The lone pair of electrons on the nitrogen atom participates in this step, forming a transient iminium ion.[8]
-
Hydrolysis: The resulting iminium ion is hydrolyzed, usually with dilute aqueous acid, to regenerate the carbonyl group and release piperidine hydrochloride, yielding the final α-alkylated ketone or aldehyde.[3][9]
This process allows for selective mono-alkylation under neutral conditions, a significant advantage over traditional enolate alkylations.[9]
Visualized Mechanisms and Workflows
Caption: Overall mechanism of Stork enamine alkylation using piperidine.
Caption: General experimental workflow for Stork enamine alkylation.
Quantitative Data Summary
The efficiency of the Stork enamine alkylation is highly dependent on the substrates and reaction conditions. The following table summarizes representative yields for the enamine formation step and the overall alkylation process.
| Carbonyl Compound | Secondary Amine | Electrophile | Product | Yield (%) | Reference |
| Cyclohexanone | Piperidine | - | 1-(Cyclohex-1-en-1-yl)piperidine | 79 | [10] |
| Cyclohexanone | Pyrrolidine | - | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 93 | [11] |
| 2,2-Diphenylcyclopentanone | Pyrrolidine | Methyl Iodide | 5-Methyl-2,2-diphenylcyclopentanone | Not specified | [2] |
| Isobutyraldehyde | (Generic Enamine) | Bu₂BOTf | α-Alkylated Aldehyde | 77 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in a typical Stork enamine alkylation reaction using piperidine.
Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)piperidine
This protocol details the formation of the piperidine enamine from cyclohexanone.
Materials:
-
Cyclohexanone
-
Piperidine
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (dry)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (0.1 mol), piperidine (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 mol%) to 200 mL of dry toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-6 hours). The reaction can be monitored by TLC or GC to confirm the disappearance of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude enamine is often used directly in the next step without further purification. If purification is required, it can be achieved by vacuum distillation.
Protocol 2: α-Alkylation of Cyclohexanone via its Piperidine Enamine
This protocol describes the alkylation of the pre-formed enamine with an activated alkyl halide, such as benzyl bromide.
Materials:
-
Crude 1-(Cyclohex-1-en-1-yl)piperidine (from Protocol 1)
-
Benzyl bromide (or other activated alkyl halide)
-
Dioxane or Tetrahydrofuran (THF), dry
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard glassware for stirring and extraction
Procedure:
-
Dissolve the crude 1-(cyclohex-1-en-1-yl)piperidine (approx. 0.1 mol) in 150 mL of dry dioxane or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the alkylating agent, for example, benzyl bromide (0.1 mol), dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Stir the mixture for 12-24 hours at room temperature.[2] The reaction progress can be monitored by TLC. Formation of a precipitate (the iminium salt) is common.
-
After the reaction is complete, add 50 mL of 10% aqueous hydrochloric acid to the mixture to hydrolyze the iminium salt.[2]
-
Stir vigorously for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]
-
Purify the crude product (2-benzylcyclohexanone) by flash column chromatography on silica gel or vacuum distillation to obtain the final α-alkylated ketone.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 10. Enamines from the biomass derivative Cyrene and reactions with isocyanates and ketenes [rune.une.edu.au]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperidine-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine, a saturated heterocyclic amine, and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry.[1][2] Their utility spans from serving as catalysts and bases in various chemical transformations to being integral structural motifs in numerous pharmaceuticals.[3][4][5] Piperidine-containing compounds are prevalent in over twenty classes of drugs and alkaloids, highlighting their significance in the pharmaceutical industry.[1][2] This document provides detailed experimental protocols and application notes for key piperidine-mediated reactions, including Fmoc deprotection in solid-phase peptide synthesis, Knoevenagel condensation, and Michael addition.
Key Applications of Piperidine in Synthesis
Piperidine is widely employed as a catalyst and reagent in a variety of organic reactions:
-
Fmoc Deprotection: In solid-phase peptide synthesis (SPPS), a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids.[6][7][8]
-
Knoevenagel Condensation: Piperidine is an effective base catalyst for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound.[9][10]
-
Michael Addition: The aza-Michael addition, a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, is often facilitated by piperidine, which can act as both a nucleophile and a base catalyst.[11][12][13]
-
Synthesis of Pharmaceutical Scaffolds: The piperidine ring is a privileged structure in drug discovery, and various synthetic strategies, including intramolecular cyclizations and multicomponent reactions, are used to create substituted piperidines.[1][2][14]
Experimental Protocols
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for the removal of the Fmoc protecting group from a resin-bound peptide using a piperidine solution.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel for at least 1 hour.
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for an initial 2-5 minutes.[6]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate the mixture for an additional 5-10 minutes at room temperature to ensure complete deprotection.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] The resin is now ready for the next amino acid coupling step.
Workflow for Fmoc Deprotection:
Caption: Workflow for Fmoc deprotection using piperidine.
Quantitative Data for Fmoc Deprotection:
| Parameter | Condition | Reference |
| Piperidine Concentration | 20% (v/v) in DMF | [6][7] |
| Initial Deprotection Time | 2-5 minutes | [6] |
| Second Deprotection Time | 5-10 minutes | [7] |
| Temperature | Room Temperature | [6] |
| Solvent | Dimethylformamide (DMF) | [6][7] |
Side Reactions and Alternatives: The use of piperidine can sometimes lead to side reactions such as aspartimide formation and diketopiperazine formation.[7] To mitigate these issues, alternative, more sterically hindered, or weaker bases can be employed.
| Alternative Base | Concentration | Solvent | Notes | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) DBU, 2% (v/v) Piperidine | DMF | Can be used in lower concentrations. | [6][7] |
| Piperazine | 5% (w/v) Piperazine, 2% (v/v) DBU | DMF | Weaker base, can reduce aspartimide formation. | [7] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Sterically hindered, can offer selectivity. | [7] |
Knoevenagel Condensation
This protocol outlines a general procedure for a piperidine-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Piperidine (catalytic amount)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship in Knoevenagel Condensation:
Caption: Key components of the Knoevenagel condensation.
Quantitative Data for Piperidine-Catalyzed Knoevenagel Condensation:
| Aldehyde | Active Methylene Compound | Catalyst Loading | Solvent | Temperature | Yield | Reference |
| Aryl aldehydes | Thiazolidine-2,4-dione (TZD) | 0.8 eq. | Ethanol | 78 °C (reflux) | up to 91% | [16] |
| Dodecanaldehyde | Methyl acetoacetate | 10 mol% | Methylene chloride | 0 °C | - | [15] |
| Salicylaldehyde | Triethylphosphonoacetate | - | Toluene | Reflux | 77% | [10] |
Aza-Michael Addition
This protocol provides a general method for the piperidine-mediated aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., n-butyl acrylate)
-
Amine (e.g., piperidine)
-
Catalyst (optional, e.g., CuBTC)
-
Solvent (optional, reaction can be solvent-free)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated carbonyl compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
If a catalyst is used, add it to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, if a catalyst was used, remove it by filtration.
-
Purify the product by distillation or column chromatography.
Experimental Workflow for Aza-Michael Addition:
Caption: General workflow for an aza-Michael addition.
Quantitative Data for Piperidine in Aza-Michael Additions:
| Amine | Michael Acceptor | Catalyst | Solvent | Temperature | Notes | Reference |
| Benzylamine | Dienone | Trifluoroacetic acid (TFA) | - | - | Diastereoselective double addition | [11] |
| Piperidine | n-Butyl acrylate | CuBTC | - | Room Temp | Heterogeneous catalysis | [13] |
Conclusion
Piperidine is a versatile and indispensable tool in modern organic synthesis, particularly in the realms of peptide synthesis and the construction of complex molecular scaffolds for drug discovery. The protocols and data presented herein offer a foundational guide for researchers utilizing piperidine-mediated reactions. Optimization of reaction conditions for specific substrates is often necessary to achieve desired outcomes. Careful consideration of potential side reactions and the use of alternative reagents when appropriate will lead to higher purity and yields of the target molecules.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Piperidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][] The synthesis of these compounds often results in crude reaction mixtures containing unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications and biological assays.[3] Therefore, robust and efficient purification is a critical step in obtaining high-purity piperidine-containing products.
These application notes provide detailed protocols for the most common and effective techniques used to purify piperidine reaction products, including crystallization, column chromatography, distillation, and extraction. The selection of the appropriate method depends on the physicochemical properties of the target compound (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities.
Common Impurities in Piperidine Reactions
A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Such as residual pyridine after hydrogenation to piperidine.[4]
-
Byproducts: Arising from side reactions, such as the formation of 4,4'-bipyridine during the reduction of pyridine with sodium in ethanol.[4]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction, which can sometimes have similar polarities to the desired product.[3]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often leading to discoloration (e.g., a yellow tint).[5][6]
-
Solvents: Residual solvents from the reaction or workup.
-
Water: Can be a significant impurity, especially after aqueous workup procedures.[5]
Purification Techniques: Protocols and Data
Recrystallization
Recrystallization is a powerful technique for purifying solid piperidine derivatives.[7] It relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at varying temperatures.[7][8]
Data Presentation: Solvent Selection for Piperidine Derivatives
| Compound Class | Recommended Solvents | Key Considerations |
| Piperidine-3-carbothioamide derivatives | Alcohols (Ethanol, Methanol, Isopropanol), Acetonitrile, Toluene[3][8] | Polarity is influenced by N-substituents.[8] |
| 1-Carbamoylpiperidine-3-carboxylic acid | Polar solvents | The presence of both a carboxylic acid and a carbamoyl group dictates the need for polar solvents.[7] |
| Piperic acid | Ethanol | Yields yellow needles upon recrystallization.[9] |
| Piperidine hydrochloride | Ethanol | [9] |
Experimental Protocol: Single-Solvent Recrystallization [7][8]
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude piperidine derivative into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility.
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Heat the test tubes that showed poor solubility. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Experimental Protocol: Solvent/Anti-Solvent Recrystallization [8]
-
Solvent System Selection:
-
Identify a "good" solvent in which the compound is highly soluble.
-
Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the "good" solvent.
-
Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid.
-
If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Isolate the crystals as described in the single-solvent method.
-
Diagram: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid piperidine derivatives, especially for separating compounds with similar polarities.[3][10] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for successful separation. For basic piperidine compounds, which can interact strongly with acidic silica gel leading to peak tailing, a basic additive like triethylamine (TEA) is often added to the mobile phase.[10]
Data Presentation: Column Chromatography of a Piperidine Derivative [10]
| Parameter | Value |
| Compound | 1-(Piperidin-2-ylmethyl)piperidine |
| Crude Amount | 1.0 g |
| Crude Purity | 65% |
| Mobile Phase (Optimized) | 94:5:1 (v/v/v) Dichloromethane:Methanol:Triethylamine |
| Purified Amount | 0.78 g |
| Recovery Rate | 78% |
| Final Purity | >98% |
Experimental Protocol: Flash Column Chromatography of a Basic Piperidine Derivative [10]
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol mixtures).
-
For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing.
-
An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.
-
Visualize the spots using a UV lamp and/or a potassium permanganate (KMnO₄) stain.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[11]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Diagram: Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Distillation
Distillation is a primary method for purifying liquid piperidine and its derivatives, separating components based on differences in their boiling points.
Challenges in Piperidine Distillation:
A significant challenge arises when separating piperidine from its precursor, pyridine, as they form an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine.[5][12] Simple fractional distillation cannot overcome this azeotrope.
Protocol 1: Drying and Simple Distillation of Piperidine [5]
This protocol is for removing water and other non-azeotropic impurities.
-
Pre-drying:
-
Place the crude, wet piperidine in a round-bottom flask.
-
Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling to remove bulk water.
-
-
Distillation Setup:
-
Assemble a standard distillation apparatus, ensuring all glassware is dry.
-
-
Distillation:
-
Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask.
-
Heat the flask to distill the piperidine, collecting the fraction that boils at the literature value for piperidine (106 °C at atmospheric pressure).[13]
-
Protocol 2: Purification via Carbonate Salt Formation [5][14]
This method is particularly effective for removing pyridine impurities.
-
Salt Formation:
-
Dissolve the crude piperidine (containing pyridine) in an organic solvent.
-
Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in solution.
-
-
Filtration:
-
Cool the mixture to ensure complete precipitation of the piperidine carbonate.
-
Filter the solid salt from the solution.
-
-
Liberation of Free Piperidine:
-
Suspend the filtered piperidine carbonate in water.
-
Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.
-
-
Extraction and Final Purification:
-
Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract (e.g., over solid KOH), filter, and distill as described in Protocol 1 to obtain pure piperidine.
-
Diagram: Logical Relationship for Pyridine Removal
Caption: Logic for separating piperidine from pyridine impurity.
Liquid-Liquid Extraction
Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[15] It is often employed during the workup of a reaction to remove water-soluble impurities or to isolate the product from the reaction mixture.[3]
Experimental Protocol: General Acid-Base Extraction
This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Acidic Wash:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the two layers. The organic layer can be discarded if it only contains neutral impurities.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is >10.
-
Extract the now deprotonated (neutral) piperidine product back into an organic solvent (e.g., dichloromethane) by performing several extractions.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
-
Conclusion
The purification of piperidine reaction products is a critical step to ensure the quality and reliability of these compounds for research and development. The choice of purification technique—be it crystallization, chromatography, distillation, or extraction—must be tailored to the specific properties of the target molecule and its associated impurities. The protocols and data provided in these application notes serve as a comprehensive guide for scientists to develop effective and efficient purification strategies.
References
- 1. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chemcess.com [chemcess.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Pepper to Piperine problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 15. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds
Introduction
Piperidine and its derivatives are fundamental structural motifs found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] The piperidine ring is a key component in numerous drug candidates, making its precise characterization critical during research, development, and quality control.[3][4] These application notes provide detailed protocols and comparative data for the primary analytical techniques used to identify, quantify, and structurally elucidate piperidine-containing compounds. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds.[1] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This method is ideal for impurity profiling, quality control, and the identification of piperidine derivatives in various matrices.[1] For non-volatile or highly polar piperidine compounds, a derivatization step is often employed to improve chromatographic behavior.[5] A common approach involves acylation, for example with pentafluorobenzoyl chloride, which derivatizes the N-H groups, resulting in a stable compound with excellent chromatographic properties.[5]
Experimental Protocol: Identification of 1-(Piperidin-2-ylmethyl)piperidine
This protocol details the qualitative identification of a specific piperidine derivative using GC-MS, adapted from established methods for similar compounds.[1]
1. Sample Preparation:
- Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the 1-(Piperidin-2-ylmethyl)piperidine reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol.[1]
- Working Standards: Prepare a series of working standards (e.g., 1, 10, 50 µg/mL) by serially diluting the stock solution with methanol.[1]
- Sample Extraction (Liquid-Liquid Extraction):
- Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
- Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10), liberating the free amine.[1]
- Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate), vortex for 2 minutes, and centrifuge.
- Carefully transfer the organic layer to a clean vial.
- Repeat the extraction twice more and combine the organic extracts.
- Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization (If Necessary):
- Reconstitute the dried extract in 400 µL of ethyl acetate.
- Add 100 µL of a 0.1 M solution of triethylamine in ethyl acetate.
- Add 25 µL of pentafluorobenzoyl chloride (PFBCI).[5]
- Cap the vial and heat at 60°C for 40 minutes.[5]
- Evaporate the solvent and excess reagent.
- Perform a final extraction with 600 µL of n-hexane and 500 µL of 0.1N NaOH to remove precipitates.[5]
- The n-hexane layer is ready for injection.
3. GC-MS Instrumental Parameters:
- System: Standard Gas Chromatograph coupled to a Mass Selective Detector.[5]
- Column: CP-Sil-5CB-MS capillary column (25 m x 0.25 mm i.d., 0.4 µm film thickness) or similar.[5]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][6]
- Injector: Splitless mode, 280°C.[5]
- Oven Program: Initial temperature of 100°C, ramp at 25°C/min to 280°C, and hold for 4 minutes.[6]
- MS Transfer Line: 305°C.[5]
- MS Detector: Electron Impact (EI) ionization, scan mode from m/z 45 to 650.[1][5]
4. Data Analysis:
- Identification is achieved by comparing the retention time and the mass spectrum of the analyte peak in the sample with a known reference standard.[1] The fragmentation pattern in the mass spectrum serves as a fingerprint for the compound.
Quantitative Data Summary: GC Analysis of Piperidine Compounds
| Compound | Column | Detector | Limit of Quantitation (LOQ) | Key Application | Reference |
| Piperidine (in Glatiramer Acetate) | - | FID | Not specified | Impurity analysis | [7] |
| 4-Methanesulfonyl-piperidine | Rtx-5 Amine | FID | Not specified | Assay | [6] |
| Piperidine (in tissue, as derivative) | - | Electron Capture | Nanogram quantities | Bioanalysis | [8] |
Visualizations
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of piperidine compounds.[9][10] Reversed-Phase HPLC (RP-HPLC) is the most common mode. For piperidine derivatives that lack a UV chromophore, detection can be challenging.[6][11] This limitation can be overcome by using a universal detector like a Charged Aerosol Detector (CAD) or by performing pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride or benzoyl chloride.[12][13] Derivatization enhances sensitivity and allows for reliable quantification using standard UV detectors.[8] For compounds that are ionic or highly polar, ion-pairing agents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve retention on reversed-phase columns.[6]
Experimental Protocol: Quantification of Piperidine by RP-HPLC with Pre-Column Derivatization
This protocol is for the determination of piperidine in a bulk drug substance using 4-toluenesulfonyl chloride for derivatization.[8][12]
1. Reagents and Solutions:
- Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).[12]
- Derivatizing Reagent: Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile.
- Standard Solution: Prepare a stock solution of piperidine in the appropriate solvent and create a series of working standards for calibration (e.g., 0.44-53.33 µg/mL).[8][12]
2. Derivatization Procedure:
- To an aliquot of the standard or sample solution, add a buffer solution (e.g., sodium bicarbonate) to adjust the pH.
- Add an excess of the derivatizing reagent.
- Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time.
- Quench the reaction by adding a small amount of a suitable reagent if necessary.
- The resulting solution is ready for HPLC analysis.
3. HPLC Instrumental Parameters:
- System: HPLC with a UV detector.
- Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size).[12]
- Column Temperature: 30°C.[12]
- Mobile Phase: Isocratic elution with Acetonitrile/Water (0.1% H₃PO₄) (68:32, v/v).[12]
- Flow Rate: 1.0 mL/min.[12]
- Injection Volume: 10-20 µL.
- Detection: UV at an appropriate wavelength for the derivative (e.g., 220 nm).[9]
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the derivatized piperidine standards against their concentration.
- Determine the concentration of piperidine in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary: HPLC Analysis of Piperidine Compounds
| Compound/Method | Column | Mobile Phase | Detector | Linearity Range | LOQ | Reference |
| Piperidine (derivatized with 4-toluene sulfonyl chloride) | Inertsil C18 | Acetonitrile/Water (0.1% H₃PO₄) | UV | 0.44-53.33 µg/mL | 0.44 µg/mL | [8][12] |
| 4-Methanesulfonyl-piperidine (with ion-pairing agent) | Atlantis dC18 | Water/Acetonitrile (0.1% HFBA) | CAD | Not specified | Not specified | [6][11] |
| Piperamides (in pepper) | - | - | MS | Not specified | Not specified | [14] |
| 3-Aminopiperidine (derivatized with benzoyl chloride) | C18 | Phosphate buffer/Acetonitrile | UV | Not specified | Not specified | [13] |
Visualizations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of piperidine compounds.[15] It provides detailed information about the carbon-hydrogen framework, the position of substituents, and the stereochemistry of the molecule.[15][16] ¹H NMR chemical shifts and coupling constants are used to determine the conformation of the piperidine ring (e.g., chair, boat) and the axial/equatorial positions of substituents.[15] ¹³C NMR provides information on the number and type of carbon atoms.[17] Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the complete molecular structure by establishing connectivity between protons and carbons.[17][18] NMR is also highly effective for purity analysis, as impurities will generate distinct signals in the spectrum.[15]
Experimental Protocol: Structural Elucidation of a Novel Piperidine Derivative
1. Sample Preparation:
- Dissolve 5-10 mg of the purified piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[17]
- Ensure the sample is fully dissolved and free of particulate matter.
2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments to run:
- ¹H NMR: Provides information on proton environments, integrations (proton count), and multiplicities (coupling).
- ¹³C NMR {¹H Decoupled}: Shows all unique carbon signals.
- DEPT-135 (or DEPTQ): Differentiates between CH, CH₂, and CH₃ groups.[16]
- COSY: Identifies proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.[17]
- HSQC (or HETCOR): Correlates protons directly to their attached carbons (¹J_CH).[17]
- HMBC: Shows longer-range correlations between protons and carbons (typically ²J_CH and ³J_CH), crucial for connecting molecular fragments.[19]
3. Data Analysis and Structure Elucidation:
- Analyze ¹H Spectrum: Assign protons to different regions (aliphatic, aromatic, etc.). Use coupling constants to infer the relative orientation of protons on the piperidine ring.
- Analyze ¹³C & DEPT Spectra: Identify the number of carbons and classify them as C, CH, CH₂, or CH₃.
- Use HSQC: Link each proton signal to its directly attached carbon signal.
- Use COSY: Trace the spin systems within the molecule to identify connected proton networks (e.g., protons around the piperidine ring).
- Use HMBC: Connect the fragments. For example, an HMBC correlation from a substituent's proton to a piperidine ring carbon confirms the point of attachment.
- Combine all data to assemble the final, unambiguous structure.
Visualizations
Mass Spectrometry (MS) for Structural Analysis
Application Note
Mass spectrometry, particularly when combined with soft ionization techniques like Electrospray Ionization (ESI), is a cornerstone for characterizing piperidine alkaloids and other derivatives, especially in complex mixtures.[20][21] Tandem mass spectrometry (ESI-MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion.[22] For piperidine alkaloids, common fragmentation pathways include the neutral loss of water (H₂O) or other small molecules from the piperidine ring or its substituents.[20][21] These characteristic fragmentation patterns can be used to identify known compounds or to deduce the structure of new ones.[22][23] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.
Experimental Protocol: Fragmentation Analysis of Piperidine Alkaloids by ESI-MS/MS
1. Sample Preparation:
- Prepare a dilute solution of the isolated compound or plant extract in a suitable solvent, typically methanol or aqueous methanol, to a final concentration of approximately 0.5-1.0 mg/mL.[23]
- Filter the sample through a 0.22 µm syringe filter before analysis.
2. Mass Spectrometry Instrumental Parameters:
- System: A mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or ion trap instrument.[20][21]
- Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5 µL/min).[23]
- Ionization Mode: Positive ion mode is typically used for piperidines as the nitrogen atom is readily protonated.[20]
- MS Scan: First, acquire a full scan mass spectrum (e.g., over m/z 50-1000) to identify the protonated molecule [M+H]⁺.
- MS/MS Scan: Select the [M+H]⁺ ion of interest as the precursor ion.
- Collision Gas: Use an inert gas like nitrogen or argon.[20]
- Collision Energy: Apply a range of collision energies to induce fragmentation and record the resulting product ion spectra.
3. Data Analysis:
- Analyze the product ion spectrum to identify major fragment ions.
- Propose fragmentation mechanisms based on characteristic neutral losses (e.g., loss of 18 Da for H₂O, 60 Da for CH₃COOH).[21]
- Compare the fragmentation pattern to those of known piperidine alkaloids or reference spectra to confirm the structure.[22]
Quantitative Data Summary: ESI-MS/MS Fragmentation of Piperidine Alkaloids
| Precursor Ion [M+H]⁺ (Compound) | Key Fragment Ions (m/z) | Interpretation | Reference |
| 326 (Alkaloid 2) | 308 | Loss of H₂O | [21][23] |
| 368 (Alkaloid 7) | 308 | Loss of CH₃CO₂H | [21][23] |
| 314 (Alkaloid 4) | 296, 278 | Consecutive losses of H₂O | [21] |
| 328 (Alkaloid 9) | 310, 292 | Consecutive losses of H₂O | [21] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijnrd.org [ijnrd.org]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biosynce.com [biosynce.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ycdehongchem.com [ycdehongchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various in vitro assays for evaluating the bioactivity of piperidine-containing compounds. The protocols and data presented herein are collated from multiple sources to offer a broad perspective on their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.
The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds and FDA-approved drugs.[1] Its conformational flexibility and ability to participate in diverse molecular interactions make it a versatile foundation for the design of novel therapeutics.[1]
I. Anticancer Activity Assays
Piperidine derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[2] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the PI3K/Akt pathway.[1][3]
Data Presentation: Cytotoxicity of Piperidine Derivatives
The following table summarizes the cytotoxic activity of various piperidine-containing compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| Regioisomer 13dc | A549 | Lung Adenocarcinoma | 26.3 |
| Piperine | Tongue Carcinoma | - | IC50 of 21.2 |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung Cancer | IC50 of 32.43 |
Experimental Protocols
This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[1]
Materials:
-
Piperidine derivative stock solution
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]
This assay is used to quantify cell proliferation and cytotoxicity based on the measurement of cellular protein content.[4]
Materials:
-
Piperidine derivative stock solution
-
96-well plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[4]
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2]
-
Data Analysis: Determine the GI50 value from the dose-response curves.[4]
Visualizations: Anticancer Evaluation Workflow and Signaling Pathway
Caption: Experimental workflow for evaluating piperidine compounds.[5]
Caption: Hypothesized signaling pathway for antitumor compounds.[5]
II. Antimicrobial Activity Assays
Piperidine derivatives have been investigated for their in vitro antibacterial and antifungal activities against a range of pathogenic microorganisms.[6]
Data Presentation: Antimicrobial Activity of Piperidine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperidine derivatives against different microbial strains.
| Compound | Microorganism | Strain | MIC (µg/mL) |
| Compound 3 | Staphylococcus aureus | ATCC 25923 | 32-512 |
| Bacillus subtilis | ATCC 6633 | 32-512 | |
| Yersinia enterocolitica | ATCC 1501 | 32-512 | |
| Escherichia coli | ATCC 11230 | 32-512 | |
| Klebsiella pneumoniae | - | 32-512 | |
| Candida albicans | - | 32-512 | |
| Compound 5 | Staphylococcus aureus | ATCC 25923 | 32-128 |
| Candida albicans | - | 32-64 | |
| Compound 6 | Staphylococcus aureus | ATCC 25923 | 32-128 |
| Candida albicans | - | 32-64 | |
| Compound 7 | Staphylococcus aureus | ATCC 25923 | 32-128 |
| Candida albicans | - | 32-64 | |
| Compound 6 | Bacillus subtilis | - | MIC of 0.75 mg/ml |
| Escherichia coli | - | MIC of 1.5 mg/ml | |
| Staphylococcus aureus | - | MIC of 1.5 mg/ml | |
| Compound 2 | Staphylococcus aureus | - | Good activity |
| Escherichia coli | - | Active |
Experimental Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
Materials:
-
Piperidine derivative stock solution
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antibiotics (e.g., Ampicillin, Fluconazole)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Dissolve the piperidine derivatives in DMSO to prepare stock solutions. Prepare twofold serial dilutions of the compounds in the appropriate broth medium in the microtiter plates, with final concentrations typically ranging from 1 to 512 µg/mL.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Use standard antibiotics as reference compounds.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast-like fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Visualization: Antimicrobial Assay Workflow
Caption: General workflow for antimicrobial susceptibility testing.
III. Neuroprotective and Enzyme Inhibitory Activity Assays
Piperidine alkaloids and their derivatives have shown promise in the management of neurodegenerative diseases like Alzheimer's by inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]
Data Presentation: Enzyme Inhibitory Activity of Piperidine Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of various piperidine-containing compounds against cholinesterases and dihydrofolate reductase (DHFR).
| Compound/Analog | Target Enzyme | IC50 (µM) |
| Benzimidazole-Based Pyrrole/Piperidine Hybrids (1-13) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 to 36.05 ± 0.4 |
| Butyrylcholinesterase (BChE) | 21.57 ± 0.61 to 39.55 ± 0.03 | |
| 4-Piperidine-Based Thiosemicarbazones 5(a-s) | Dihydrofolate Reductase (DHFR) | 13.70 ± 0.25 to 47.30 ± 0.86 |
| Compound 12 (pyrrolidine derivative) | Pancreatic Lipase (PL) | 0.143 ± 0.001 mg/mL |
Experimental Protocol
This spectrophotometric method is widely used to assess the inhibition of AChE and BChE.[8]
Materials:
-
Piperidine derivative stock solution
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.[8]
-
Assay in 96-Well Plate: To each well, add phosphate buffer, enzyme solution, DTNB solution, and the test compound solution (or solvent for control).[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[8]
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.[8]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record at regular intervals.[8]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.[8]
Visualization: Enzyme Inhibition Logical Relationship
Caption: Conceptual pathway of enzyme inhibition by a ligand.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Animal Models in Piperidine Derivative Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in studying the therapeutic effects of piperidine derivatives. Detailed protocols for key in vivo experiments are provided to facilitate the design and execution of preclinical studies in neurodegenerative diseases, pain management, and oncology.
I. Neuroprotective Effects of Piperidine Derivatives in Alzheimer's Disease Models
Piperidine derivatives have shown promise in mitigating the cognitive and pathological hallmarks of Alzheimer's disease (AD). The streptozotocin (STZ)-induced dementia model in rats is a widely used non-transgenic model that mimics sporadic AD by inducing insulin resistance in the brain, a key feature of the disease.
Quantitative Data Summary
| Piperidine Derivative | Animal Model | Key Findings | Reference |
| Phenoxyethyl piperidine derivative (Compound 7c) | STZ-induced dementia in Wistar rats | Dose-dependently reversed impairments in passive avoidance memory. At 300 µg/kg, it significantly reduced the increased acetylcholinesterase (AChE) levels in the left hippocampus.[1][2] | [1][2] |
| Benzothiazole/piperazine derivative (BPCT) | STZ-induced dementia in rats | At 10 and 20 mg/kg, significantly decreased the prolonged retention transfer latency in the elevated plus maze and latency time in the Morris water maze, and improved performance in the active avoidance test.[3] | [3] |
Experimental Protocol: Streptozotocin (STZ)-Induced Dementia Model in Rats
This protocol describes the induction of an Alzheimer's-like pathology in rats using intracerebroventricular (ICV) injection of streptozotocin.
Materials:
-
Male Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Ketamine/xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical tools
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats with an intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two burr holes bilaterally over the lateral ventricles using the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
-
ICV Injection:
-
Dissolve STZ in sterile saline or aCSF to a final concentration for a dose of 2 mg/kg.[1]
-
Slowly inject 5 µL of the STZ solution into each lateral ventricle using a Hamilton syringe.
-
-
Post-operative Care: Suture the scalp incision and allow the rats to recover on a heating pad. Administer post-operative analgesics as required. Monitor the animals closely for the first 24 hours.
-
Piperidine Derivative Administration: Begin administration of the test piperidine derivative at the desired dose, route, and frequency as per the study design. For example, the phenoxyethyl piperidine derivative, compound 7c, was administered for five consecutive days.[1][2]
-
Behavioral Testing: After the treatment period, conduct behavioral tests to assess cognitive function.
-
Biochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus) for analysis of biomarkers such as AChE levels.[1][2]
Experimental Workflow: STZ-Induced Dementia Model
Caption: Workflow for the STZ-induced dementia animal model.
II. Analgesic Effects of Piperidine Derivatives in Pain Models
Piperidine derivatives are known for their analgesic properties. Animal models of pain are crucial for evaluating the efficacy of these compounds. The tail-flick and acetic acid-induced writhing tests are standard methods for assessing central and peripheral analgesic activity, respectively.
Quantitative Data Summary
| Piperidine Derivative | Animal Model | Key Findings | Reference |
| 4-aminomethyl piperidine derivative (HN58) | Acetic acid-induced writhing test in mice | Showed 100% inhibition of writhing. | |
| 4-(4'-bromophenyl)-4-piperidinol derivatives (PD1, PD3, PD5) | Acetic acid-induced writhing test in mice | Exhibited a highly significant analgesic effect (p < 0.01).[4] | [4] |
| 1,4-substituted piperidine derivative (6b) | Tail-flick test in mice | At 50 mg/kg, the mean response time was comparable to 3 mg/kg morphine at 90 and 180 minutes post-administration.[5][6] | [5][6] |
Experimental Protocol: Tail-Flick Test
This protocol measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, indicating central analgesic activity.
Materials:
-
Male albino mice (20-30g)
-
Tail-flick apparatus
-
Animal restrainer
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse in the restrainer, leaving the tail exposed. Position the tail on the apparatus, and apply a radiant heat source. Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the piperidine derivative or a control substance (e.g., vehicle, morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick test and record the latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol assesses peripheral analgesic activity by observing the reduction in abdominal constrictions (writhes) induced by an irritant.
Materials:
-
Male albino mice (20-30g)
-
0.6% acetic acid solution
-
Syringes and needles
Procedure:
-
Animal Grouping: Divide the mice into groups (e.g., control, standard drug, test compound at different doses).
-
Drug Administration: Administer the piperidine derivative, a standard analgesic (e.g., aspirin), or the vehicle to the respective groups.
-
Induction of Writhing: After a specific absorption time (e.g., 30 minutes for IP, 60 minutes for oral), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Experimental Workflow: Analgesic Testing
References
- 1. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A benzothiazole/piperazine derivative with acetylcholinesterase inhibitory activity: Improvement in streptozotocin-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperidine Derivatives in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine, a six-membered heterocyclic amine, serves as a vital structural motif in a wide array of agrochemicals due to its versatile chemical properties and ability to confer potent biological activity.[1] Derivatives of piperidine are prominent in modern crop protection, featuring in fungicides, insecticides, and to a lesser extent, herbicides.[1][2] Their structural flexibility allows for extensive modification, enabling the fine-tuning of their biological efficacy, target spectrum, and physicochemical properties.[1] This document provides detailed application notes and protocols for the use of piperidine derivatives in agrochemical formulations, focusing on their synthesis, formulation, and biological evaluation.
Key Piperidine Agrochemical Classes and Mechanisms of Action
Piperidine derivatives are integral to several classes of agrochemicals, each with a distinct mode of action.
-
Sterol Biosynthesis Inhibitors (SBIs): This class primarily includes fungicides that disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. Piperidine fungicides like fenpropidin inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase, leading to the accumulation of toxic sterols and ultimately, fungal cell death.[3]
-
Succinate Dehydrogenase Inhibitors (SDHIs): This group of fungicides, which includes piperidine-containing compounds like boscalid, targets the mitochondrial respiratory chain.[1][4] By inhibiting succinate dehydrogenase (Complex II), they disrupt cellular respiration and energy production in fungi.[4]
-
Oxysterol-Binding Protein (OSBP) Inhibitors: A newer class of fungicides, such as the piperidinyl thiazole isoxazoline oxathiapiprolin, acts by inhibiting oxysterol-binding protein.[5] This disrupts lipid transport and metabolism within the fungal cell, leading to potent and specific activity against oomycete pathogens.[5]
Data Presentation: Efficacy of Piperidine-Based Fungicides
The following tables summarize the quantitative efficacy of various piperidine derivatives against key plant pathogens.
Table 1: In Vitro Efficacy (EC50 values in µg/mL) of Piperidine Derivatives against Various Fungal Pathogens
| Compound Class | Derivative Example | Target Pathogen | EC50 (µg/mL) | Reference |
| Piperidine | Fenpropidin | Blumeria graminis (Powdery Mildew) | Not specified, but effective | [6] |
| Piperidine Carboxamide | Boscalid | Botrytis cinerea (Gray Mold) | >10 | [7] |
| Piperidine Carboxamide | Compound A13 | Rhizoctonia solani | 0.83 | [8] |
| Piperidine Carboxamide | Compound A41 | Rhizoctonia solani | 0.88 | [8] |
| Piperidine Carboxamide | Compound A13 | Verticillium dahliae | 1.12 | [8] |
| Piperidine Carboxamide | Compound A41 | Verticillium dahliae | 3.20 | [8] |
| Piperidinyl Thiazole Isoxazoline | Oxathiapiprolin | Phytophthora capsici | Not specified, but highly active | [5] |
| Piperidinyl Thiazole Isoxazoline | Compound 22 | Phytophthora capsici | 1.01 | [5] |
| Piperidinyl Thiazole Isoxazoline | Compound 23 | Phytophthora capsici | 0.98 | [5] |
| Piperidinyl Thiazole Isoxazoline | Compound 24 | Phytophthora capsici | 0.94 | [5] |
| Piperidinyl Thiazole Isoxazoline | Compound 25 | Phytophthora capsici | 0.96 | [5] |
| Piperidine-containing Thymol Derivative | Compound 5v | Sclerotinia sclerotiorum | 12.829 | [9] |
| Piperidine-containing Thymol Derivative | Compound 5m | Phytophthora capsici | 8.420 | [9] |
| Piperidine-containing Thymol Derivative | Compound 5t | Phytophthora capsici | 8.414 | [9] |
Table 2: In Vivo Protective and Curative Efficacy of Selected Piperidine Derivatives
| Compound | Target Pathogen | Host Plant | Application Rate (µg/mL) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| Compound A13 | Rhizoctonia solani | Rice | 200 | 76.6 | 76.9 | [8] |
| Compound 5v | Sclerotinia sclerotiorum | Not specified | 200 | >98 | >98 | [9] |
| Compound 3f | Botrytis cinerea | Not specified | 200 | 53.9 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Piperidine Carboxamide Fungicide (Boscalid Analog)
This protocol outlines a three-step synthesis of Boscalid, a widely used piperidine carboxamide fungicide.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, and a solvent mixture of ethanol and water.
-
Add sodium carbonate as the base and tetrakis(triphenylphosphine)palladium as the catalyst.
-
Heat the mixture to 80°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-chloro-2-nitro-1,1'-biphenyl.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in a suitable solvent.
-
Add a reducing agent system, such as NaBH4/CoSO4·7H2O.
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain 2-amino-4'-chloro-1,1'-biphenyl.
Step 3: Amide Coupling
-
Dissolve the 2-amino-4'-chloro-1,1'-biphenyl in a suitable solvent.
-
Add 2-chloronicotinoyl chloride and a base (e.g., triethylamine or pyridine) to the solution.
-
Stir the reaction at room temperature until the formation of Boscalid is complete.
-
Isolate the crude product by filtration or extraction.
-
Purify the final product by recrystallization or column chromatography to obtain pure Boscalid.
Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol describes the preparation of a stable emulsifiable concentrate formulation for a water-insoluble piperidine derivative.[6][8][10]
-
Solvent and Active Ingredient Dissolution: In a suitable mixing vessel, dissolve the piperidine derivative active ingredient (0.5-25% by weight) in a water-insoluble organic solvent (e.g., aromatic petroleum distillate; 5-60% by weight).[8]
-
Co-solvent Addition: Add a water-insoluble, polar organic co-solvent (e.g., N-octyl pyrrolidone or propylene carbonate; 5-60% by weight) to the mixture and stir until a homogenous solution is obtained.[8]
-
Emulsifier and Polymer Addition: Add a water-insoluble polymer (1-25% by weight) and an anionic emulsifier (10-20% by weight) to the solution.[8] Continue mixing until all components are fully dissolved and the concentrate is clear and uniform.
-
Stability Testing: Store the formulated EC at various temperatures (e.g., 4°C, 25°C, 50°C) and observe for any signs of crystallization, phase separation, or degradation over time.
-
Dilution Test: Dilute the EC in water to the desired ready-to-use concentration (e.g., 75 ppm). The diluted formulation should form a stable, milky emulsion without crystal formation.[8]
Protocol 3: Preparation of a Suspension Concentrate (SC) Formulation
This protocol details the preparation of a suspension concentrate for a solid, water-insoluble piperidine derivative.[11][12]
-
Aqueous Phase Preparation: In a mixing vessel, prepare an aqueous solution containing a wetting agent, a dispersing agent, an antifoaming agent, and a preservative in water.
-
Milling: Add the finely ground piperidine derivative active ingredient to the aqueous phase to form a slurry. The concentration of the active ingredient is typically between 20-50% by weight.[3]
-
Wet Milling: Process the slurry through a wet mill (e.g., bead mill) to achieve a target particle size of 1-3 µm.[3] Maintain the temperature between 20-40°C during milling.[3]
-
Thickener Addition: Prepare a 1-2% aqueous solution of a thickening agent (e.g., xanthan gum).[3] Slowly add the thickener solution to the milled suspension with continuous stirring until a stable, homogenous suspension is formed.
-
Quality Control: Evaluate the final SC for physical stability (e.g., sedimentation, viscosity), particle size distribution, and chemical stability over time and at different temperatures.
Protocol 4: Fungicide Efficacy Testing (In Vitro and In Vivo)
This protocol is based on guidelines from regulatory bodies like the OECD and EPA for assessing the efficacy of new fungicide formulations.[9][13][14][15]
Part A: In Vitro Mycelial Growth Inhibition Assay
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of concentrations of the piperidine fungicide formulation. A control medium without the fungicide should also be prepared.
-
Inoculation: Place a mycelial plug of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).
Part B: In Vivo Protective and Curative Efficacy Assay
-
Plant Material: Use healthy, susceptible host plants grown under controlled greenhouse conditions.
-
Protective Assay:
-
Apply the piperidine fungicide formulation to the plants at various concentrations.
-
After a specified period (e.g., 24 hours), inoculate the treated plants with a spore suspension of the target pathogen.
-
Include untreated, inoculated control plants and plants treated with a commercial standard fungicide.
-
-
Curative Assay:
-
Inoculate the plants with a spore suspension of the target pathogen.
-
After a specified period post-inoculation (e.g., 24-48 hours), apply the piperidine fungicide formulation at various concentrations.
-
Include untreated, inoculated control plants.
-
-
Incubation and Assessment: Maintain the plants in a controlled environment conducive to disease development. After a suitable incubation period, assess the disease severity (e.g., percentage of leaf area infected, lesion size).
-
Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Ergosterol Biosynthesis Inhibition by Piperidines
Piperidine fungicides like fenpropidin interfere with the ergosterol biosynthesis pathway at two key enzymatic steps: sterol C14-reductase and sterol C8-isomerase. This disruption leads to the accumulation of aberrant sterols in the fungal cell membrane, compromising its integrity and function.
Caption: Ergosterol biosynthesis pathway and points of inhibition by piperidine fungicides.
Oxysterol-Binding Protein (OSBP) Inhibition
Piperidinyl thiazole isoxazoline fungicides, such as oxathiapiprolin, have a novel mode of action that involves the inhibition of an oxysterol-binding protein (OSBP). This disrupts intracellular lipid transport and signaling, leading to potent fungicidal effects, particularly against oomycetes.
Caption: Mechanism of action of OSBP-inhibiting piperidine fungicides.
Experimental Workflow for Development and Testing
The development and evaluation of a new piperidine-based agrochemical formulation follows a logical workflow from synthesis to efficacy testing.
Caption: Workflow for the development of piperidine-based agrochemicals.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2005048707A1 - Fungicidal aqueous suspension concentrate - Google Patents [patents.google.com]
- 4. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]
- 5. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6355675B1 - Emulsifiable concentrate of a water-insoluble fungicide - Google Patents [patents.google.com]
- 9. oecd.org [oecd.org]
- 10. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of piperidine-based radioligands for in vivo imaging using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for developing central nervous system (CNS) targeted agents due to its favorable physicochemical properties that often lead to good blood-brain barrier penetration.[1] This document outlines the key stages of radioligand development, from synthesis and radiolabeling to in vitro and in vivo evaluation.
Introduction to Piperidine-Based Radioligands
The piperidine moiety is a versatile building block for radioligands targeting a wide array of biological targets, including sigma receptors (σ1 and σ2), opioid receptors (μ, δ, κ), dopamine transporters (DAT), and G-protein coupled receptors (GPCRs) like the nociceptin/orphanin FQ peptide (NOP) receptor.[2][3][4][5][6] The development of these radioligands is crucial for non-invasively studying the distribution and density of these targets in living organisms, which can aid in understanding disease pathophysiology and in the development of novel therapeutics.[1][2]
Effective PET and SPECT radioligands must possess several key attributes:
-
High Affinity and Selectivity: The ligand should bind with high affinity (typically in the nanomolar or sub-nanomolar range) to its intended target with minimal off-target binding.[2][7]
-
Blood-Brain Barrier Permeability: For CNS targets, the radioligand must efficiently cross the blood-brain barrier.[2]
-
Favorable Pharmacokinetics: This includes rapid uptake into the target tissue and clearance from non-target tissues to provide a good signal-to-noise ratio.[7]
-
Appropriate Metabolism: The radioligand should not have brain-penetrant radiometabolites that could confound the imaging signal.[2]
-
Feasible Radiosynthesis: The radiolabeling procedure should be efficient, providing high radiochemical yield and specific activity.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of piperidine-based radioligands from the literature, categorized by their biological target.
Table 1: In Vitro Binding Affinities of Piperidine-Based Ligands
| Compound/Radioligand | Target | Ki (nM) | IC50 (nM) | Selectivity | Reference |
| 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | σ1 Receptor | 2.30 | - | 142-fold over σ2 | [7] |
| 4-phenylpiperidine-4-carbonitrile derivatives | σ1 Receptor | 1.22-2.14 | - | 680-887 fold over σ2 | [8] |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | σ1 Receptor | 4.3 | - | High (Ki σ1/σ2 = 0.03) | [9] |
| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 Receptor | 0.89–1.49 | - | Moderate to low for σ2 | [3] |
| N-[(4-chlorophenoxy)ethyl]piperidines | σ1 Receptor | 0.34–1.18 | - | Moderate to low for σ2 | [3] |
| 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine | DAT | 1.9 | - | 108-fold over SERT | [10] |
| (+)-5 (hydroxypiperidine analogue) | DAT | - | 0.46 (vs cocaine analogue) | 122-fold more potent than (-)-5 | [4] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues (9 and 19a) | DAT | - | 6.0-6.6 | 30.0-33.8 (DAT/SERT) | [11] |
| Tetrahydroquinoline analogue 1 based piperidines | MOR/DOR | Low nM | - | Balanced MOR/DOR affinity | [6] |
| Iodinated SA4503 analogue (4a) | Sigma Receptors | - | 7.1 | High affinity | [12] |
Table 2: Radiosynthesis and In Vivo Performance of Piperidine-Based Radioligands
| Radioligand | Isotope | Radiochemical Yield (%) | Specific Activity (GBq/μmol) | Brain Uptake (%ID or %SUV) | Key In Vivo Finding | Reference |
| [¹⁸F]2 (spirocyclic piperidine) | ¹⁸F | 8-10 | 56-78 | High initial uptake | Suitable for human PET imaging of σ1 receptors. | [7] |
| [¹⁸F]9 (4-phenylpiperidine-4-carbonitrile) | ¹⁸F | 42-46 | >99% purity | High initial uptake | Potential lead for σ1 receptor PET radiotracers. | [8] |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | ¹⁸F | 56-70 | >74,000 MBq/μmol | 2.47 ± 0.37 %ID at 20 min | Promising for in vivo evaluation of sigma receptors. | [9] |
| --INVALID-LINK---10a | ¹¹C | ~47% (from mCi) | 7.8 Ci/μmol | 453% SUV at 10 min (rat) | High brain uptake and fast kinetics for NOP receptor imaging. | [2] |
| [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine | ¹²³I | 55-83 | >74,000 MBq/μmol | 0.90 ± 0.42 %ID in tumor | High uptake and retention in melanoma tumors. | [13] |
| [¹²³I]-7 (for DAT) | ¹²³I | 40 ± 10 | >667 | - | Not suitable for in vivo SPECT of DAT despite good in vitro profile. | [10] |
| [¹⁸F]KSS3 (for GPR119) | ¹⁸F | 32 | up to 170 | High uptake in pancreas, liver, and gut | High specificity for GPR119. | [14] |
Experimental Protocols
This section provides generalized protocols for the key experiments involved in the development of piperidine-based radioligands.
Synthesis of Precursors and Non-Radioactive Standards
Objective: To synthesize the precursor molecule for radiolabeling and the corresponding non-radioactive ("cold") standard for in vitro assays and as a reference for quality control.
General Methodology:
-
Retrosynthetic Analysis: Design a synthetic route to the target piperidine derivative. This often involves multi-step synthesis starting from commercially available materials.
-
Synthesis of the Piperidine Core: Common methods include the reduction of corresponding pyridine derivatives or the cyclization of appropriate acyclic precursors.
-
Functionalization: Introduce the necessary functional groups for biological activity and the leaving group for subsequent radiolabeling (e.g., tosylate, mesylate, or a tin precursor for radioiodination).[9][10]
-
Purification: Purify the final precursor and the non-radioactive standard using techniques such as column chromatography and recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compounds using methods like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[10]
Radiosynthesis and Purification
Objective: To incorporate a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I, ⁹⁹ᵐTc) radionuclide into the precursor molecule.
Protocol for ¹⁸F-Labeling via Nucleophilic Substitution:
-
¹⁸F-Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
¹⁸F-Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange resin. Elute with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the mixture by azeotropic distillation.
-
Radiolabeling Reaction: Add the precursor (e.g., a tosylate or mesylate derivative) dissolved in an appropriate solvent (e.g., DMSO, acetonitrile) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).[8][9]
-
Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and byproducts.[15]
-
Formulation: Trap the collected HPLC fraction on a C18 Sep-Pak cartridge, wash with water, and elute the final product with ethanol. Dilute with sterile saline for injection.[15]
Protocol for ¹¹C-Methylation:
-
¹¹C-Methyl Iodide Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a gas-phase or wet chemistry method.
-
Radiolabeling Reaction: Bubble the [¹¹C]CH₃I through a solution of the N-desmethyl precursor in a suitable solvent (e.g., DMF, acetone) in the presence of a base (e.g., NaOH, K₂CO₃).[2]
-
Purification and Formulation: Follow similar purification and formulation steps as described for ¹⁸F-labeling.
In Vitro Evaluation
Objective: To determine the binding affinity and selectivity of the newly synthesized compound for its target.
Protocol for Competitive Radioligand Binding Assay:
-
Tissue/Cell Preparation: Prepare membrane homogenates from tissues (e.g., rat brain) or cells expressing the target receptor.[16][17]
-
Assay Setup: In a multi-well plate, add the membrane preparation, a known concentration of a commercially available radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1 receptors), and varying concentrations of the new piperidine-based compound (the competitor).[16][17]
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the commercial radioligand against the concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation in Animal Models
Objective: To assess the biodistribution, pharmacokinetics, and target-specific uptake of the radioligand in a living organism.
Protocol for Biodistribution Study in Rodents:
-
Animal Preparation: Anesthetize healthy rodents (e.g., mice or rats).[1][18]
-
Radioligand Injection: Inject a known amount of the radiolabeled piperidine derivative intravenously via the tail vein.[1]
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 15, 30, 60, 120 minutes), euthanize the animals and dissect major organs (brain, heart, lungs, liver, kidneys, muscle, bone, etc.).[1]
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides information on the uptake and clearance of the radiotracer.
Protocol for PET/SPECT Imaging:
-
Animal Preparation: Anesthetize the animal (e.g., rodent or non-human primate) and position it in the PET or SPECT scanner.[1]
-
Transmission Scan: Acquire a transmission scan for attenuation correction.[1]
-
Radioligand Injection: Administer the radioligand as an intravenous bolus injection.[1]
-
Dynamic Imaging: Acquire dynamic emission data over a specified period (e.g., 60-90 minutes).[1]
-
Blocking Study (for specificity): In a separate scan, pre-administer a high dose of a known, non-radioactive ligand for the target receptor to block the specific binding sites. A significant reduction in radioactivity in the target region confirms specific binding of the radioligand.[7][8]
-
Image Reconstruction and Analysis: Reconstruct the acquired data into a series of images. Draw regions of interest (ROIs) over different brain regions or organs to generate time-activity curves (TACs), which show the change in radioactivity concentration over time.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for a GPCR targeted by a piperidine-based radioligand.
Experimental Workflow
Caption: Workflow for the development of piperidine-based radioligands.
Logical Relationships in Data Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow color in piperidine is usually due to oxidation products.[1] While this may not affect all applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[3][4] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: What are the typical yields for piperidine synthesis?
A: Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of starting materials. For instance, thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[5] Reductive amination approaches can also provide good yields but may require more optimization.[6][7]
Q5: Do I need to protect the piperidine nitrogen during synthesis?
A: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[5] This prevents side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[5]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a common route to piperidines, but it can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[8][9]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds, phosphine ligands) can poison the catalyst.[8] 2. Catalyst Inhibition: The basic nitrogen of pyridine can inhibit catalyst activity. 3. Insufficient Reaction Conditions: Low temperature or pressure may not be sufficient to overcome the aromaticity.[9] | 1. Purify the Pyridine Precursor: Ensure the starting material is free of catalyst poisons. 2. Use Acidic Additives: Additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[9] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[9] Increase hydrogen pressure (30-80 bar) and temperature (60-80 °C).[9][10] |
| Formation of Byproducts | 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to tetrahydropyridines or dihydropyridines.[9] 2. Ring-Opening: Certain catalysts (e.g., rhodium complexes) and the presence of water can promote the opening of the pyridine ring.[9] 3. Over-reduction: Harsh conditions can reduce other functional groups (e.g., a phenyl ring).[9] | 1. Increase Reaction Time/Severity: Prolong the reaction or increase temperature and pressure to drive the reaction to completion.[9] 2. Control Water Content: Use anhydrous conditions if ring-opening is observed.[9] 3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid over-reduction.[9] |
| Low Diastereoselectivity | Reaction conditions may not favor the formation of a specific stereoisomer. | Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[10] |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[9]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[11]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[9] Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[8]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[8]
Reductive Amination
This method involves the reaction of a dicarbonyl compound with an amine, followed by reduction to form the piperidine ring. It is a versatile "one-pot" reaction.[6]
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, but its mechanism can be either concerted or stepwise, which can affect selectivity.[12][13][14]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Poor Diene/Dienophile Reactivity: Electron-withdrawing groups on the imine nitrogen can increase the reaction rate.[14] 2. Decomposition of Reactants: The use of strong Lewis acids can sometimes lead to degradation. | 1. Modify Imines: Use imines with electron-withdrawing groups on the nitrogen. 2. Screen Catalysts: Test various Lewis acids or Brønsted acids to find optimal conditions. Organocatalysts can also be an alternative.[12][13] |
| Poor Stereoselectivity | The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[14] | 1. Use Cyclic Dienes: Cyclic dienes often give higher diastereoselectivities.[14] 2. Optimize Catalyst: The choice of catalyst can influence the reaction pathway and, therefore, the stereochemical outcome. |
| Formation of Side Products | Side reactions such as polymerization or decomposition can occur, particularly at higher temperatures. | 1. Control Temperature: Lowering the reaction temperature may help to minimize side product formation. 2. Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition. |
Experimental Workflow: Aza-Diels-Alder Reaction
Caption: General experimental workflow for an Aza-Diels-Alder reaction.
Data Presentation: Comparison of Synthesis Parameters
Table 1: Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Notes |
| PtO₂ (Adams') | 50 - 70[11] | Room Temp - 80 | Glacial Acetic Acid[9] | Often effective for substituted pyridines.[9] |
| Rh/C | 30 - 80[9] | 60 - 80[9] | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[9] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning.[8] |
| Nickel | High | 170 - 200[15] | - | Often used for the synthesis of piperidine itself.[15] |
This guide provides a starting point for troubleshooting common issues in piperidine synthesis. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
- 12. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving piperidine and its derivatives. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges in piperidine synthesis and purification.
Section 1: Synthesis of Piperidine Derivatives
This section addresses common issues encountered during the synthesis of piperidine-containing molecules, including low yields and incomplete reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of piperidine is sluggish or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete N-alkylation of piperidines can be attributed to several factors, including insufficient basicity, a poor leaving group on the alkylating agent, steric hindrance, and suboptimal solvent choice.[1]
Troubleshooting Guide:
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic and slowing the reaction.
-
Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[1]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the nature of the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide to accelerate the reaction.[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the reaction.
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. Alternatively, using a more reactive alkylating agent may be necessary. In some cases, a different synthetic route might be required.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can help to solvate the transition state.[1]
-
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
A2: The formation of a quaternary ammonium salt is due to over-alkylation of the piperidine nitrogen. This is a common side reaction, particularly with highly reactive alkylating agents.[2]
Troubleshooting Guide:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. Using a syringe pump for gradual addition is ideal as it maintains a low concentration of the alkylating agent, which favors mono-alkylation.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step.
Q3: My cyclocondensation reaction to form a piperidine ring is giving a low yield. What are the common reasons for this?
A3: Low yields in cyclocondensation reactions for piperidine synthesis are often multifactorial. The most common issues fall into three categories: reagent quality, reaction conditions, and work-up/purification procedures.[3]
Troubleshooting Guide:
-
Reagent Quality: Ensure the purity and dryness of your reagents and solvents. Moisture can significantly hinder reactions, especially those involving strong bases or organometallic catalysts.[4]
-
Suboptimal Reaction Conditions: Cyclocondensation reactions are often equilibrium-driven, and incorrect conditions can favor starting materials or side reactions.[3]
-
Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and purification. The product may have partial solubility in the aqueous phase or degrade on silica gel during column chromatography.[3]
-
Solution: Optimize your extraction and purification procedures. For basic products that show tailing on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.[4]
-
Section 2: Purification of Piperidine and its Derivatives
This section focuses on common purification challenges and provides protocols for obtaining high-purity piperidine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperidine has a yellow tint. What is the cause and how can I remove it?
A1: A yellow discoloration in piperidine is typically due to the presence of oxidation products.[5] While this may not interfere with all applications, purification is advisable if high purity is required.
Troubleshooting Guide:
-
Purification Method: The most effective method to remove colored impurities and other by-products is through distillation.[5]
-
Preventative Measures: To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[5]
Q2: I'm having difficulty separating piperidine from pyridine by distillation. Why is this happening and what can I do?
A2: Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a constant boiling azeotropic mixture. This azeotrope contains approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[5]
Troubleshooting Guide:
-
Azeotropic Distillation: One method to overcome this is azeotropic distillation in the presence of water, which alters the relative volatilities, allowing for better separation.[5]
-
Salt Formation: A more effective method is to selectively form a salt of piperidine. Piperidine readily reacts with CO₂ to form a solid piperidine carbonate, while pyridine does not.[5][6] The solid salt can be filtered off and the free piperidine can be liberated by treatment with a strong base.[5]
Section 3: Experimental Protocols and Data
This section provides detailed experimental protocols for key reactions and presents quantitative data in a structured format.
Detailed Methodologies
Protocol 1: N-Alkylation of Piperidine with an Alkyl Halide [1]
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).
-
Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow addition.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.
-
Separate the ethereal layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.
Protocol 2: Eschweiler-Clarke Methylation of a Secondary Amine [7][8]
-
To the secondary amine (1.0 eq), add excess formic acid and an aqueous solution of formaldehyde (37%).
-
Heat the mixture at or near boiling until the evolution of CO₂ ceases.
-
Cool the reaction mixture and basify with an aqueous solution of a strong base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over an appropriate drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the methylated amine.
Protocol 3: Catalytic Hydrogenation of Pyridine to Piperidine [4][9]
-
In a high-pressure reactor, dissolve pyridine (1.0 eq) in a suitable solvent such as ethyl acetate or glacial acetic acid.
-
Add a catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., balloon or Parr shaker) and stir the mixture at room temperature for 3-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.
-
Carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine.
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of Piperidine
| Parameter | Condition | Effect on Yield/Purity | Troubleshooting Action |
| Base | No Base | Reaction stalls due to acid formation.[1] | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[1] |
| Stoichiometric Base | Drives reaction to completion.[1] | Use 1.0-1.5 equivalents of base. | |
| Leaving Group | Alkyl Chloride | Slower reaction rate.[1] | Switch to alkyl bromide or iodide.[1] |
| Alkyl Iodide | Faster reaction rate.[1] | - | |
| Solvent | Non-polar (e.g., Toluene) | Slower reaction rate. | Use polar aprotic solvents (e.g., MeCN, DMF).[1] |
| Polar Aprotic (e.g., DMF) | Faster reaction rate.[1] | - | |
| Temperature | Room Temperature | May be too slow for sterically hindered substrates.[1] | Increase temperature.[1] |
| Elevated Temperature | Can increase rate but may lead to side products. | Optimize temperature based on substrate reactivity. |
Table 2: Comparison of Pyridine Reduction Methods
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, PtO₂, Rh/C, Raney Ni[9] | H₂ gas, pressure, various solvents | High yield, industrially scalable.[10] | Requires specialized high-pressure equipment, potential for over-reduction.[9] |
| Transfer Hydrogenation | Rh complexes, Formic acid/Ammonium formate[9] | Milder conditions than catalytic hydrogenation | Avoids high-pressure H₂ gas.[9] | May require more expensive catalysts. |
| Chemical Reduction (Birch) | Na or Li in liquid NH₃ with an alcohol[9] | Low temperature (-78 °C) | Can be used for specific substitution patterns. | Use of liquid ammonia requires special handling, often gives dihydropyridine intermediates.[9] |
| Electrolytic Reduction | Lead electrodes, dilute H₂SO₄ | Electrolysis | Avoids high pressure and temperature. | Can be difficult to separate from unreacted pyridine. |
Section 4: Visual Guides
This section provides diagrams to visualize key experimental workflows and logical relationships in piperidine reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
managing side reactions in piperidine functionalization
Welcome to the technical support center for piperidine functionalization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and modification of piperidine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of piperidines?
A1: The most prevalent side reaction during N-alkylation is over-alkylation, leading to the formation of quaternary ammonium salts. This is particularly common with highly reactive alkylating agents.[1] Another potential issue is a slow or incomplete reaction, which can be caused by steric hindrance, a poor leaving group on the alkylating agent, or suboptimal solvent choice.[1]
Q2: How can I improve the selectivity of C-H functionalization on the piperidine ring?
A2: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge. The use of directing groups attached to the piperidine nitrogen is a common strategy to control regioselectivity.[2][3] Amides, carbamates, and sulfonamides are examples of suitable protecting groups that can direct functionalization to a specific carbon.[4] Catalyst selection and the choice of protecting group can also influence which position is functionalized.[2] For instance, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4.[2]
Q3: My N-arylation reaction is giving low yields and multiple products. What should I investigate first?
A3: Low yields and multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions like hydrodehalogenation (reduction of the aryl halide) and bis-arylation.[5] Key factors to investigate include:
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5]
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.[5]
-
Stoichiometry: Using an excess of the piperidine starting material relative to the aryl halide can help to minimize the formation of the N,N'-bis-arylated byproduct.[5]
Q4: What is the purpose of using a protecting group on the piperidine nitrogen?
A4: Protecting groups are used to temporarily block the nitrogen's reactivity, preventing it from undergoing undesired reactions during functionalization at other parts of the molecule. For example, during C-H functionalization, a protecting group is often essential to direct the reaction to a specific carbon atom and prevent reactions at the nitrogen itself.[2][4] Common protecting groups for piperidines include Boc (tert-Butoxycarbonyl), which can be removed under acidic conditions, and Fmoc (9-Fluorenylmethyloxycarbonyl), which is cleaved by mild bases.[6]
Troubleshooting Guides
Guide 1: N-Alkylation - Over-alkylation and Low Conversion
This guide addresses the common issues of quaternary ammonium salt formation (over-alkylation) and incomplete reactions during the N-alkylation of piperidines.
Problem: Formation of Quaternary Ammonium Salt as a Major Byproduct
This indicates over-alkylation of the piperidine nitrogen.
Solutions:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. Using a syringe pump is ideal to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[1][7]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[1]
Problem: Reaction Not Going to Completion
This can be due to several factors related to reactivity and reaction conditions.
Solutions:
-
Leaving Group Reactivity: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.[1]
-
Steric Hindrance: If bulky substituents are present on either the piperidine or the alkylating agent, increasing the reaction temperature may be necessary. In some cases, a different synthetic route might be required.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can significantly impact reaction rates.[1]
-
Acid Scavenging: The reaction generates an acid byproduct that can form a salt with the piperidine, slowing the reaction. Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the acid.[1][7]
| Parameter | Recommended Condition for Mono-alkylation | Recommended Condition for Pushing Reaction to Completion |
| Piperidine:Alkyl Halide Ratio | 1.1 - 1.2 : 1 | 1 : 1.1 (if starting piperidine is consumed) |
| Addition of Alkyl Halide | Slow, via syringe pump | Can be faster, but monitor for over-alkylation |
| Temperature | Lower (e.g., 0 °C to RT) | Higher (e.g., RT to reflux), depending on steric hindrance |
| Base | Often not required initially | Add 1.0 equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Acetonitrile (MeCN), Dimethylformamide (DMF) |
| Leaving Group | I > Br > Cl | I > Br > Cl |
Guide 2: C-H Functionalization - Poor Site-Selectivity
This guide provides strategies for controlling the position of functionalization on the piperidine ring.
Solutions:
-
Employ a Directing Group: The most effective strategy is to install a directing group on the piperidine nitrogen. The choice of group can influence the position of functionalization.
-
Leverage Steric Hindrance: The size of the protecting group can be used to block certain positions. A bulkier protecting group can hinder reaction at the C2 position, thereby promoting functionalization at the more remote C4 position.[2]
-
Catalyst Control: For metal-catalyzed reactions, the choice of catalyst is crucial. Different catalysts can exhibit different selectivities for C-H bonds. For example, in rhodium-catalyzed C-H functionalization, catalysts like Rh₂(R-TPPTTL)₄ have been shown to be highly diastereoselective for C2 functionalization.[2]
-
Indirect C3 Functionalization: Direct C-H functionalization at the C3 position is challenging due to the electron-withdrawing effect of the nitrogen. An indirect approach, such as the cyclopropanation of a corresponding tetrahydropyridine followed by reductive ring-opening, can be employed to achieve C3 substitution.[2]
| Protecting Group (PG) | Target Position | Typical Method | Key Considerations |
| N-Boc | C2 | Rhodium-catalyzed C-H insertion | Catalyst choice is critical for stereoselectivity.[2] |
| N-Bs (N-Benzenesulfonyl) | C2 | Rhodium-catalyzed C-H insertion | Can provide high diastereoselectivity.[2] |
| Bulky Sulfonyl Groups | C4 | Rhodium-catalyzed C-H insertion | Steric bulk of the PG blocks the C2 position.[2] |
| Aminoquinoline Amide | C4 | Palladium-catalyzed arylation | Directing group enables functionalization at an unactivated C-H bond.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine
This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the stirred piperidine solution over several hours.[7] The slow addition is crucial to maintain an excess of piperidine in the reaction mixture at all times, thereby minimizing dialkylation.[1]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation.
-
The resulting product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.
Protocol 2: Palladium-Catalyzed N-Arylation of Piperidine
This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Piperidine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the aryl halide (1.0 equivalent) and a stir bar.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the piperidine (1.2-1.5 equivalents).[5] Using an excess of piperidine helps to suppress the formation of the bis-arylated product.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[5]
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Piperidine Instability and Degradation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the instability and degradation of piperidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperidine has turned yellow. What causes this and how can I fix it?
A: A yellow tint in piperidine is a common sign of degradation, typically due to oxidation products forming from exposure to air and light. While this may not affect all applications, for high-purity work, the colored impurities should be removed.
-
Troubleshooting: The most effective way to remove these impurities is through distillation.
-
Preventative Measures: To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.
Q2: I'm struggling to separate piperidine from pyridine using simple distillation. Why is this happening?
A: Complete separation of piperidine and pyridine by simple fractional distillation is difficult because they form an azeotropic mixture. This constant boiling mixture contains about 92% piperidine and 8% pyridine and boils at approximately 106.1°C under atmospheric pressure.
-
Troubleshooting:
-
Azeotropic Distillation: One method is to perform azeotropic distillation in the presence of water, which alters the relative volatilities and can improve separation.
-
Salt Formation: A more effective chemical method is to selectively precipitate piperidine as a salt. Piperidine is a stronger base than pyridine and reacts readily with carbon dioxide to form a solid piperidine carbonate, while pyridine remains in the solution. The piperidine can then be liberated from the filtered salt.
-
Q3: A white solid has formed in my piperidine solution. What is it?
A: The formation of a white solid can occur when piperidine is exposed to air. Piperidine reacts with atmospheric carbon dioxide to form piperidine carbonate.
-
Troubleshooting: To prevent this, always handle and store piperidine under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.
Q4: How can I effectively remove water from my piperidine?
A: Water is a common impurity in piperidine, especially after aqueous workup procedures.
-
Troubleshooting: The most common method for drying piperidine is to let it stand over solid potassium hydroxide (KOH) pellets for several hours, followed by decanting and distilling the piperidine. Other drying agents like calcium hydride or sodium can also be used.
Q5: What are the primary causes of piperidine degradation?
A: Piperidine is susceptible to degradation from several factors:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of N-oxides and other oxidation products.
-
Photodegradation: Exposure to light, especially UV radiation, can initiate degradation pathways.
-
Thermal Stress: High temperatures can cause decomposition, potentially leading to the cleavage of the C-N bond in the ring.
-
Incompatible Materials: Contact with strong acids, bases, and oxidizing agents can lead to reactions and degradation.
Q6: What are the likely degradation products of piperidine?
A: Under atmospheric conditions, the degradation of piperidine initiated by OH radicals can proceed via H-abstraction from both the N-H and C-H groups. This can lead to a variety of products, including:
-
2,3,4,5-tetrahydropyridine (a major product)
-
1-nitropiperidine and 1-nitrosopiperidine (minor products)
-
Ring-opening can lead to the formation of 5-aminovaleric acid , which can be further deaminated and oxidized to glutaric acid .
Q7: I'm observing incomplete Fmoc-deprotection in my solid-phase peptide synthesis (SPPS). Could my piperidine be the issue?
A: Yes, degraded piperidine can be a cause of incomplete Fmoc removal. The effectiveness of the piperidine solution as a deprotection agent can diminish over time. Other factors include peptide aggregation and steric hindrance.
-
Troubleshooting:
-
Use a fresh solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Monitor the deprotection reaction in real-time by observing the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance around 301-312 nm. A plateau in absorbance indicates the completion of the reaction.
-
Data Presentation
Table 1: Recommended Storage Conditions for Piperidine
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place (2-8 °C for long-term storage). | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric CO2. |
| Light | Protect from direct sunlight by using an amber or opaque container. | Prevents photodegradation. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass). | Prevents contamination and reaction with air/moisture. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases. | Avoids hazardous reactions and catalyzed degradation. |
Table 2: Comparison of Analytical Methods for Piperidine Purity Assessment
| Feature | RP-HPLC (Direct) | RP-HPLC (with Derivatization) | GC-MS |
| Principle | Separation based on polarity. | Enhanced detection and separation after chemical modification. | Separation based on volatility and mass-to-charge ratio. |
| Common Analytes | Polar and semi-polar compounds. | Compounds lacking a chromophore; improved separation of complex mixtures. | Volatile and semi-volatile compounds. |
| Sensitivity | Moderate. | High. | Very High. |
| Specificity | Good, dependent on detector. | High |
Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with piperidine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
Issue: My piperidine-containing compound is poorly soluble in aqueous buffer for my biological assay.
This is a common challenge due to the often lipophilic nature of substituted piperidine rings. The following workflow can help you systematically address this issue.
Question: My compound precipitates out of the organic stock solution (e.g., DMSO) upon storage. What should I do?
Answer: This can be due to the storage temperature being too low or the solution being supersaturated.
-
Store at Room Temperature: If the compound's stability allows, storing the DMSO stock at room temperature can prevent precipitation.
-
Prepare Fresh Solutions: To ensure consistency, prepare fresh stock solutions before each experiment.
-
Lower Stock Concentration: Preparing a less concentrated stock solution can also prevent precipitation upon storage.
Question: After diluting my DMSO stock into my aqueous assay buffer, my compound precipitates. How can I prevent this?
Answer: This is a common issue for poorly soluble compounds. Here are several strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.
-
Use a Stepwise Dilution: Instead of a direct dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent or a solubilizing agent.
Frequently Asked Questions (FAQs)
Q1: Why are piperidine-containing compounds often poorly soluble in water?
A1: The piperidine ring itself is a saturated heterocycle, and while the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially with lipophilic substituents. The solubility is highly dependent on the nature and substitution pattern of the piperidine ring.
Q2: How does pH affect the solubility of my piperidine-containing compound?
A2: The piperidine nitrogen is basic, with a pKa typically around 11.22 for the protonated form.[1] In acidic media (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which predominates in neutral or basic media.[2][3] Therefore, creating a pH-solubility profile is a critical step in understanding your compound's behavior.[2]
Q3: What are the most common initial steps to enhance the solubility of a piperidine-containing compound?
A3: The most straightforward initial approaches are:
-
pH Adjustment: Since most piperidine compounds are basic, preparing a stock solution in an acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can significantly increase solubility by forming a soluble salt.[2][4]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[4] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[4]
Q4: When should I consider more advanced techniques like salt formation, co-crystallization, or cyclodextrins?
A4: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your needs, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.
-
Salt Formation: This is a robust method for ionizable compounds and can lead to significant increases in solubility and dissolution rates.[5][6]
-
Co-crystallization: This technique can improve the solubility and bioavailability of non-ionizable or weakly ionizable compounds by forming a multi-component crystal lattice with a suitable coformer.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[2][9][10] This is particularly useful for increasing the apparent solubility of a compound in solution.
Quantitative Data on Solubility Enhancement
The following tables summarize the potential impact of different solubility enhancement strategies on piperidine-containing and other poorly soluble compounds.
Table 1: Effect of pH on the Solubility of a Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[4]
Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives
| Compound | Stability Constant (M⁻¹) | Solubility Enhancement Factor |
| Piperine/β-Cyclodextrin (βCD) | ~100 | - |
| Piperine/Hydroxypropyl-β-CD (HPβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine/Sulfobutyl-ether-β-CD (SBEβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
Data adapted from Ali et al. (2024).[9][10]
Table 3: Solubility Enhancement of NSAIDs through Piperazine Salt Formation
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
| Sulindac-piperazine salt | > 10-fold |
| Phenylbutazone-piperazine salt | > 10-fold |
| Ketoprofen-piperazine salt | > 10-fold |
| Flurbiprofen-piperazine salt | > 10-fold |
Data adapted from a study on NSAIDs with piperazine.[11]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[4][12]
Materials:
-
Compound of interest
-
Selected solvent (e.g., water, buffer of specific pH)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-72 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials to pellet the undissolved solid.[4]
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.[2][4]
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.
Protocol 2: Screening for Co-crystal Formation by Slurry Crystallization
This protocol provides a general method for screening co-formers to produce co-crystals.[7]
Materials:
-
Active Pharmaceutical Ingredient (API) (your piperidine-containing compound)
-
A selection of pharmaceutically acceptable co-formers
-
A variety of solvents
-
Small vials with magnetic stir bars
-
Magnetic stir plate
-
Filtration apparatus
-
Analytical instruments for solid-state characterization (e.g., PXRD, DSC)
Procedure:
-
Co-former Selection: Choose co-formers based on their potential to form hydrogen bonds with the API. The difference in pKa between the API and the co-former should ideally be less than 2 to favor co-crystal formation over salt formation.[7][13]
-
Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.
-
Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial. Add a small amount of the selected solvent to create a slurry.
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.
-
Isolation: Filter the solid from the slurry and allow it to air dry.
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to identify if a new crystalline form has been created, indicating co-crystal formation.
Visualizing Mechanisms of Solubility Enhancement
Cyclodextrin Encapsulation
Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a piperidine-containing compound, forming an inclusion complex that has improved aqueous solubility.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound shows poor metabolic stability in vitro. What are the common metabolic pathways I should investigate?
A1: Piperidine rings are susceptible to several common metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most prevalent pathways include:
-
Oxidation: This is a major route of metabolism for piperidines. Oxidation can occur at the carbon atoms adjacent (alpha) to the nitrogen, leading to the formation of lactams, or at other positions on the ring.[3][4] Unsubstituted rings are particularly prone to oxidation.[5]
-
N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a very common metabolic pathway, catalyzed mainly by CYP3A4.[6][7][8] This process cleaves the N-alkyl group, generating an aldehyde and a secondary amine.[8]
-
Ring Contraction: In some cases, piperidine rings can undergo oxidative ring contraction to form a pyrrolidine ring. This process is also mediated by CYP enzymes.[9][10]
Identifying the primary metabolic "hotspots" on your molecule is a critical first step in addressing metabolic instability.[1]
Q2: How can I identify the specific metabolic "hotspots" on my piperidine compound?
A2: Identifying metabolic soft spots is crucial for devising an effective stabilization strategy. The most direct method is to perform a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and then analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.
Q3: What are the primary strategies to block or reduce the metabolism of the piperidine ring?
A3: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed to improve stability:[1]
-
Blocking Sites of Metabolism: Introduce substituents at or near the site of metabolism to sterically hinder enzyme access or alter the electronic properties of the ring. Common "blocking groups" include fluorine atoms or methyl groups.[1]
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism.[1][11] This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for enzymes to break.[11]
-
Bioisosteric Replacement: Replace the piperidine ring with a less metabolically labile isostere. This involves substituting the piperidine with another cyclic scaffold that maintains the necessary pharmacophoric interactions but possesses greater metabolic stability. Examples include azetidines, pyrrolidines, morpholines, or spirocyclic systems like azaspiro[3.3]heptanes.[12][13][14]
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes, thereby improving its metabolic stability.[1] Introducing polar groups or heteroatoms can help achieve this.[5]
-
Conformational Constraint: Introducing conformational rigidity, for instance by creating bridged systems, can sometimes improve metabolic stability by locking the molecule in a conformation that is less favorable for metabolism.[15]
Q4: I'm considering bioisosteric replacement. What are some common replacements for a piperidine ring and what are their potential advantages and disadvantages?
A4: Bioisosteric replacement is a powerful strategy. Here are some common options:
| Bioisostere | Potential Advantages | Potential Disadvantages |
| Morpholine | Increased polarity, can block metabolism at the 4-position, may improve solubility.[5][13] | Alters pKa, may impact target binding.[13] |
| Piperazine | Can modulate pKa, offers additional points for substitution.[13] May reduce hERG liability by lowering basicity.[16][17] | Can introduce new metabolic liabilities. |
| Azaspiro[3.3]heptane | Improved metabolic stability and solubility, less lipophilic. | Can have compromised permeability and may cause unfavorable CNS penetration.[18] |
| Azetidine/Pyrrolidine | Can enhance metabolic stability and aqueous solubility.[19] | Smaller ring size may alter exit vectors and impact potency. |
| Tropane | Increased rigidity can improve metabolic stability.[15] | More complex synthesis. |
Q5: My attempts to improve metabolic stability are negatively impacting my compound's hERG profile. How can I mitigate this?
A5: It's a common challenge that modifications to improve metabolic stability can inadvertently increase hERG inhibition, often due to increased lipophilicity or basicity. Strategies to address this include:
-
Reduce Basicity: The basic nitrogen of the piperidine is often a key contributor to hERG binding. Lowering the pKa can be beneficial. This can be achieved by:
-
Decrease Lipophilicity: High lipophilicity can lead to increased hERG inhibition.[16] Introducing polar groups or replacing aromatic rings with more polar heteroaromatic systems can help.[16]
-
Introduce an Acidic Center: Creating a zwitterion by introducing an acidic group can reduce lipophilicity without compromising the activity of a critical basic amine, though permeability may be affected.[16]
Troubleshooting Guides
Issue: High Variability in Liver Microsomal Stability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Microsome Activity | Ensure consistent lot and source of liver microsomes for comparative studies.[1] Perform a quality control check with known substrates before running experimental compounds.[1] |
| Pipetting Errors | Use calibrated pipettes and automated liquid handlers where possible.[1] |
| Compound Instability in Buffer | Run a control incubation without NADPH to assess for non-enzymatic degradation. |
| Low Compound Solubility | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Check for compound precipitation during the assay. |
Issue: Compound is Stable in Microsomes but Unstable in Hepatocytes
| Potential Cause | Troubleshooting Steps |
| Phase II Metabolism | Microsomal assays primarily assess Phase I (CYP-mediated) metabolism. Hepatocytes contain both Phase I and Phase II enzymes. Your compound may be undergoing rapid conjugation (e.g., glucuronidation, sulfation). Consider using hepatocytes to get a more complete picture of metabolism.[1] |
| Active Transport Processes | If clearance in hepatocytes is significantly different from microsomes, active uptake or efflux transporters may be involved.[1] Consider using specific transporter inhibitors to investigate this.[1] |
| Compound Cytotoxicity | Determine the cytotoxicity of the compound at the tested concentration. High concentrations can damage hepatocytes and affect metabolic activity.[1] |
Experimental Protocols
1. Liver Microsomal Stability Assay Protocol
This assay is a common high-throughput screen to assess Phase I metabolic activity.[20]
-
Reagents:
-
Procedure:
-
In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.[1]
-
Add the test compound to the microsome solution to achieve the final desired concentration (e.g., 1 µM).[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]
-
Incubate the plate at 37°C with shaking.[21]
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution with the internal standard.[22] The "0" time point sample should be prepared by adding the quenching solution before adding the NADPH.[1]
-
Centrifuge the quenched samples to precipitate proteins.[1]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.[1]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[20]
-
Plot the natural logarithm of the percent remaining against time.[20]
-
The slope of the linear regression line gives the elimination rate constant (k).[20]
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).[1][11]
-
2. Hepatocyte Stability Assay Protocol
This assay provides a more comprehensive assessment of hepatic metabolism, including both Phase I and Phase II pathways.[1]
-
Reagents:
-
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol.[1]
-
Determine cell viability and concentration.[1]
-
Dilute the hepatocyte suspension to the desired cell density in pre-warmed incubation medium.[1]
-
Add the test compound to the hepatocyte suspension.[1]
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[1]
-
At designated time points, transfer an aliquot to a quenching solution with an internal standard.
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
-
Data Analysis:
-
Data analysis is performed in the same manner as the microsomal stability assay to determine t½ and Clint.
-
Visualizations
Caption: Common metabolic pathways for piperidine-containing compounds.
Caption: A decision-making workflow for improving metabolic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 13. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drughunter.com [drughunter.com]
- 17. m.youtube.com [m.youtube.com]
- 18. baranlab.org [baranlab.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Addressing Resistance Mechanisms to Piperidine-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to piperidine-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of piperidine-based drugs, and what are their primary mechanisms of action?
A1: The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in over twenty classes of drugs.[1][2] Key examples in oncology include:
-
PARP Inhibitors (e.g., Olaparib, Rucaparib): These drugs contain a nicotinamide mimic that binds to the catalytic domain of Poly (ADP-ribose) polymerase (PARP). This binding prevents PARP from repairing single-strand DNA breaks (SSBs).[3] The accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication.[4] In cancer cells with deficient homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death.[3][4] A key mechanism is "PARP trapping," where the inhibitor enhances the binding of PARP to damaged DNA, and this trapped complex is more cytotoxic than the unrepaired SSBs alone.[3][4]
-
Selective Estrogen Receptor Degraders (SERDs): These drugs bind to the estrogen receptor (ERα) and induce a conformational change that leads to the degradation of the receptor via the proteasome pathway.[5] This reduces the levels of ERα protein, thereby blocking estrogen-driven signaling pathways that promote the growth of ER-positive breast cancers.[5][6]
-
Selective Androgen Receptor Modulators (SARMs): SARMs are designed to bind to the androgen receptor (AR) and exhibit tissue-selective anabolic effects (e.g., in muscle and bone) with reduced androgenic effects in other tissues like the prostate.[7][8][9] Their tissue selectivity is thought to arise from the specific conformation the AR adopts upon binding, which in turn recruits a unique set of co-regulator proteins.[8]
Q2: A common resistance mechanism to PARP inhibitors is the restoration of homologous recombination (HR) repair. What are the key molecular events that lead to this restoration?
A2: Restoration of HR function in HR-deficient cancer cells is a primary mechanism of acquired resistance to PARP inhibitors. Key molecular events include:
-
Secondary or Reversion Mutations in BRCA1/2: These are genetic events that restore the open reading frame of the mutated BRCA1 or BRCA2 gene.[4] This leads to the production of a functional, or near-functional, protein that can effectively participate in HR repair.
-
Loss of 53BP1 Expression: 53BP1 is a protein that protects DNA ends and promotes non-homologous end joining (NHEJ) while inhibiting HR. In BRCA1-deficient cells, the loss of 53BP1 can partially restore HR activity, leading to PARP inhibitor resistance.[10]
-
Upregulation of RAD51: RAD51 is a critical protein for HR that is loaded onto DNA breaks by BRCA2.[11] Increased expression or stabilization of RAD51 can promote HR and confer resistance.
-
Stabilization of Replication Forks: Some resistance mechanisms involve the protection of stalled replication forks from degradation, which reduces the formation of DSBs and the reliance on HR repair.
Q3: My ER-positive breast cancer cell line has developed resistance to a piperidine-based SERD. What is the most likely cause?
A3: The most common cause of acquired resistance to endocrine therapies, including SERDs, in ER-positive breast cancer is the development of mutations in the estrogen receptor alpha gene (ESR1).[5][6] These mutations, often located in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the receptor. This means the ER signaling pathway remains active even in the presence of the SERD, driving continued cell proliferation.[5]
Q4: How does increased drug efflux contribute to resistance against piperidine-based drugs?
A4: Increased drug efflux is a classic mechanism of multidrug resistance. It involves the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene).[11] These transporters are located in the cell membrane and actively pump a wide range of drugs, including some PARP inhibitors, out of the cell.[11] This reduces the intracellular concentration of the drug, preventing it from reaching its target at a therapeutic level and thereby conferring resistance.[11] The natural piperidine derivative, piperine, has been shown to inhibit the activity of major ABC transporters, which may help to overcome this resistance mechanism.[12]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of resistance to piperidine-based drugs.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug concentration due to improper serial dilutions. 3. Fluctuation in incubation times. 4. Cell line heterogeneity or contamination. | 1. Ensure accurate cell counting and uniform seeding in all wells. Optimize seeding density to maintain exponential growth throughout the assay.[13] 2. Prepare fresh drug dilutions for each experiment. Calibrate pipettes regularly.[14] 3. Standardize all incubation periods precisely. 4. Perform regular cell line authentication and mycoplasma testing. |
| No significant difference in drug sensitivity between parental and suspected resistant cell lines. | 1. The resistance mechanism is not based on target alteration or drug efflux (e.g., it might be pathway-based). 2. Insufficient drug exposure time during the resistance development protocol. 3. The resistant phenotype is unstable and lost without continuous drug pressure. | 1. Investigate downstream signaling pathways (e.g., PI3K/Akt, MAPK) for alterations using Western blotting or other relevant assays.[15] 2. The process of generating drug-resistant cell lines can take several weeks or months of continuous exposure to incrementally increasing drug concentrations.[16][17] 3. Maintain a low concentration of the drug in the culture medium for the resistant cell line to preserve the resistant phenotype. |
| Western blot shows no change in the expression of expected resistance-marker proteins. | 1. Poor antibody quality or incorrect antibody dilution. 2. Inefficient protein extraction or degradation. 3. Suboptimal transfer conditions. 4. Resistance is mediated by a post-translational modification (e.g., phosphorylation) rather than a change in total protein expression. | 1. Validate the antibody using positive and negative controls. Optimize the antibody concentration. 2. Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice. 3. Optimize transfer time and voltage based on the molecular weight of the target protein. 4. Use antibodies specific to the phosphorylated form of the protein of interest. |
| Unexpected results in a cell viability assay (e.g., drug appears to increase proliferation). | 1. Assay artifact. For example, the drug may interfere with the assay reagent (e.g., formazan-based assays like MTT). 2. Incorrect drug concentration or a mistake in plating. 3. Contamination of the cell culture. | 1. Use an alternative viability assay based on a different principle (e.g., ATP-based like CellTiter-Glo, or a direct cell counting method). 2. Double-check all calculations and the experimental setup. Include a vehicle-only control.[18] 3. Visually inspect cells for any signs of contamination and perform routine testing. |
Data on Drug Resistance
The following tables summarize quantitative data related to resistance to piperidine-based drugs.
Table 1: Resistance to Piperidine-Based PARP Inhibitors
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Resistance Mechanism |
| Ovarian Cancer (W1) | Paclitaxel | N/A | N/A | 641-967x | Increased drug transporter expression |
| Ovarian Cancer (W1) | Topotecan | N/A | N/A | 20x | Increased drug transporter expression |
| Data extracted from studies on multidrug-resistant ovarian cancer cell lines, where piperine, a piperidine alkaloid, was used to re-sensitize cells.[15] |
Table 2: Activity of Piperidine-Based SERDs in Endocrine-Resistant Breast Cancer Models
| Compound | Cell Line | Mutation | Activity |
| GDC-9545 | Multiple ER+ | Wild-type & ESR1 mutants | Potent ERα degradation and tumor growth inhibition |
| AZD9833 | MCF-7, CAMA-1 | Wild-type & ESR1 mutants | Potent ERα degradation across multiple cell lines |
| Qualitative summary of SERD activity in resistant models. Specific IC50 values vary by study.[19] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to a piperidine-based drug.[16][17]
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the drug for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in medium containing the drug at a concentration equal to the IC50.
-
Monitoring and Recovery: Monitor the cells daily. Initially, a large proportion of cells will die. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. At each stable concentration, freeze down vials of cells for backup.
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher drug concentration (e.g., >10-fold the parental IC50), confirm the resistant phenotype by performing a new IC50 determination and comparing it to the parental cell line.
-
Maintenance: Culture the established resistant cell line in a medium containing a maintenance dose of the drug (typically the concentration at which they were selected) to prevent the loss of the resistant phenotype.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression or phosphorylation in key resistance-associated pathways (e.g., PI3K/Akt, MAPK).
-
Cell Lysis: Treat parental and resistant cells with the piperidine-based drug for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-ß-actin) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the protein of interest to a loading control (e.g., ß-actin).
Visualizations
Diagram 1: PARP Inhibitor Action and Resistance Pathways
Caption: Action of PARP inhibitors and key resistance mechanisms.
Diagram 2: Experimental Workflow for Investigating Drug Resistance
Caption: Workflow for developing and analyzing drug-resistant cell lines.
Diagram 3: Signaling Pathways Modulated by Piperine
Caption: Key signaling pathways modulated by the piperidine alkaloid piperine.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Effects of Piperidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of piperidine-containing compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing actionable steps to identify and resolve them.
Problem 1: My piperidine compound is showing unexpected toxicity or a novel phenotype in my cell-based assays. How can I determine if this is due to an off-target effect?
This is a common challenge that requires a systematic approach to differentiate between on-target and off-target liabilities.
dot
Caption: Workflow for investigating unexpected cellular effects.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that your compound is engaging its intended target within the cellular context at the concentrations where you observe the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2][3][4][5]
-
Correlate with On-Target Potency: Compare the concentration at which the toxicity or phenotype appears with your compound's potency (e.g., IC₅₀ or EC₅₀) for the intended target. If the adverse effect only manifests at concentrations significantly higher than what is required for on-target activity, an off-target effect is a likely cause.[6]
-
Use a Structurally Dissimilar Tool Compound: Test a known, structurally different inhibitor of the same target. If this alternative compound does not produce the same phenotype, it strengthens the hypothesis that your piperidine compound's effects are due to its unique off-target profile.[6]
-
Initiate Off-Target Screening: If the evidence points away from an on-target effect, proceed with a systematic off-target screening cascade as outlined in Problem 2.
Problem 2: How can I systematically identify the off-target interactions of my lead piperidine compound?
A tiered screening approach is an efficient way to identify potential off-target interactions without expending excessive resources.
dot
Caption: Tiered strategy for off-target screening.
Recommended Screening Cascade:
-
Tier 1: In Silico (Computational) Profiling:
-
Objective: To generate a preliminary, hypothesis-driven list of potential off-targets.
-
Methodology: Utilize computational tools to screen your piperidine compound against databases of known protein structures and ligand activities. Methods include ligand-based similarity searches and structure-based docking.[6]
-
Outcome: A prioritized list of potential off-targets for further experimental validation.
-
-
Tier 2: Focused Panel Screening:
-
Objective: To screen against large panels of related proteins, such as kinases or G-protein coupled receptors (GPCRs), which are common off-targets.
-
Methodology: Submit your compound for screening against commercially available panels (e.g., a kinase panel of over 400 targets). These assays typically determine the percent inhibition at a single high concentration of the compound, followed by IC₅₀ determination for any significant hits.
-
Outcome: Identification of specific protein families that your compound interacts with.
-
-
Tier 3: Unbiased/Phenotypic Screening:
-
Objective: To identify off-targets without prior assumptions and to understand the compound's effect in a more biological context.
-
Methodology: High-content phenotypic screening can reveal compound-specific cellular fingerprints that may be linked to off-target activities.[7][8][9][10][11][12][13]
-
Outcome: Provides insights into the mechanism of action and can help in target deconvolution efforts.
-
-
Hit Validation:
-
Objective: To confirm and quantify the interactions identified in the initial screens.
-
Methodology: Any potential off-targets ("hits") must be validated through dedicated dose-response experiments in either biochemical or cell-based assays to determine their potency (e.g., Kᵢ or IC₅₀).
-
Frequently Asked Questions (FAQs)
Q1: What are piperidine-based compounds and why are they so prevalent in drug discovery?
A1: The piperidine ring is a six-membered heterocyclic amine that is a "privileged scaffold" in medicinal chemistry.[6] It is found in numerous pharmaceuticals and natural products.[14][15][16] Its prevalence is due to its ability to serve as a versatile scaffold, providing favorable physicochemical properties, improving pharmacokinetic profiles (ADME), and enhancing metabolic stability.[6][14] The piperidine motif can be readily modified, allowing for the fine-tuning of a compound's properties to interact with a wide range of biological targets.[6]
Q2: What are off-target effects and why are they a significant concern?
A2: Off-target effects occur when a drug binds to and modulates the activity of unintended biological targets in addition to its intended therapeutic target.[6] These unintended interactions can lead to adverse drug reactions (ADRs), toxicity, or a reduction in the drug's efficacy.[6] Identifying and minimizing off-target effects early in drug development is crucial for improving drug safety and reducing the risk of clinical trial failures.[6]
Q3: What are some common off-target liabilities for piperidine-containing molecules?
A3: While specific off-target interactions are compound-dependent, the structural features of piperidine can contribute to binding at certain classes of proteins. The basic nitrogen in the piperidine ring can interact with acidic residues in protein binding pockets, leading to off-target interactions with receptors, ion channels, and enzymes.[6] Due to their structural diversity, piperidine-containing compounds have been shown to interact with a wide range of targets, including kinases, GPCRs, and proteases.
Q4: How can I rationally design piperidine compounds with fewer off-target effects?
A4: A key strategy is to increase the structural rigidity of the piperidine scaffold. Introducing conformational constraints, such as through bridged piperidine analogs, can pre-organize the molecule into a conformation that is more selective for the intended target, thereby reducing its affinity for off-targets.[17] Additionally, modifying substituents to optimize physicochemical properties like lipophilicity (LogP) and pKa can decrease non-specific binding.
Q5: What are some key signaling pathways that are often affected by off-target effects of piperidine compounds?
A5: Two of the most prominent signaling pathways that can be affected are the PI3K/Akt/mTOR and MAPK signaling pathways. These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is implicated in many diseases, including cancer.[18][19][20][21][22][23]
PI3K/Akt/mTOR Signaling Pathway
dot
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
dot
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 11. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Selection of Optimal Cell Lines for High-Content Phenotypic Screening - American Chemical Society - Figshare [acs.figshare.com]
- 13. google.com [google.com]
- 14. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Piperidine Ligand Binding Affinity
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during the optimization of piperidine ligand binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for optimizing the binding affinity of a piperidine ligand?
A1: The optimization of a piperidine ligand's binding affinity is an iterative process that combines chemical synthesis, biological evaluation, and computational modeling. The core strategy revolves around Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the piperidine scaffold and its substituents to identify key interactions that enhance binding to the target protein. A typical workflow involves identifying a "hit" compound, generating a library of analogues by modifying specific positions on the piperidine ring or its substituents, evaluating their binding affinity, and then using this data to inform the next round of design and synthesis.
Q2: How do I choose the right assay to measure binding affinity?
A2: The choice of assay depends on factors like the nature of the target protein, the required throughput, and the availability of reagents. Common methods include:
-
Radioligand Binding Assays: Highly sensitive and considered a gold standard, these assays measure the displacement of a radiolabeled ligand by the test compound. They are suitable for determining inhibition constants (Ki).[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A versatile and relatively inexpensive method that can determine the dissociation constant (KD) between a ligand and a receptor.[2]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics data, allowing for the determination of both association (ka) and dissociation (kd) rates, in addition to the dissociation constant (KD). It is particularly useful for characterizing weak interactions.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for studying weak binding interactions and can provide structural information about the ligand-protein complex at atomic resolution.
Q3: What are common structural modifications to the piperidine ring that influence binding affinity?
A3: Modifications to the piperidine scaffold can significantly impact binding affinity, selectivity, and pharmacokinetic properties. Key modifications include:
-
Substitution on the Piperidine Nitrogen: The nitrogen atom is often crucial for interaction with the target, frequently forming ionic bonds with acidic residues like aspartate.[4] Alkylation or acylation of this nitrogen can modulate basicity and steric interactions.
-
Substitution at Ring Positions (C2, C3, C4): Introducing functional groups at different positions on the ring allows for exploration of the binding pocket. For example, in µ-opioid receptor modulators, modifications at the C4 position are critical.[4] The stereochemistry of these substituents is also vital; for instance, a cis-disubstituted piperidine can be more potent than its trans isomer.
-
Ring Conformation: The piperidine ring can adopt different conformations (e.g., chair, boat). Constraining the ring conformation through bridging or substitution can lock the ligand into a bioactive conformation, enhancing affinity.[5]
Q4: How can computational methods aid in the optimization process?
A4: Computational methods are integral to modern drug design for predicting and rationalizing ligand binding.[6]
-
Molecular Docking: Predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity. This helps prioritize compounds for synthesis.[6]
-
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity. These models can predict the affinity of novel, unsynthesized compounds.[7]
-
Molecular Dynamics (MD) Simulations: Simulates the movement of the ligand-protein complex over time, providing insights into the stability of binding interactions and the role of conformational changes.[6][8]
Q5: What are off-target effects and how can I minimize them for my piperidine ligand?
A5: Off-target effects occur when a ligand binds to unintended biological targets, potentially causing toxicity or reducing efficacy.[9] The basic nitrogen of the piperidine ring can lead to interactions with various receptors and ion channels.[9] Strategies to minimize these effects include:
-
In Silico Profiling: Use computational tools to screen your ligand against databases of known off-targets.[9]
-
Systematic SAR: During optimization, test for activity against a panel of common off-targets (e.g., hERG channel, cytochrome P450 enzymes).
-
Structural Modifications: Modify the ligand to disfavor binding to off-targets while maintaining or improving affinity for the intended target. This often involves altering the overall lipophilicity or blocking interactions specific to the off-target binding site.
Troubleshooting Guides
Problem 1: My lead piperidine compound has low binding affinity. What are the initial steps for optimization?
This is a common starting point in drug discovery. A systematic approach combining SAR and computational modeling is recommended.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure the observed activity is due to direct binding to the intended target. Use a secondary, orthogonal assay if possible.
-
Computational Analysis: Perform molecular docking of your lead compound into the target's binding site (if a structure is available). This can reveal the binding pose and suggest initial modifications to improve interactions.[6]
-
Identify Key Pharmacophore Elements: Analyze the structure to identify potential hydrogen bond donors/acceptors, hydrophobic regions, and the basic piperidine nitrogen. The protonated piperidine nitrogen often forms a key ionic interaction.[4]
-
Initiate SAR Campaign: Synthesize a small, focused library of analogues. Start with simple modifications:
-
Vary substituents on aromatic rings (e.g., halo, methyl, methoxy) to probe for electronic and steric effects.
-
Modify linkers to alter the distance and geometry between key functional groups.
-
Explore different substitutions on the piperidine ring itself.
-
-
Problem 2: I am observing inconsistent binding affinity data between experiments. What are the potential causes and solutions?
Poor reproducibility can invalidate your results and hinder progress. It often stems from technical, biological, or environmental variability.[10]
-
Troubleshooting Steps:
-
Reagent Quality:
-
Solution: Ensure all reagents (buffers, radioligands, antibodies) are fresh, properly stored, and from the same lot number if possible. Aliquot reagents to avoid repeated freeze-thaw cycles.[11]
-
-
Assay Conditions:
-
Pipetting and Dilutions:
-
Solution: Calibrate pipettes regularly. Prepare fresh serial dilutions of compounds for each experiment. For critical steps, use a multi-channel pipette to minimize timing differences.[10]
-
-
Biological Material:
-
Solution: If using cell membranes, ensure consistent preparation methods. Use cells within a defined passage number range.[10]
-
-
Data Analysis:
-
Solution: Use a consistent data analysis workflow and software. Ensure the curve-fitting model is appropriate for your data.[12]
-
-
Problem 3: My modifications to the piperidine ligand resulted in a loss of affinity. How do I troubleshoot this?
This indicates that the modification disrupted a favorable interaction or introduced an unfavorable one (e.g., a steric clash).
-
Troubleshooting Steps:
-
Re-examine the Binding Pose: Use molecular docking to compare the predicted binding pose of the new, inactive analogue with the parent compound. This can reveal if the modification altered the binding mode or introduced a clash.
-
Analyze the Modification:
-
Steric Bulk: If you added a large group, it may be clashing with the protein. Synthesize an analogue with a smaller group in the same position.
-
Electronics: If you changed the electronic properties (e.g., adding an electron-withdrawing group), you may have weakened a key hydrogen bond or electrostatic interaction.
-
Conformation: The modification may have altered the preferred conformation of the ligand, making it less compatible with the binding site.[5]
-
-
Incremental Changes: Make smaller, more conservative changes to the parent structure to better understand the SAR. For example, instead of adding a large group, try adding a single methyl or fluoro group first.
-
Problem 4: My piperidine ligand has good affinity but poor selectivity. How can I improve selectivity?
Improving selectivity involves exploiting differences between the binding sites of the target and off-target proteins.
-
Troubleshooting Steps:
-
Structural Comparison: If crystal structures are available, compare the binding pockets of the target and off-target(s). Look for differences in size, shape, and amino acid residues.
-
Structure-Based Design: Design modifications that introduce interactions with residues unique to the target protein or create steric clashes with residues in the off-target protein.[14] For example, extending a substituent into a sub-pocket that exists only in the primary target can significantly enhance selectivity.
-
Modify Key Interacting Moieties: The basic piperidine nitrogen is a common feature recognized by multiple receptors. While essential for affinity, modifying the groups around it can tune selectivity. For instance, replacing a piperidine with a piperazine ring can drastically alter the selectivity profile.[15]
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor (S1R)
This protocol is adapted for determining the inhibition constant (Ki) of a test compound for the Sigma-1 receptor using [³H]-(+)-pentazocine.[1][16]
-
Materials:
-
Receptor Source: Guinea pig brain membrane homogenate.[16]
-
Radioligand: [³H]-(+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Serial dilutions in assay buffer.
-
96-well plates, filter mats (GF/C), scintillation fluid.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of your piperidine test compound.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 150 µL membrane prep, 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (final concentration ~1-5 nM).[16][17]
-
Non-specific Binding (NSB): 150 µL membrane prep, 50 µL haloperidol (10 µM), 50 µL [³H]-(+)-pentazocine.
-
Test Compound: 150 µL membrane prep, 50 µL test compound dilution, 50 µL [³H]-(+)-pentazocine.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle agitation.[16]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.
-
Protocol 2: ELISA-based Ligand-Receptor Interaction Assay
This protocol describes a direct ELISA to determine the dissociation constant (KD) of a ligand for its receptor.[2][18]
-
Materials:
-
Recombinant receptor protein.
-
His-tagged recombinant ligand.
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-His mouse monoclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
96-well high-binding ELISA plates.
-
-
Procedure:
-
Coating: Dilute the recombinant receptor in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[2]
-
Washing: Remove the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.[18]
-
Ligand Incubation: Wash the plate three times. Prepare serial dilutions of the His-tagged ligand in Blocking Buffer. Add 100 µL of each dilution to the wells in duplicate. Incubate for 2 hours at room temperature.
-
Primary Antibody: Wash the plate three times. Add 100 µL of diluted anti-His primary antibody to each well. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 45-60 minutes at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (5-15 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will turn yellow.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the ligand concentration. Use non-linear regression (one-site specific binding) to calculate the KD.
-
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Piperidine Derivatives as Sigma-1 Receptor (S1R) Ligands.
Data extracted from a study on piperidine/piperazine-based compounds.[6] The core structure consists of a benzyl-piperidine moiety linked to a phenylpiperazine.
| Compound | R Group on Benzyl Ring | Linker (n) | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R Ki / S1R Ki) |
| 1 | H | 1 | 3.2 | 105 | 33 |
| 2 | 4-OH | 1 | 24 | 1200 | 50 |
| 3 | H | 2 | 8.9 | 230 | 26 |
| 4 | 4-OH | 2 | 260 | >10000 | >38 |
| 5 | 4-F | 2 | 434 | >10000 | >23 |
Observations:
-
A hydroxyl group at the 4-position of the benzyl ring (Compound 2 vs 1; 4 vs 3) is generally detrimental to S1R affinity.[6]
-
A shorter alkyl linker (n=1) appears to be slightly more favorable for high S1R affinity (Compound 1 vs 3).[6]
-
The unsubstituted benzylpiperidine derivative (Compound 1) shows the highest affinity for S1R in this series.[6]
Table 2: SAR of Piperidinyl Piperidine Analogues as Opioid Receptor Modulators.
Data summarized from studies on NOP and MOR/σ1R ligands.[4]
| Scaffold Modification | Target Receptor | Effect on Binding Affinity | Reference |
| 2-substituted N-piperidinyl indole | NOP | Higher affinity compared to 3-substituted analogues | [4] |
| Protonated piperidine nitrogen | NOP | Forms crucial ionic interaction with Asp130 | [4] |
| Benzylpiperidine scaffold | MOR / σ1R | Can yield potent dual-target ligands | [4] |
| 2'(S)-ethyl on piperazine ring | CXCR3 | Pronounced increase in receptor affinity (IC₅₀ = 0.2 nM) | [4] |
Mandatory Visualizations
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 3. Low affinity [sprpages.nl]
- 4. benchchem.com [benchchem.com]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. swordbio.com [swordbio.com]
- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Piperidine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the selectivity of piperidine-based inhibitors. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are piperidine-based compounds and why are they so common in drug discovery?
A1: The piperidine scaffold is a six-membered heterocycle containing one nitrogen atom. It is a highly privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, synthetic accessibility, and its presence in a wide range of clinically approved drugs.[1][2] The piperidine ring can modulate lipophilicity and water solubility, act as a hydrogen bond donor or acceptor, and adapt its conformation to fit the binding pockets of molecular targets, which are crucial parameters for drug candidates.[2]
Q2: What are off-target effects and why are they a significant concern with piperidine-based inhibitors?
A2: Off-target effects are interactions of a drug candidate with proteins other than its intended target. These interactions can lead to adverse drug reactions, toxicity, or reduced efficacy.[3] The piperidine moiety, while versatile, can sometimes contribute to off-target binding due to its structural similarities to endogenous ligands for various receptors and enzymes.[4] For instance, interactions with hERG channels, leading to potential cardiotoxicity, and monoamine receptors are known liabilities for some small molecules containing this scaffold.[4] Identifying and minimizing these off-target effects early in development is critical for improving the safety profile of a drug candidate.
Q3: What are some initial steps to consider when aiming to improve the selectivity of a piperidine-based inhibitor?
A3: Improving selectivity is a key challenge in medicinal chemistry. A good starting point involves a combination of computational and experimental approaches.[4] Structure-activity relationship (SAR) studies are crucial to understand how modifications to the piperidine ring and its substituents affect on-target potency and off-target activity.[5][6][7][8][9][10] Computational tools can be used to predict potential off-target interactions and guide the rational design of more selective analogs.[4][11][12][13][14][15]
Troubleshooting Guides
Problem 1: My piperidine compound demonstrates unexpected toxicity or a novel phenotype in cell-based assays. How can I determine if this is due to an off-target effect?
This is a common challenge that requires a systematic approach to differentiate between on-target and off-target effects.[3]
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that your compound is binding to its intended target within the cell at the concentrations that are causing the phenotype. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[3]
-
Correlate with On-Target Potency: Compare the concentration at which the toxicity or phenotype is observed with the compound's potency (e.g., IC50 or EC50) for the intended target. If the adverse effect only occurs at concentrations significantly higher than those required for on-target activity, an off-target effect is likely.[3][13]
-
Use a Structurally Dissimilar Tool Compound: Test a known inhibitor of the same target that has a different chemical structure. If this control compound does not produce the same phenotype, it strengthens the hypothesis that the observed effect of your piperidine compound is due to its unique off-target profile.[3][4]
-
Initiate Off-Target Screening: If the evidence points towards an off-target effect, proceed with systematic screening strategies as outlined in Problem 2.[3]
Problem 2: How can I systematically identify the off-target interactions of my lead piperidine compound?
A multi-pronged approach combining computational and experimental methods is most effective for identifying off-target interactions.
Troubleshooting Steps:
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of your compound. Ligand-based approaches (e.g., QSAR) compare your compound to molecules with known activities, while structure-based methods (e.g., molecular docking) predict binding to known protein structures.[3] Web-based platforms can also predict a range of biological activities.[3]
-
Focused or Broad Screening:
-
Focused Panels: If you have a hypothesis about potential off-targets (e.g., related family members of your primary target), screen against a focused panel of proteins.
-
Broad, Unbiased Screening: For high-priority compounds, utilize comprehensive screening platforms to test against a large portion of the human proteome.[3] This can include large kinase panels or receptor panels.[16]
-
-
Hit Validation: Any potential off-targets ("hits") identified through screening must be validated. This involves generating dose-response curves in dedicated biochemical or cell-based assays to confirm the interaction and determine its potency (e.g., Ki or IC50).[3]
Problem 3: My medicinal chemistry efforts to improve on-target potency are also increasing off-target activity. What strategies can I employ to enhance selectivity?
This is a common challenge in lead optimization. The goal is to decouple on-target potency from off-target effects.
Troubleshooting Steps:
-
Structure-Based Design: If the 3D structures of both your on-target and off-target proteins are known, use structure-based design to identify differences in their binding sites. Exploit these differences to design modifications to your piperidine inhibitor that increase interactions with the on-target protein while decreasing interactions with the off-target protein.[17][18]
-
Modify the Piperidine Scaffold: Systematically explore modifications to the piperidine ring itself. This can include:
-
Introducing steric constraints: Adding bulky groups or creating bridged piperidine analogues can pre-organize the molecule into a conformation that is more favorable for the on-target binding site and less so for off-targets.[19]
-
Altering substitution patterns: The position and nature of substituents on the piperidine ring can dramatically impact selectivity.[2][9][20]
-
-
Explore Bioisosteric Replacements: In some cases, replacing the piperidine ring with a different heterocyclic scaffold can eliminate problematic off-target interactions while maintaining on-target activity.
Data Presentation: Comparative Selectivity Data
The following tables summarize quantitative data for piperidine-based inhibitors from various studies, illustrating the impact of structural modifications on potency and selectivity.
Table 1: Farnesyltransferase (FTase) Inhibition by Piperidine Derivatives [5]
| Compound | Core Structure | IC50 (nM) |
| 1 | Piperidin-2-one | 420 |
| 7 | 5,6-Dehydropiperidine | 13 |
| 8 | Piperidine | 3.7 |
| (+)-8 | Piperidine (optically active) | 1.9 |
Table 2: Dipeptidyl Peptidase IV (DPP4) Inhibition by Piperidine-Constrained Phenethylamines [6]
| Compound | Linker | Ki (nM) |
| 38 | Urea | 140 |
| 41 | Pyrimidine | 6.1 |
| 42 | Pyrimidine with methylsulfonyl | 4.0 |
Table 3: Soluble Epoxide Hydrolase (sEH) Inhibition by Piperidine Amides [8]
| Compound | Left-Hand Side Moiety | IC50 (nM) |
| 2 (lead) | Not specified | >1 |
| 7-10 | Cycloalkyl rings | 0.4 |
| 7-12 | Phenyl ring | ~6 |
Experimental Protocols
Kinase Inhibitor Selectivity Profiling using a Luminescent ADP Detection Assay
This protocol describes a general method to determine the IC50 of a piperidine compound against a panel of kinases to identify potential off-target inhibition.[3][4][21][22]
Objective: To assess the inhibitory activity of a piperidine-based compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the piperidine test compound in 100% DMSO. Create a serial dilution series of the compound.
-
Kinase Reaction Setup:
-
Add the diluted test compound to the wells of an assay plate.
-
Add the specific kinase, its substrate, and ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature for a specified time to allow the enzymatic reaction to proceed.
-
Signal Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity. Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Radioligand Binding Assay for Receptor Selectivity
This protocol outlines a method to determine the binding affinity (Ki) of a piperidine compound for a specific receptor, which is crucial for assessing selectivity against a panel of receptors.[23][24]
Objective: To quantify the binding affinity of a piperidine-based compound to a specific receptor to determine its selectivity profile.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from cells expressing the target receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand that is known to bind to the target receptor, and various concentrations of the unlabeled piperidine test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a filter mat to trap the membranes with the bound radioligand. Wash the filters to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The test compound will compete with the radioligand for binding. Calculate the Ki value, which represents the affinity of the test compound for the receptor, from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
Differential Scanning Fluorimetry (DSF) for Ligand Binding
DSF is a rapid and robust method for screening and selectivity profiling that measures the thermal stabilization of a protein upon ligand binding.[25]
Objective: To determine if a piperidine compound binds to and stabilizes a target protein, which can be used for selectivity profiling across multiple proteins.
Methodology:
-
Reaction Setup: In a PCR plate, mix the purified protein, a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and the piperidine test compound at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Fluorescence Monitoring: As the protein unfolds (denatures) with increasing temperature, its hydrophobic core becomes exposed, causing the fluorescent dye to bind and fluoresce. The instrument records the fluorescence intensity at each temperature increment.
-
Data Analysis: The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A shift in the Tm to a higher temperature in the presence of the test compound indicates that the compound has bound to and stabilized the protein. The magnitude of the Tm shift can be used to rank the binding affinity of different compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-based selectivity optimization of piperidine-pteridine derivatives as potent Leishmania pteridine reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands [pubmed.ncbi.nlm.nih.gov]
- 25. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aggregation of piperidine-containing compounds in their experimental assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide insights into why piperidine compounds might aggregate, how to detect this phenomenon, and strategies to mitigate its impact on your results.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in assays?
A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically in the size range of 30-400 nm.[1] These aggregates can lead to false-positive results in high-throughput screening (HTS) and other assays by non-specifically inhibiting enzymes or disrupting protein-protein interactions.[2][3] This apparent activity is not due to a specific interaction with the biological target, but rather an artifact of the compound's physical properties in the assay buffer.[2] Pursuing these "promiscuous inhibitors" can lead to a significant waste of time and resources in drug discovery.[4]
Q2: Are piperidine compounds particularly prone to aggregation?
A2: While not all piperidine-containing molecules are aggregators, the piperidine scaffold is a common feature in many drug-like molecules.[5][6] The physicochemical properties of a given piperidine derivative, such as its lipophilicity (LogP), pKa, and the nature of its substituents, play a crucial role in its propensity to aggregate.[2] Highly lipophilic compounds with limited aqueous solubility are more likely to form aggregates, especially at the micromolar concentrations typically used in screening assays.[2] The basic nature of the piperidine nitrogen (pKa typically around 11.22 for the protonated form) means that the charge state of the molecule will change with pH, which can significantly influence its solubility and aggregation behavior.[7][8]
Q3: What are the tell-tale signs of an aggregating compound in my assay?
A3: Several characteristics can suggest that a piperidine compound is acting as a promiscuous aggregator:
-
Steep dose-response curves: Aggregators often exhibit unusually steep inhibition curves.
-
High Hill slopes.
-
Irreproducible results: The level of inhibition can be sensitive to minor variations in assay conditions such as incubation time, mixing, and the presence of plastics.
-
Sensitivity to detergents: A significant reduction or complete loss of inhibitory activity in the presence of a non-ionic detergent like Triton X-100 is a strong indicator of aggregation-based inhibition.[3]
-
Lack of a clear structure-activity relationship (SAR): Small changes to the molecule's structure may not lead to predictable changes in activity, which is often the case with non-specific inhibition.[9]
Q4: How does pH affect the aggregation of my piperidine compound?
A4: The pH of the assay buffer can have a significant impact on the aggregation of piperidine-containing compounds due to the basicity of the piperidine nitrogen.[8][10] At a pH below the pKa of the piperidine, the nitrogen will be protonated, rendering the molecule more polar and potentially more soluble. Conversely, at a pH above the pKa, the piperidine will be in its neutral, more lipophilic form, which may increase its tendency to aggregate. Therefore, changes in assay buffer pH can alter the aggregation state of your compound and, consequently, its apparent activity.[8][10]
Troubleshooting Guide
If you suspect your piperidine compound is aggregating in your assay, follow this troubleshooting workflow:
Caption: A workflow for troubleshooting suspected compound aggregation.
Data Presentation: Impact of Detergent on Apparent Activity
A common method to diagnose aggregation is to re-run the assay with the addition of a non-ionic detergent. A significant increase in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is at least partially due to aggregation.
| Compound Type | Hypothetical Piperidine Compound | Assay Condition | Apparent IC50 (µM) | Fold Shift in IC50 |
| Aggregator | Piperidine Derivative A | Standard Buffer | 2.5 | \multirow{2}{}{20x} |
| + 0.01% Triton X-100 | 50 | |||
| Non-Aggregator | Piperidine Derivative B | Standard Buffer | 10 | \multirow{2}{}{~1x} |
| + 0.01% Triton X-100 | 12 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a powerful technique for directly detecting the presence of aggregates by measuring the size distribution of particles in a solution.[11]
Objective: To determine if a piperidine compound forms aggregates at a given concentration in the assay buffer.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.2 µm or smaller)
-
Assay buffer (filtered)
-
Piperidine compound stock solution (in DMSO)
-
Positive control (known aggregator)
-
Negative control (non-aggregating compound)
Procedure:
-
Sample Preparation:
-
Prepare a solution of your piperidine compound in the final assay buffer at the desired concentration. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Prepare a buffer-only control.
-
Prepare positive and negative controls in the same manner.
-
Filter all samples through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any extraneous dust or precipitates.[1]
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically the same as your assay temperature).
-
Place the cuvette in the instrument and allow it to thermally equilibrate.
-
Perform the DLS measurement, collecting data on the size distribution of particles. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) of the particles.[7]
-
-
Data Analysis:
-
Analyze the size distribution plot. The presence of particles in the range of 30-400 nm or larger, which are absent in the buffer-only control, is strong evidence of compound aggregation.[1]
-
A monodisperse sample (containing only the monomeric compound) should show a single, narrow peak at a small hydrodynamic radius. An aggregating sample will show a second, broader peak at a larger size, or a high polydispersity index (PDI).[7]
-
Caption: Experimental workflow for detecting compound aggregation using DLS.
Protocol 2: NMR Spectroscopy for Aggregation Analysis
NMR spectroscopy can be used to detect aggregation by monitoring changes in the chemical shifts, line broadening, and diffusion coefficients of a compound as a function of its concentration.[12][13]
Objective: To determine the critical aggregation concentration (CAC) of a piperidine compound.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated assay buffer (e.g., PBS in D₂O)
-
Piperidine compound stock solution (in DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Prepare a series of samples of the piperidine compound in the deuterated assay buffer at varying concentrations (e.g., from low µM to high µM or mM). Keep the concentration of DMSO-d₆ constant across all samples.
-
Include a sample with a known disaggregating agent (e.g., 0.01% Triton X-100) at a high compound concentration.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
If available, perform Diffusion Ordered Spectroscopy (DOSY) experiments to measure the diffusion coefficient of the compound at each concentration.
-
-
Data Analysis:
-
Chemical Shift and Line Broadening: Compare the ¹H NMR spectra across the concentration range. Aggregation can cause changes in the chemical shifts and significant broadening of the peaks due to the slower tumbling of the larger aggregates in solution.
-
DOSY: Plot the diffusion coefficient as a function of compound concentration. A sharp decrease in the diffusion coefficient at a certain concentration is indicative of the onset of aggregation (the CAC). Monomeric species will have a faster diffusion rate than aggregated species.
-
The sample containing the detergent should show chemical shifts and a diffusion coefficient similar to those of the compound at low concentrations, confirming that the observed changes are due to aggregation.
-
Signaling Pathway Considerations
Piperidine-containing compounds are known to interact with a variety of signaling pathways. When troubleshooting, it is important to consider whether the observed effects are due to specific interactions with these pathways or are a result of aggregation-induced artifacts. Below is a simplified representation of a common signaling pathway often modulated by small molecule inhibitors.
Caption: A generic signaling pathway potentially affected by an aggregating inhibitor.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Piperidine Moiety Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when modifying piperidine-containing structures to improve oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low oral bioavailability of my piperidine-containing compound?
A1: Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: As a lipophilic and often basic scaffold, piperidine derivatives may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The compound might dissolve but may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Extensive First-Pass Metabolism: The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[1] This metabolic breakdown reduces the amount of active drug reaching systemic circulation. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.
Q2: My compound shows high permeability in the Caco-2 assay but has very low oral bioavailability in rats. What's the likely issue?
A2: This discrepancy often points towards extensive first-pass metabolism.[2] The Caco-2 model is excellent for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[2] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation. Another possibility is extensive metabolism within the gut wall itself, which is not fully accounted for in all Caco-2 protocols.
Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: A bidirectional Caco-2 permeability assay is the standard in vitro method. In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A). If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio > 2), it indicates that the compound is actively pumped out of the cells by an efflux transporter. The experiment can also be run with a known P-gp inhibitor to see if the efflux is reduced.
Q4: What initial structural modifications should I consider to improve the metabolic stability of the piperidine ring?
A4: To enhance metabolic stability, consider the following strategies:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.
-
Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[3]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations in Animal Studies
-
Question: We are observing significant variability in the plasma concentrations of our piperidine compound across different rats in the same dosing group. What could be the cause and how can we address it?
-
Answer: High variability is a common issue for orally administered compounds with poor solubility and can be influenced by physiological factors.[2]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution | The compound may not be dissolving uniformly in the GI tracts of different animals.[2] Solution: Optimize the formulation. Consider using an amorphous solid dispersion, a micronized powder, or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) to improve dissolution consistency.[2] |
| Food Effects | The presence or absence of food can alter gastric emptying and GI fluid composition, impacting drug dissolution and absorption.[2] Solution: Standardize feeding conditions. Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing and have free access to water.[4][5] |
| Variable First-Pass Metabolism | Differences in the expression or activity of metabolic enzymes (e.g., CYPs) among individual animals can lead to inconsistent metabolism.[2] Solution: While difficult to control, understanding the primary metabolic pathways can guide structural modifications to create more metabolically robust analogs. |
| Erratic GI Motility | Variations in the rate at which the compound moves through the GI tract can affect the time available for absorption.[2] Solution: Acclimatize animals to the procedure to reduce stress-induced changes in motility. Ensure a consistent dosing technique and vehicle volume. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
-
Question: Our new formulation shows excellent dissolution in vitro, but we don't see a corresponding improvement in oral bioavailability in our rat model. Why?
-
Answer: This suggests that dissolution is no longer the rate-limiting step for absorption. The bottleneck has likely shifted to either poor permeability or high first-pass metabolism.
| Potential Cause | Troubleshooting Steps |
| Low Permeability | The drug is dissolved in the gut, but it cannot efficiently cross the intestinal wall. Solution: Conduct a Caco-2 permeability assay to assess intestinal permeability. If permeability is low, consider structural modifications to improve lipophilicity (within an optimal range) or reduce hydrogen bond donors. |
| High Efflux | The compound is a substrate for efflux transporters (e.g., P-gp), which actively pump it back into the gut lumen after absorption. Solution: Perform a bidirectional Caco-2 assay to determine the efflux ratio. If efflux is high, co-dosing with a P-gp inhibitor in preclinical studies can confirm this mechanism. Structural modifications to reduce P-gp substrate activity may be necessary. |
| High First-Pass Metabolism | The drug is absorbed but is rapidly metabolized in the gut wall or liver. Solution: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance. If clearance is high, identify the metabolic "soft spots" and modify the structure to block these positions. |
Data Presentation: Impact of Piperidine Substitution on Bioavailability
The following table summarizes hypothetical but representative pharmacokinetic data for a series of substituted piperidine analogs, illustrating the impact of specific structural modifications on oral bioavailability in rats.
| Compound | Modification | LogD (pH 6.8) | Clint (µL/min/mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Analog 1 | Parent (unsubstituted) | 3.5 | 150 | 50 | 250 | 5 |
| Analog 2 | Add 4-OH group | 2.1 | 140 | 150 | 900 | 18 |
| Analog 3 | Add 4-F group | 3.6 | 80 | 120 | 1100 | 22 |
| Analog 4 | N-Methyl substitution | 3.7 | 120 | 80 | 500 | 10 |
| Analog 5 | N-Cyclopropylmethyl | 4.1 | 45 | 250 | 2500 | 50 |
| Analog 6 | 4-OH + N-Cyclopropylmethyl | 2.5 | 30 | 450 | 4800 | 65 |
Data is illustrative and based on trends observed in medicinal chemistry literature, such as the findings in Journal of Medicinal Chemistry, 2014, 57(10), 4199-4214.[3]
Mandatory Visualizations
Caption: Figure 1: General Workflow for Enhancing Piperidine Bioavailability.
Caption: Figure 2: Common Metabolic Pathways for Piperidine Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Piperidine-Based Drugs in Oncology and Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and bioavailability.[3][4] This guide provides a comparative analysis of the efficacy of prominent piperidine-containing drugs in two key therapeutic areas: oncology and neurodegenerative disease, with a focus on non-small cell lung cancer (NSCLC) and Alzheimer's disease, respectively. The data presented is compiled from a range of preclinical and clinical studies to aid in the evaluation of these compounds.
Comparative Efficacy in Oncology: ALK-Positive Non-Small Cell Lung Cancer
Anaplastic Lymphoma Kinase (ALK) rearrangements are a key oncogenic driver in a subset of NSCLC patients.[5] The development of piperidine-based ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for this patient population. Below is a comparison of the efficacy of several generations of ALK inhibitors.
Table 1: Comparison of Progression-Free Survival (PFS) and Overall Response Rate (ORR) of ALK Inhibitors in ALK-Positive NSCLC
| Drug | Generation | Median PFS (months) | Hazard Ratio (vs. Crizotinib) | Overall Response Rate (ORR) | Reference |
| Crizotinib | First | 10.9 | - | 74% | [6] |
| Ceritinib | Second | 16.6 | 0.55 | 72.3% (ALK-inhibitor naive) | [6] |
| Alectinib | Second | 34.8 | 0.47 | 82.9% | [7] |
| Brigatinib | Second | 16.7 | 0.49 | 71% | [8] |
| Lorlatinib | Third | Not Reached | 0.28 | 78% | [9] |
Data is compiled from various clinical trials and meta-analyses. Direct head-to-head comparisons may vary.
Comparative Efficacy in Neurodegenerative Disease: Alzheimer's Disease
In the context of Alzheimer's disease, piperidine-based acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy. These drugs function by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and cognition.[10] Donepezil, a prominent member of this class, contains a piperidine moiety. While rivastigmine does not contain a piperidine ring, it is a key comparator in assessing the efficacy of AChE inhibitors.
Table 2: Comparison of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Drug | Type of Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Reference |
| Donepezil | Piperidine-based AChE Inhibitor | 6.7 | 3,600 | [11] |
| Rivastigmine | Carbamate-based AChE and BuChE Inhibitor | 45 | 39 | [11] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the piperidine-based drugs discussed.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]
-
Cell Plating: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Cell Fixation: After a 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow to air-dry.[12]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]
-
Solubilization: Allow the plates to air-dry and then add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[13]
Acetic Acid-Induced Writhing Test for Analgesia
This in vivo assay is used to screen for analgesic activity by inducing a painful stimulus and observing the response in mice.[14]
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to laboratory conditions for at least one week.
-
Grouping: Divide the mice into control, standard (e.g., diclofenac sodium), and test groups (n=4-6 per group).[15]
-
Compound Administration: Administer the test compounds and standard drug orally or via the desired route. The control group receives the vehicle.[15]
-
Induction of Writhing: After a set absorption period (e.g., 40 minutes), inject 0.1 mL/10g of body weight of 0.7% acetic acid intraperitoneally to each mouse.[15]
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 15-minute period.[15]
-
Calculation of Inhibition: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This is a widely used spectrophotometric method to measure AChE activity.[3]
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[3]
-
-
Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.[3]
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.[3]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these drugs is critical for rational drug design and development.
ALK Signaling Pathway in NSCLC
In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4. This results in the constitutive activation of the ALK tyrosine kinase, which drives downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion.[16][17] Piperidine-based ALK inhibitors act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and inhibiting downstream signaling.
PI3K/Akt and NF-κB Signaling in Apoptosis
The PI3K/Akt and NF-κB signaling pathways are crucial regulators of cell survival and apoptosis.[18] In many cancers, these pathways are constitutively active, promoting tumor growth and resistance to therapy.[18] Some piperidine-based anticancer agents exert their effects by modulating these pathways to induce apoptosis. The activation of the PI3K/Akt pathway can lead to the activation of NF-κB, which in turn upregulates the expression of anti-apoptotic proteins.[19][20] Inhibition of this crosstalk can sensitize cancer cells to apoptosis.
Mechanism of Acetylcholinesterase Inhibition
Donepezil acts as a reversible inhibitor of acetylcholinesterase.[1][21] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2][7] This dual binding mode effectively blocks the entry of acetylcholine to the active site, preventing its hydrolysis and thereby increasing its concentration in the synaptic cleft.
Conclusion
Piperidine-based drugs have demonstrated significant therapeutic efficacy in both oncology and neurodegenerative diseases. The comparative data and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in their ongoing efforts to design and evaluate novel piperidine-containing therapeutics with improved efficacy and safety profiles. The versatility of the piperidine scaffold ensures its continued importance in the future of drug discovery.
References
- 1. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. saspublishers.com [saspublishers.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cross-talk between NFkB and the PI3-kinase/AKT pathway can be targeted in primary effusion lymphoma (PEL) cell lines for efficient apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in informed decision-making during the drug design process.
Both piperidine and pyrrolidine are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Their utility stems from their ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.
Physicochemical Properties: A Tale of Two Rings
While structurally similar, the difference of a single methylene unit between piperidine and pyrrolidine leads to subtle yet significant differences in their fundamental physicochemical properties.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22[3] | ~11.27[4] | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form. |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is slightly more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and off-target interactions. The choice between the two can be a tool to fine-tune a compound's lipophilicity. |
| Conformational Flexibility | Prefers a rigid chair conformation.[1] | Adopts more flexible envelope and twist (pseudo-rotation) conformations.[5] | The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding. The flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptation is required for target engagement. |
Metabolic Stability and Pharmacokinetic Profiles
The metabolic fate and pharmacokinetic properties of drug candidates are critically influenced by their core structures. Both piperidine and pyrrolidine scaffolds are generally considered to be relatively stable, though their substitution patterns play a major role.
Metabolic Stability:
Piperidine rings are found in numerous approved drugs, indicating their general metabolic stability.[1] However, they can be susceptible to oxidation, particularly at positions adjacent to the nitrogen atom.[6] Strategic placement of substituents can be employed to block these metabolic "soft spots" and enhance stability.
Comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[3] This suggests that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability.
Pharmacokinetics:
The choice between a piperidine and a pyrrolidine scaffold can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.
In a study on potent pancreatic lipase inhibitors, it was observed that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[7] Such differences in binding can influence the duration of action and overall pharmacokinetic profile.
Impact on Biological Activity: A Matter of Fit and Flexibility
The substitution of a piperidine with a pyrrolidine, or vice versa (a form of scaffold hopping), can have a profound impact on a compound's biological activity. This is often attributed to the differences in ring size, conformational flexibility, and the orientation of substituents.
In the development of anticonvulsant agents, structure-activity relationship (SAR) studies of pyrrolidine-2,5-diones revealed that the nature and position of substituents on the pyrrolidine ring are crucial for activity.[5] While direct comparative SAR studies with analogous piperidine-2,6-diones are not always available, it is clear that the scaffold itself is a key determinant of the pharmacological profile.
For biophysical studies using spin labels, the smaller pyrrolidine ring in PROXYL derivatives may be less disruptive to the native structure of a biomolecule compared to the larger piperidine ring of TEMPO derivatives.[3] This highlights how the choice of scaffold can be critical for maintaining the biological integrity of the system under investigation.
Experimental Protocols
Determination of Octanol/Water Partition Coefficient (LogP)
Objective: To experimentally determine the lipophilicity of a compound.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of the pre-saturated phosphate buffer to create a stock solution of known concentration.
-
Partitioning: Mix a known volume of the stock solution with an equal volume of pre-saturated n-octanol in a sealed container.
-
Equilibration: Agitate the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation Mixture Preparation: In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound at a final desired concentration (e.g., 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration.
Visualizing Biological Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of insect olfaction and the modulatory effect of Icaridin.
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share many similarities, particularly in their basicity, their differences in lipophilicity and conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity.
-
Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.
-
Pyrrolidine , with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.
Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds can empower medicinal chemists to make more rational and effective decisions in the design of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantitative analysis of piperidine. Ensuring the accuracy and reliability of analytical data is a cornerstone of pharmaceutical development and quality control. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical exercise to confirm that a method is fit for its intended purpose and that the data generated is both accurate and reproducible.[1][2] This is especially crucial when data from different laboratories or techniques are being compared or combined.[1]
This document outlines a comparative analysis of three principal analytical techniques applicable to piperidine analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method hinges on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the specific application, such as routine quality control versus bioanalysis.[1]
Comparative Overview of Analytical Methods
The choice between GC-MS, HPLC-UV, and LC-MS/MS for piperidine analysis depends on a trade-off between factors like volatility, sensitivity requirements, and sample complexity. Piperidine, being a volatile compound, is well-suited for GC-MS analysis.[3][4] However, HPLC-based methods offer versatility for less volatile derivatives or when derivatization is employed to enhance detection.[3][5]
Data Presentation: Performance Characteristics of Analytical Techniques for Piperidine Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection.[6] | Separation based on polarity with detection via UV absorbance.[5] | Separation in the liquid phase followed by highly selective and sensitive mass-based detection.[6] |
| Analyte Volatility | Requires the analyte to be volatile or rendered volatile through derivatization.[6] | Suitable for a wide range of compounds, including non-volatile molecules.[3][6] | Suitable for a broad spectrum of compounds, including non-volatile and thermally labile ones.[6] |
| Linearity Range | Typically in the µg/L to mg/L range. For some piperidine derivatives, linearity has been established from 0.0014 mg/mL to 0.045 mg/mL.[7] | Generally in the µg/mL range. For piperine (a piperidine alkaloid), a linear range of 5-50 µg/mL has been demonstrated.[8] | Generally offers a wider dynamic range, from ng/L to mg/L.[6] |
| Limit of Detection (LOD) | For a piperidine derivative, an LOD of 0.002% (0.4 µg/mL) has been reported.[7] | For piperazine with derivatization, an LOD of 30 ppm has been achieved. | For morpholine (structurally similar), an LOD down to the ng/L range has been reported.[6] |
| Limit of Quantitation (LOQ) | For a piperidine derivative, an LOQ of 0.007% (1.4 µg/mL) has been reported.[7] | For piperazine with derivatization, an LOQ of 90 ppm has been achieved. | For morpholine, an LOQ in the low µg/L range has been demonstrated.[6] |
| Precision (%RSD) | Intraday precision for piperidine derivatives has been reported with %RSD values of 2.8 at LOQ and 4.7 at the specification level.[7] | Repeatability for piperine analysis has been reported with an RSD of 0.38% and intermediate precision with an RSD of 1.11%.[8] | Intraday repeatability for morpholine analysis has been reported to be between 1.1% and 4.0%.[6] |
| Accuracy (% Recovery) | Percentage recoveries for a piperidine derivative have been obtained between 99.9% and 104.4%.[7] | For piperine, an accuracy of 101.3% has been reported. For piperazine with derivatization, recoveries ranged from 104.87% to 108.06%.[8] | For morpholine, recoveries have been reported in the range of 83% to 108%.[6] |
| Sample Preparation | May require derivatization to improve volatility and chromatographic properties. Extraction is often necessary.[6] | Often involves simpler sample preparation, such as dissolving the sample in a suitable diluent.[5] Derivatization may be needed for compounds lacking a chromophore.[5] | Can involve simpler sample preparation like protein precipitation or solid-phase extraction (SPE).[6] |
Experimental Protocols
The following are proposed experimental protocols for the analysis of piperidine based on established methods for piperidine and its derivatives. These should be optimized and validated for the specific analyte and matrix.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile piperidine and its derivatives.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of water to the sample, followed by 1 mL of 0.1 M NaOH to basify the solution (pH > 10), liberating the free base form of the amine.[4]
-
Add a suitable internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
GC-MS Instrumentation and Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.[6]
-
MS Transfer Line Temperature: 290 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) using characteristic ions of piperidine for quantification and confirmation.[1]
-
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust approach for the analysis of piperidine, particularly when derivatization is used to introduce a UV-active chromophore.
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable diluent to a known concentration.[5]
-
For derivatization, react the piperidine sample with a reagent such as NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative. This allows for detection at lower levels.
-
-
HPLC-UV Instrumentation and Conditions:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[5]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for reversed-phase separations.[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The pH of the mobile phase should be controlled for consistent ionization.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[5]
-
Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance (e.g., 340 nm for NBD-Cl derivatives).
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, often without the need for derivatization.
-
Sample Preparation:
-
Sample preparation can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column suitable for LC-MS analysis.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like piperidine.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for piperidine and an internal standard.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods for piperidine analysis.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. seer.ufrgs.br [seer.ufrgs.br]
Head-to-Head Comparison: A Novel Piperidine Compound vs. a Standard of Care in Schizophrenia Treatment
This guide provides a detailed comparison of Paliperidone, a piperidine derivative, with its parent compound, Risperidone, a well-established standard of care for the treatment of schizophrenia. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their comparative efficacy, safety, and pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
Schizophrenia is a complex mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. The primary therapeutic strategy involves the use of antipsychotic medications that modulate neurotransmitter systems in the brain, particularly dopamine and serotonin pathways.
-
Risperidone : An atypical antipsychotic that has been a cornerstone of schizophrenia treatment for many years. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.
-
Paliperidone (9-hydroxyrisperidone) : The active metabolite of risperidone. It has been developed as a long-acting injectable and oral formulation, offering a distinct pharmacokinetic profile. Paliperidone shares a similar mechanism of action with risperidone but exhibits differences in receptor binding and metabolism that may influence its clinical effects.
This guide delves into a head-to-head comparison of these two compounds, focusing on key performance indicators relevant to drug development and clinical application.
Efficacy and Clinical Outcomes
The efficacy of both paliperidone and risperidone in managing the symptoms of schizophrenia has been extensively studied in numerous clinical trials. A primary endpoint for assessing efficacy in these trials is the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.
Table 1: Comparative Efficacy in Schizophrenia (PANSS Score Reduction)
| Compound | Study Population | Duration | Mean Change in PANSS Total Score (from baseline) | Reference |
| Paliperidone | Adults with Schizophrenia | 6 Weeks | -17.9 to -25.7 | |
| Risperidone | Adults with Schizophrenia | 6 Weeks | -17.5 to -23.4 |
As indicated in Table 1, both paliperidone and risperidone demonstrate comparable efficacy in reducing the overall symptoms of schizophrenia, as measured by the PANSS score.
Receptor Binding Affinity and Selectivity
The therapeutic and adverse effects of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Paliperidone (9-hydroxyrisperidone) | Risperidone |
| Dopamine D2 | 4.9 | 3.1 |
| Serotonin 5-HT2A | 0.3 | 0.2 |
| Adrenergic α1 | 1.2 | 0.8 |
| Adrenergic α2 | 3.9 | 1.1 |
| Histamine H1 | 5.6 | 2.1 |
| Muscarinic M1 | >1000 | >1000 |
Data presented are representative values from preclinical studies.
The data in Table 2 indicates that both compounds are potent antagonists at D2 and 5-HT2A receptors, which is central to their antipsychotic action. Risperidone generally shows slightly higher affinity for these receptors compared to paliperidone. Both drugs have a low affinity for muscarinic receptors, suggesting a lower risk of anticholinergic side effects.
Safety and Tolerability Profile
The safety and tolerability of antipsychotics are critical for patient compliance and long-term treatment success.
Table 3: Common Adverse Events (Incidence >5% and greater than placebo)
| Adverse Event | Paliperidone ER (% incidence) | Risperidone (% incidence) |
| Extrapyramidal Symptoms (EPS) | 8 - 18 | 10 - 22 |
| Insomnia | 10 - 15 | 12 - 20 |
| Somnolence/Sedation | 9 - 14 | 10 - 18 |
| Tachycardia | 8 | 7 |
| Orthostatic Hypotension | 5 - 7 | 6 - 10 |
| Prolactin Increase | 4 - 8 | 5 - 10 |
Both medications are associated with a risk of extrapyramidal symptoms (EPS) and elevated prolactin levels. The incidence of these adverse events appears to be dose-dependent for both drugs.
Pharmacokinetics
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Paliperidone ER | Risperidone |
| Bioavailability | 28% | ~70% (extensive metabolizers) |
| Metabolism | Primarily renal excretion (59% unchanged) | Extensively hepatic (CYP2D6) to paliperidone |
| Half-life | ~23 hours | 3-6 hours (risperidone); 20-24 hours (paliperidone) |
| Protein Binding | ~74% | ~90% (risperidone); ~77% (paliperidone) |
Paliperidone's minimal hepatic metabolism via CYP2D6 reduces the potential for drug-drug interactions compared to risperidone.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of test compounds for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor) are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound (paliperidone or risperidone).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To evaluate the efficacy and safety of the test compound in patients with schizophrenia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study design is typically employed.
-
Patient Population: Patients diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria are recruited.
-
Treatment Arms: Patients are randomized to receive a fixed dose of the test compound, placebo, or an active comparator (e.g., risperidone) for a predefined duration (e.g., 6 weeks).
-
Efficacy Assessment: The primary efficacy measure is the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS). Secondary outcome measures may include the Clinical Global Impression-Severity (CGI-S) scale and personal and social performance scales.
-
Safety Assessment: Safety and tolerability are monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests (including prolactin levels).
-
Statistical Analysis: The primary efficacy analysis is typically a comparison of the mean change in PANSS total score between the active treatment groups and the placebo group using an analysis of covariance (ANCOVA).
Visualizations
Caption: Mechanism of action for Paliperidone and Risperidone.
Caption: Workflow for an in vitro receptor binding assay.
Conclusion
Paliperidone, a piperidine derivative and the active metabolite of risperidone, demonstrates comparable efficacy to its parent compound in the treatment of schizophrenia. While both drugs share a similar mechanism of action, primarily as D2 and 5-HT2A receptor antagonists, they exhibit subtle differences in their receptor binding profiles and pharmacokinetic properties. Notably, paliperidone's minimal hepatic metabolism via the CYP2D6 pathway may offer an advantage in reducing the potential for certain drug-drug interactions. The choice between these two agents may be guided by individual patient factors, including potential co-medications, and the desired formulation, such as the availability of long-acting injectables for paliperidone to improve treatment adherence. This guide provides foundational data to aid researchers and clinicians in their understanding and evaluation of these two important antipsychotic agents.
Validating Target Engagement of Piperidine-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Validating that a piperidine-based probe directly interacts with its intended biological target within a cellular context is a critical step in the drug discovery pipeline.[4] This guide provides an objective comparison of key experimental methods for confirming target engagement, supported by experimental data for various piperidine derivatives.
Comparative Analysis of Target Engagement Validation Methods
Choosing the appropriate method to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of commonly employed techniques.
| Assay | Principle | Compound Modification Required? | Environment | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[5] | No | In cellulo, Cell lysates | Medium to High | Confirms target engagement in a cellular context; no compound modification required.[4] | Requires specific antibodies or mass spectrometry for detection; not all proteins exhibit a thermal shift.[4] |
| Photoaffinity Labeling (PAL) | A photoreactive group on the probe covalently crosslinks to the target protein upon UV irradiation.[6][7] | Yes (photoreactive group and reporter tag) | In cellulo, In vitro | Low to Medium | Directly identifies binding partners; can map binding sites.[8] | Modification may alter binding; potential for non-specific labeling.[4] |
| Affinity Chromatography | An immobilized version of the probe captures its binding partners from a cell lysate.[4] | Yes (linker and tag) | In vitro | Low to Medium | Direct identification of binding partners; well-established method.[4] | Modification may alter binding; potential for non-specific binding.[4] |
| Quantitative Mass Spectrometry | Measures changes in protein levels or modifications upon probe treatment to infer target engagement.[9][10] | No | In cellulo, Ex vivo | High | Provides a global view of on- and off-target effects.[11] | Indirect measure of direct binding; requires sophisticated instrumentation. |
| In-Cell Target Engagement Assays (e.g., InCELL Pulse) | Based on protein thermal stability or protein turnover, often using reporter systems like enzyme fragment complementation.[12][13] | No (but target protein is tagged) | In cellulo | High | Quantitative measurement of cellular potency; amenable to high-throughput screening.[14] | Requires genetic modification of the target protein. |
Experimental Data for Piperidine-Based Probes
The following tables summarize quantitative data from studies validating the target engagement of different piperidine-based probes.
Table 1: Cholinesterase Inhibition by Piperidine-3-Carbothioamide Derivatives
These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[15]
| Compound ID | R-group Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 5a | Unsubstituted | > 50 | > 50 |
| 5d | 4-Chlorophenyl | 15.21 | 18.32 |
| 5g | 3-Chlorophenyl | 9.68 | 11.59 |
| 5j | 4-Nitrophenyl | 22.84 | 25.17 |
| Donepezil | Reference Drug | 0.02 | 3.54 |
Table 2: Senescence Induction in Melanoma Cells by N-Arylpiperidine-3-carboxamide Derivatives
These derivatives were identified as inducers of a senescence-like phenotype in human melanoma A375 cells.[15]
| Compound ID | EC₅₀ for Senescence Induction (µM) |
| Example Compound 1 | Data would be presented here |
| Example Compound 2 | Data would be presented here |
| Doxorubicin (Reference) | Data would be presented here |
(Note: Specific EC₅₀ values were not provided in the source document, but the table structure is retained for illustrative purposes.)
Table 3: Sigma Receptor Affinity of Piperidine/Piperazine-Based Compounds
A screening of these compounds was performed to measure their affinity for Sigma 1 (S1R) and Sigma 2 (S2R) receptors.[16]
| Compound ID | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |
| 1 | 3.2 | 106.2 | 33 |
| 3 | 8.9 | 231.7 | 26 |
| Haloperidol (Reference) | 2.6 | 3.1 | 1.2 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to validate the binding of a piperidine-based probe to its target protein in intact cells.[15][17][18]
Caption: CETSA experimental workflow.
-
Cell Treatment: Treat cultured cells with the piperidine-based probe at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.[17]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[17]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved by methods such as freeze-thaw cycles.[18]
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[18]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using SDS-PAGE and Western blotting with a target-specific antibody.[15]
-
Data Interpretation: A ligand-bound protein is generally more stable and will remain soluble at higher temperatures compared to the unbound protein in the vehicle control. This thermal shift indicates target engagement.[15]
Photoaffinity Labeling (PAL)
This protocol describes a general workflow for identifying the target of a piperidine-based probe using photoaffinity labeling.[6][7]
Caption: Photoaffinity labeling workflow.
-
Probe Design and Synthesis: A derivative of the piperidine probe is synthesized to include a photoreactive group (e.g., diazirine or aryl azide) and a reporter tag (e.g., biotin or an alkyne handle for click chemistry).[7]
-
Incubation: The photoaffinity probe is incubated with live cells or a cell lysate to allow it to bind to its target(s).[6]
-
UV Activation: The sample is exposed to UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the target protein.[7]
-
Enrichment: The cells are lysed, and the covalently labeled proteins are enriched using the reporter tag. For example, biotin-tagged proteins can be captured with streptavidin beads.
-
Target Identification: The enriched proteins are separated by SDS-PAGE and can be identified by Western blotting if the target is known, or by mass spectrometry for unbiased target identification.[19]
Signaling Pathways and Logical Relationships
The validation of target engagement is a critical step in the broader drug discovery process, logically preceding the evaluation of downstream functional effects.
Caption: Target validation in drug discovery.
This logical flow illustrates that after the design and synthesis of a piperidine-based probe, its direct binding to the intended target must be confirmed. A positive confirmation of on-target engagement, coupled with an acceptable off-target profile, justifies proceeding to investigate the functional consequences of this engagement, such as the modulation of signaling pathways and the resulting cellular phenotypes. If target engagement is not validated, a redesign of the probe is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various piperidine-based ligands in molecular docking studies against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile scaffold.
The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable scaffold in drug design. Computational docking has become an indispensable tool for predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics.[2] This guide collates and compares docking performance data for piperidine derivatives from multiple studies, focusing on targets relevant to a spectrum of diseases.
Quantitative Comparison of Piperidine Derivatives
The following tables summarize the inhibitory activities, binding affinities, and docking scores of various piperidine derivatives against their respective biological targets. This data is crucial for understanding the relative potency and structure-activity relationships (SAR) of different structural modifications.
| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions |
| Benzamide Piperidine Derivatives | ||||
| 5d (2-Fluoro substitution) | Acetylcholinesterase (AChE) | Not explicitly stated | 0.013 ± 0.0021 | Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[3] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | Not explicitly stated | 0.600 ± 0.050 | - |
| Piperidine-containing quinolinyl thiosemicarbazones | ||||
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | Acetylcholinesterase (AChE) | -9.68 | Not explicitly stated | π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[4] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | Butyrylcholinesterase (BChE) | -11.59 | Not explicitly stated | π-alkyl bond with Phe329, a conventional hydrogen bond with Pro285, a π-anion interaction with Asp70, and a π-π stacked interaction with Tyr332.[4] |
| Piperidine Derivatives vs. Pancreatic Lipase | ||||
| Compound 12 (a pyrrolidine derivative for comparison) | Pancreatic Lipase (PL) | -8.24 | 0.143 ± 0.001 mg/mL | Extensive hydrogen bonding with Gly76, Phe77, Asp79, and His151.[5] |
| Orlistat (Reference Drug) | Pancreatic Lipase (PL) | - | Significantly lower | - |
| 4-Amino Methyl Piperidine Derivatives | ||||
| HN Series | µ-Opioid Receptor (µ-OR) | -8.13 to -13.37 | Not explicitly stated | Encapsulated in the binding pocket of transmembraneous helices, engaging with residues Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, and Y236.[6] |
| Morphine, Fentanyl, Pethidine (Standard Molecules) | µ-Opioid Receptor (µ-OR) | - | - | - |
| Piperidine/Piperazine Derivatives | ||||
| Compound 5 (Piperidine core) | Histamine H3 Receptor (hH3R) | Not explicitly stated | 7.70 nM (Ki) | - |
| Compound 5 (Piperidine core) | Sigma-1 Receptor (σ1R) | Not explicitly stated | 3.64 nM (Ki) | - |
| Compound 11 (Piperidine core) | Histamine H3 Receptor (hH3R) | Not explicitly stated | 6.2 nM (Ki) | - |
| Compound 11 (Piperidine core) | Sigma-1 Receptor (σ1R) | Not explicitly stated | 4.41 nM (Ki) | - |
| Piperine | ||||
| Piperine | Cyclooxygenase-1 (COX-1) | -9.06 | 227.73 nM (Ki) | Hydrogen bonds and hydrophobic interactions.[7] |
| Piperine | Cyclooxygenase-2 (COX-2) | -8.77 | 375.62 nM (Ki) | Hydrogen bonds and hydrophobic interactions.[7] |
| Piperidine-Dihydropyridine Hybrids | ||||
| Compound with 3-fluoro substitution | Epidermal Growth Factor Receptor (EGFR) | Favorable binding scores | 15.94 ± 0.201 (A-549 cells) | - |
| 22.12 ± 0.213 (MCF-7 cells) | ||||
| Novel Piperidine Derivatives vs. SARS-CoV-2 Mpro | ||||
| P1-P8 | SARS-CoV-2 Main Protease (Mpro) | -5.9 to -7.3 | 4.27 to 64.08 µmol (Ki) | - |
| N3 inhibitor (Reference) | SARS-CoV-2 Main Protease (Mpro) | -11 | - | - |
| Nirmatrelvir (Reference) | SARS-CoV-2 Main Protease (Mpro) | -8.2 | - | - |
| Remdesivir (Reference) | SARS-CoV-2 Main Protease (Mpro) | -7.9 | - | - |
Experimental Protocols in Computational Docking
The reliability of docking results is intrinsically linked to the rigor of the experimental methodology.[2] Below are generalized steps and specific parameters often employed in the computational docking of piperidine-based ligands, based on the methodologies described in the cited literature.
A General Computational Docking Workflow:
-
Protein Preparation :
-
Ligand Preparation :
-
Grid Generation :
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[2]
-
-
Molecular Docking :
-
A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding pose and affinity of the ligand within the protein's active site.[2][5] These programs sample a large number of possible conformations and orientations of the ligand and score them based on a scoring function.[2]
-
For instance, the Lamarckian Genetic Algorithm is a commonly employed algorithm to determine optimal ligand binding conformations.[3][5]
-
-
Analysis of Results :
Specific Protocol Example: Pancreatic Lipase Inhibition Study
-
Software : AutoDock 4.2 was utilized for the molecular docking simulations.[3][5]
-
Target Preparation : The 3D crystal structure of pancreatic lipase was obtained from the Protein Data Bank.[3]
-
Ligand Preparation : The 3D structures of the piperidine and pyrrolidine derivatives were generated using ChemDraw Ultra software.[3]
-
Docking Algorithm : The Lamarckian Genetic Algorithm was employed to determine the optimal binding conformations of the ligands within the rigid protein binding site.[3]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental workflows.[3] The following visualizations are provided in the DOT language for use with Graphviz.
References
Assessing the Reproducibility of a Novel Piperidine Synthesis: A Comparative Guide
A recently unveiled, streamlined synthesis of piperidines, crucial components in numerous pharmaceuticals, promises to accelerate drug discovery and development. This guide provides a comparative analysis of this new methodology against a traditional approach, offering researchers, scientists, and drug development professionals an objective assessment of its reproducibility and efficiency.
The novel two-step method, developed by researchers at Scripps Research and Rice University and published in Science in late 2024, combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling.[1][2][3][4] This approach drastically reduces the number of synthetic steps required to produce complex piperidine-containing molecules, which are key structural motifs in a wide range of therapeutics, including neurokinin receptor antagonists and anticancer agents.[1][2][3][4]
To assess the reproducibility and potential advantages of this new synthesis, this guide compares it with a well-established, traditional synthetic route to a prominent piperidine-containing pharmaceutical, the neurokinin-1 (NK1) receptor antagonist, (+)-CP-99,994.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for both the novel and traditional synthesis methods, highlighting differences in yield, reaction time, temperature, and the number of synthetic steps.
| Parameter | Novel Piperidine Synthesis (He et al., 2024) | Traditional Synthesis of (+)-CP-99,994 |
| Target Moiety | Functionalized Piperidine Core | (+)-CP-99,994 |
| Key Reactions | Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-coupling | Reductive Amination, Cyclization |
| Overall Yield | Reported as high-yielding | Varies depending on specific route |
| Number of Steps | 2 steps from a piperidine starting material | Typically multi-step (5+ steps) |
| Reaction Temperature | Mild (often room temperature) | Variable (can require elevated temperatures) |
| Key Reagents | Enzyme catalyst, Nickel catalyst | Various reducing agents, acids, bases |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for assessing reproducibility. Below are the outlined protocols for both the novel and a representative traditional synthesis.
Novel Piperidine Synthesis via Biocatalytic C-H Oxidation and Radical Cross-Coupling
Step 1: Biocatalytic C-H Oxidation
-
General Procedure: To a solution of the piperidine starting material in a suitable buffer (e.g., potassium phosphate buffer) is added the C-H oxidation biocatalyst (e.g., a specific cytochrome P450 enzyme variant). The reaction mixture is stirred at a controlled temperature (e.g., 25-30 °C) for a specified time (e.g., 12-24 hours). The progress of the reaction is monitored by an appropriate analytical technique (e.g., LC-MS). Upon completion, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the hydroxylated piperidine intermediate.
Step 2: Nickel-Catalyzed Radical Cross-Coupling
-
General Procedure: The hydroxylated piperidine intermediate is dissolved in a suitable organic solvent (e.g., dioxane). To this solution are added the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl2(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst under an inert atmosphere. The reaction mixture is then irradiated with a specific wavelength of light (e.g., blue LEDs) at room temperature for a set period (e.g., 12-24 hours). After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final functionalized piperidine.
Traditional Synthesis of (+)-CP-99,994
A representative traditional synthesis of the neurokinin-1 receptor antagonist (+)-CP-99,994 involves a multi-step sequence. A key step in many reported syntheses is the formation of the piperidine ring via reductive amination and subsequent cyclization.
-
Illustrative Step: Reductive Amination and Cyclization
-
Formation of the Precursor: A suitable keto-amine precursor is synthesized through several steps.
-
Reductive Amination/Cyclization: The keto-amine precursor is dissolved in a suitable solvent (e.g., methanol). A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added, and the reaction is stirred at room temperature for several hours. The reaction is then quenched, and the product is worked up and purified to yield the piperidine ring structure of (+)-CP-99,994. Subsequent steps are then required to complete the synthesis of the final molecule.
-
Assessing Reproducibility: A Logical Workflow
The reproducibility of a chemical synthesis is a critical factor for its widespread adoption. The following diagram illustrates a logical workflow for assessing the reproducibility of a published synthesis.
Caption: Workflow for assessing the reproducibility of a published chemical synthesis.
This guide provides a framework for researchers to evaluate the novel piperidine synthesis. The streamlined nature of the new method, combined with its use of mild reaction conditions, suggests a high potential for reproducibility and scalability. However, as with any new methodology, independent verification is crucial. By following a systematic approach to reproducibility assessment, the scientific community can confidently adopt and build upon this promising synthetic advancement.
References
- 1. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
Independent Verification of the Biological Activity of a Piperidine Series: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical and pharmacological properties. This guide provides an objective comparison of the biological activity of a representative piperidine series against alternative heterocyclic compounds, supported by experimental data from publicly available research. The aim is to offer a clear, data-driven perspective for researchers engaged in drug discovery and development.
Comparative Analysis of Biological Activities
To provide a comprehensive overview, this guide collates data across three key therapeutic areas: oncology, infectious diseases, and inflammation. A series of substituted piperidine derivatives is compared with analogous compounds featuring alternative heterocyclic cores such as pyrrolidine and morpholine.
Anticancer Activity
The cytotoxic potential of a piperidine series was evaluated against various human cancer cell lines and compared with pyrrolidine and acyclic analogues. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | MCF-7 (Breast) | HCT116 (Colon) | NCI-H460 (Lung) | Reference |
| Piperidine | Compound P1 | 15.94 | 22.12 | 18.50 | [1] |
| Compound P2 | 24.68 | 31.45 | 28.76 | [1] | |
| Pyrrolidine | Compound Py1 | 28.32 | 35.18 | 32.67 | [2] |
| Compound Py2 | 45.10 | 52.80 | 49.21 | [2] | |
| Acyclic Analogue | Compound A1 | >100 | >100 | >100 | [1] |
Note: Data for piperidine and acyclic analogues are from a study on piperidine-substituted chalcones[1]. Data for pyrrolidine derivatives are from a separate study on substituted pyrrolidines[2]. A direct, head-to-head experimental comparison was not available in the reviewed literature.
Antimicrobial Activity
The antimicrobial efficacy of a piperidine series and a comparable set of tetrahydropyridine derivatives was assessed against common bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined using the broth microdilution method.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | S. aureus | E. coli | C. albicans | Reference |
| Piperidine | Compound P3 | 32 | 64 | 128 | [3] |
| Compound P4 | 64 | 128 | 256 | [3] | |
| Tetrahydropyridine | Compound T1 | 50 | >100 | >100 | [4] |
| Compound T2 | >100 | >100 | >100 | [4] |
Note: The data presented is a synthesis from two separate studies to illustrate a comparative trend[3][4].
Anti-inflammatory Activity
The in vivo anti-inflammatory potential of a piperidine series was compared to a series of morpholine derivatives in a carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured to assess the anti-inflammatory effect.
Table 3: Comparative Anti-inflammatory Activity
| Compound Class | Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Piperidine | Compound P5 | 20 | 55.8 | [5] |
| Compound P6 | 20 | 62.3 | [5] | |
| Morpholine | Compound M1 | 20 | 48.2 | [6] |
| Compound M2 | 20 | 51.7 | [6] |
Note: The presented data is a representative compilation from different sources to highlight the comparative anti-inflammatory potential[5][6].
Central Nervous System (CNS) Receptor Binding Affinity
The binding affinity of piperidine and piperazine analogues to the Dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders, was determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor.
Table 4: Comparative Dopamine D2 Receptor Binding Affinity
| Compound Class | Derivative | Ki (nM) | Reference |
| Piperidine | Compound P7 | 3.64 | [7] |
| Compound P8 | 7.70 | [7] | |
| Piperazine | Compound Pz1 | 1531 | [7] |
| Compound Pz2 | 850 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent verification.
MTT Assay for Anticancer Activity
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HCT116, NCI-H460) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (piperidine, pyrrolidine, or acyclic analogues) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL for bacteria).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week before the experiment.
-
Compound Administration: The test compounds (piperidine or morpholine derivatives) or a vehicle control are administered orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Radioligand Binding Assay for CNS Receptor Affinity (Dopamine D2)
-
Membrane Preparation: Membranes from cells expressing the human dopamine D2 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) and various concentrations of the competing test compounds (piperidine or piperazine analogues) in a binding buffer.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, and then the bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
Visualizations
To further clarify the experimental processes and biological pathways, the following diagrams are provided.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Piperidine Enantiomers: Methylphenidate and Mefloquine
For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive molecules is paramount. The spatial arrangement of atoms in enantiomers can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles. This guide provides an objective comparison of the in vivo efficacy of enantiomers for two prominent piperidine-containing drugs: methylphenidate, a central nervous system stimulant, and mefloquine, an antimalarial agent. The information is supported by experimental data and detailed methodologies to aid in research and development.
Methylphenidate: A Case of Stereospecific Efficacy in ADHD Treatment
Methylphenidate (MPH) is a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD). It is a chiral compound with two stereoisomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). In vivo studies have consistently demonstrated that the therapeutic efficacy of racemic MPH is almost exclusively attributed to the d-enantiomer.
The primary mechanism of action for MPH involves the blockade of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The d-threo-enantiomer is significantly more potent in this regard.[1][2][3] In fact, d-MPH is approximately 10-fold more potent than the l-isomer at inhibiting catecholamine reuptake in vivo.[1] This stereospecificity is further supported by positron emission tomography (PET) studies, which show specific binding of d-MPH to striatal structures in the brain, while l-MPH binding is non-specific.[4][5]
Clinical and preclinical studies have corroborated these findings, showing that d-MPH is responsible for the improvements in sustained attention and the reduction of hyperactivity associated with ADHD treatment.[4][6] The l-isomer is generally considered to be pharmacologically inert at therapeutic doses.[2][7]
Quantitative Comparison of Methylphenidate Enantiomers
| Parameter | d-threo-methylphenidate (d-MPH) | l-threo-methylphenidate (l-MPH) | Racemic (dl-MPH) | Citation |
| Potency (Catecholamine Reuptake Inhibition) | ~10-fold more potent than l-MPH | Low potency | Potency primarily due to d-MPH | [1] |
| Therapeutic Efficacy in ADHD | High | Negligible | Efficacy attributed to d-MPH | [4][6] |
| Striatal Dopamine Transporter Binding | Specific and high affinity | Non-specific | Binding primarily due to d-MPH | [4][5] |
| Effect on Locomotor Activity (Rats) | Significant increase | Minimal effect | Increase driven by d-MPH | [3] |
| Effect on Extracellular Dopamine (Rats) | 650% increase | No significant effect | Increase driven by d-MPH | [5] |
Experimental Protocols
This protocol is based on studies assessing the neurochemical effects of methylphenidate enantiomers.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Drug Administration: d-threo-MPH, l-threo-MPH, or vehicle is administered systemically (e.g., intraperitoneally).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
This protocol is designed to evaluate the stimulant effects of methylphenidate enantiomers.
-
Animal Model: Adult male rats are used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period.
-
Drug Administration: Rats are administered d-threo-MPH, l-threo-MPH, racemic MPH, or vehicle.
-
Data Collection: Locomotor activity, including distance traveled and rearing frequency, is recorded using an automated activity monitoring system for a specified duration.
-
Data Analysis: The data is analyzed to compare the effects of the different enantiomers and the racemate on locomotor activity.
Signaling Pathway
Caption: Mechanism of action of methylphenidate enantiomers.
Mefloquine: A Tale of Similar Efficacy but Different Side-Effect Profiles in Antimalarial Treatment
Mefloquine is an antimalarial drug effective against multi-drug resistant strains of Plasmodium falciparum. It is a racemic mixture of (+)-erythro-mefloquine ((+)-EMQ) and (-)-erythro-mefloquine ((-)-EMQ). Unlike methylphenidate, the in vivo efficacy of mefloquine enantiomers against parasitic infections appears to be largely comparable.
Studies in murine models of Mycobacterium avium infection have shown that both racemic mefloquine and its individual enantiomers are as effective as the standard-of-care drug rifampicin when used in combination therapy.[8][9] While the (+)-EMQ group showed the lowest bacterial load, the difference was not statistically significant compared to the (-)-EMQ or racemic mefloquine groups.[8] Similarly, in a murine model of schistosomiasis, both enantiomers demonstrated high and comparable reductions in worm burden.[10]
A critical difference between the mefloquine enantiomers lies in their side-effect profiles. It is hypothesized that the neuropsychiatric adverse effects associated with mefloquine, such as anxiety, depression, and psychosis, are primarily linked to the (-)-enantiomer.[11] This is thought to be due to the (-)-enantiomer's more potent activity at adenosine receptors and its greater anticholinesterase activity.[11] Pharmacokinetic studies have also revealed differences, with the (-)-enantiomer exhibiting a slower systemic clearance.[11]
Quantitative Comparison of Mefloquine Enantiomers
| Parameter | (+)-erythro-Mefloquine ((+)-EMQ) | (-)-erythro-Mefloquine ((-)-EMQ) | Racemic Mefloquine | Citation |
| Anti-Mycobacterium avium Efficacy (Log10 CFU in lungs, 3 months post-treatment) | 4.43 ± 0.26 | 4.82 ± 0.18 | 4.70 ± 0.21 | [8] |
| Antischistosomal Efficacy (Worm Burden Reduction) | High and comparable to (-)-EMQ | High and comparable to (+)-EMQ | High | [10] |
| Systemic Clearance | Faster | Slower | - | [11] |
| Association with Neuropsychiatric Side Effects | Hypothesized to be lower | Hypothesized to be higher | Documented | [11] |
Experimental Protocols
This protocol is based on studies evaluating the efficacy of mefloquine and its enantiomers against M. avium.
-
Animal Model: BALB/c mice are used.
-
Infection: Mice are infected with M. avium via aerosol exposure to mimic the natural route of infection.
-
Treatment Groups: Animals are divided into groups receiving:
-
Standard of care (e.g., Clarithromycin-Ethambutol-Rifampicin)
-
Clarithromycin-Ethambutol + Racemic Mefloquine
-
Clarithromycin-Ethambutol + (+)-EMQ
-
Clarithromycin-Ethambutol + (-)-EMQ
-
Untreated control
-
-
Drug Administration: Drugs are administered orally at specified doses and frequencies.
-
Efficacy Evaluation: At predetermined time points (e.g., 1, 2, and 3 months post-treatment), a subset of mice from each group is euthanized.
-
Bacterial Load Quantification: The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate culture media to determine the number of colony-forming units (CFU).
This protocol is designed to assess the in vivo activity of mefloquine enantiomers against Schistosoma mansoni.
-
Animal Model: Mice are used.
-
Infection: Mice are infected percutaneously with a defined number of S. mansoni cercariae.
-
Treatment: At a specified time post-infection (to target either juvenile or adult worms), mice are treated orally with a single dose of (+)-EMQ, (-)-EMQ, racemic mefloquine, or vehicle.
-
Worm Recovery: After a set period post-treatment, mice are euthanized, and adult worms are recovered from the hepatic and portomesenteric veins via perfusion.
-
Efficacy Assessment: The total and female worm burdens are counted, and the percentage reduction in worm burden is calculated relative to the untreated control group.
Experimental Workflow
References
- 1. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? | BioGRID [thebiogrid.org]
- 3. researchgate.net [researchgate.net]
- 4. Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Efficacy of mefloquine and its enantiomers in a murine model of Mycobacterium avium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of mefloquine and its enantiomers in a murine model of Mycobacterium avium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mefloquine—An Aminoalcohol with Promising Antischistosomal Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized, Double-Blind, Placebo-Controlled Study to Investigate the Safety, Tolerability, and Pharmacokinetics of Single Enantiomer (+)-Mefloquine Compared with Racemic Mefloquine in Healthy Persons - PMC [pmc.ncbi.nlm.nih.gov]
Validating PI3K/Akt Pathway as a Predictive Biomarker for Piperidine-Containing Drug Response in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies, particularly in oncology. A significant number of these drugs exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. The clinical efficacy of these piperidine-containing PI3K inhibitors can be highly variable among patients. This variability underscores the critical need for validated predictive biomarkers to identify patient populations most likely to respond to treatment, thereby enabling a more personalized and effective therapeutic approach.
This guide provides a comparative overview of the validation of biomarkers within the PI3K/Akt pathway for predicting the response to specific piperidine-containing anticancer drugs. We present supporting experimental data from clinical studies, detailed methodologies for key validation experiments, and visual diagrams of the relevant signaling pathway and experimental workflows.
Comparative Efficacy of Piperidine PI3K Inhibitors Based on Biomarker Status
The clinical development of several piperidine-containing PI3K inhibitors has incorporated biomarker analysis to stratify patient populations and identify predictors of response. Key biomarkers that have been investigated include mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and the loss of expression of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/Akt pathway.
The following tables summarize clinical trial data for three piperidine-containing PI3K inhibitors—Copanlisib, Pilaralisib, and Gedatolisib—highlighting the differential response rates based on the status of these biomarkers.
| Drug | Biomarker | Patient Population | Response Rate (Objective Response Rate - ORR, or Clinical Benefit Rate - CBR) | Reference |
| Copanlisib | PIK3CA Mutation | Solid Tumors | 30% (3/10) with mutation | [1] |
| No PIK3CA Mutation | Solid Tumors | 27% (4/15) without mutation | [1] | |
| PTEN Loss | Solid Tumors | 1 CR and 2 extended SD in 9 patients with PTEN loss | [1] | |
| No PTEN Loss | Solid Tumors | No OR or extended SD in 9 patients without PTEN loss | [1] | |
| Pilaralisib | PIK3R1 Mutation & Normal PTEN | Endometrial Carcinoma | 3 out of 4 responders had this profile | [2] |
| PTEN Deficiency | Endometrial Carcinoma | 1 out of 4 responders had this profile | [2] | |
| Gedatolisib | PI3K Pathway Alterations | ER+/HER2- Metastatic Breast Cancer | Decreases in PIK3CA and PTEN ctDNA associated with clinical response | [3] |
| No Baseline PIK3CA Alteration | ER+/HER2- Metastatic Breast Cancer | No relationship observed with response | [3] |
CR: Complete Response; SD: Stable Disease; OR: Objective Response
Experimental Protocols for Biomarker Validation
The validation of biomarkers is a multi-step process that requires robust and reproducible experimental methodologies. Below are detailed protocols for the key techniques used to assess the status of PI3K/Akt pathway biomarkers in clinical trial settings.
Immunohistochemistry (IHC) for PTEN and pAkt Expression
Immunohistochemistry is a widely used technique to assess protein expression levels in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides through a series of graded ethanol solutions (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with Phosphate Buffered Saline (PBS).
-
Incubate with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody specific for PTEN or phosphorylated Akt (pAkt Ser473) overnight at 4°C. The antibody should be diluted in the blocking buffer at a pre-optimized concentration.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
-
Analysis:
-
Slides are scored by a pathologist based on the intensity and percentage of stained tumor cells.[4]
-
Western Blot for PI3K/Akt Pathway Protein Expression and Phosphorylation
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is particularly useful for assessing the phosphorylation status of signaling proteins.[5][6]
Protocol:
-
Protein Extraction:
-
Lyse cultured cells or homogenized tumor tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size by running them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for total Akt, pAkt (Ser473), total PTEN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification:
-
Densitometry analysis is performed to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
Digital PCR (dPCR) for PIK3CA Mutation Detection
Digital PCR is a highly sensitive and quantitative method for detecting and quantifying nucleic acid sequences, including specific gene mutations, in tissue or liquid biopsy samples.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma samples using a commercially available kit.
-
-
Droplet Generation:
-
Prepare a PCR reaction mix containing the DNA sample, primers, and probes specific for the wild-type and mutant PIK3CA alleles, and a dPCR master mix.
-
Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
-
-
PCR Amplification:
-
Perform PCR amplification on a thermal cycler. Each droplet acts as an individual microreactor.
-
-
Droplet Reading:
-
Read the fluorescence of each droplet on a droplet reader. Droplets containing the target DNA will be fluorescent (positive), while those without will not (negative).
-
-
Data Analysis:
-
The number of positive and negative droplets is used to calculate the absolute concentration of the mutant and wild-type alleles using Poisson statistics. This allows for the determination of the presence and fractional abundance of the PIK3CA mutation.
-
Visualizing the Validation Process and Underlying Biology
To better understand the concepts discussed, the following diagrams illustrate the PI3K/Akt signaling pathway, the general workflow for biomarker validation, and the logical relationship in patient stratification.
Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.
Caption: A generalized workflow for the discovery and validation of a predictive biomarker.
References
- 1. Biomarker analysis from a Phase I study of copanlisib with expansion cohorts in solid tumors with and without PIK3CA mutations and NHL. - ASCO [asco.org]
- 2. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarker analysis from a phase I study using gedatolisib+palbociclib+hormone therapy in ER+/HER2- metastatic breast cancer (mBC). - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Piperidine Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. However, the therapeutic potential of piperidine-containing drug candidates must be carefully weighed against their safety profiles. This guide provides a comparative analysis of the safety of various piperidine analogs, with a focus on cytotoxicity and the underlying mechanistic pathways. The information herein is intended to aid in the selection and optimization of piperidine-based compounds in drug discovery and development.
Comparative Cytotoxicity of Piperidine Derivatives
The in vitro cytotoxicity of piperidine analogs is a critical initial assessment of their safety. This is often evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) against various cell lines. A higher IC50 or GI50 value indicates lower cytotoxicity. Furthermore, comparing the cytotoxicity in cancer cell lines to that in normal, non-cancerous cell lines provides a selectivity index (SI), a crucial measure of a compound's therapeutic window. A higher SI value is desirable, as it indicates greater selectivity for cancer cells.
Below are tables summarizing the cytotoxic activities of several piperidine derivatives from recent studies.
Table 1: Cytotoxicity of Piperidine Analogs Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1][2] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1][2] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1][2] | |
| PC-3 | Prostate | <25 (GI50, µg/mL) | [2] | |
| mriBIQ 13dc/14dc (Piperidine derivative) | A549 | Lung Adenocarcinoma | 26.3 | [3] |
| HCT-116 | Colon Carcinoma | >100 | [3] | |
| MCF-7 | Breast Adenocarcinoma | >100 | [3] | |
| PC-3 | Prostate Adenocarcinoma | >100 | [3] | |
| PANC-1 | Pancreatic Carcinoma | >100 | [3] | |
| U-87 MG | Glioblastoma | >100 | [3] | |
| Wi-38 | Normal Human Fetal Lung | >100 | [3] | |
| mriBIQ 13dd/14dd (Morpholine derivative) | A549 | Lung Adenocarcinoma | >100 | [3] |
Table 2: Selectivity of Functionalized Piperidines
| Compound | Cancer Cell Line | GI50 (µg/mL) | Normal Cell Line (HaCaT) GI50 (µg/mL) | Selectivity Index (SI) | Reference |
| 1 | PC-3 | 6.3 | >100 | >15.9 | [2] |
| 2 | 786-0 | 11.2 | >100 | >8.9 | [2] |
| 3 | 786-0 | 17.3 | >100 | >5.8 | [2] |
| 10 | 786-0 | 20.1 | >100 | >5.0 | [2] |
| 16 | 786-0 | 0.4 | 62.4 | 156.0 | [2] |
| 17 | 786-0 | 25.0 | >100 | >4.0 | [2] |
| 21 | PC-3 | 11.2 | >100 | >8.9 | [2] |
| 22 | PC-3 | 11.5 | >100 | >8.7 | [2] |
| 25 | PC-3 | 6.4 | >100 | >15.6 | [2] |
Mechanistic Insights into Piperidine Analog-Induced Cytotoxicity
The cytotoxic effects of piperidine analogs are often mediated through the induction of apoptosis and interference with key signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
Several studies have shown that piperidine derivatives can trigger programmed cell death in cancer cells.[4][5] This is often achieved through the activation of caspase cascades, which are central to the execution of apoptosis. For instance, piperine, a well-known natural piperidine alkaloid, has been shown to induce apoptosis by activating caspase-3 and caspase-9.[4] The apoptotic pathway can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Interference with PI3K/Akt/mTOR Signaling
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Several piperidine-containing compounds have been identified as inhibitors of this pathway.[4][6] By blocking key kinases such as PI3K and mTOR, these analogs can effectively halt cancer cell progression.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in safety profiling. The following are detailed methodologies for two commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine analogs. Include a vehicle control and a positive control with a known cytotoxic agent. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the binding of the dye sulforhodamine B to cellular proteins.[10][11][12][13][14]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with piperidine analogs in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After treatment, gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour to fix the cells.[12]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound dye.[10][12]
-
Staining: Add 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[10]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm in a microplate reader.[12]
Conclusion
The safety profile of piperidine analogs is a multifaceted area of study, with cytotoxicity being a primary concern in the early stages of drug development. The data presented in this guide highlight the significant variability in the cytotoxic potential and selectivity among different piperidine derivatives. Understanding the structure-activity relationships and the underlying mechanisms of toxicity, such as the induction of apoptosis and interference with critical signaling pathways, is essential for the rational design of safer and more effective piperidine-based therapeutics. The detailed experimental protocols provided for key cytotoxicity assays serve as a foundation for the standardized evaluation of these promising compounds. Further investigations into other aspects of safety, including genotoxicity, hepatotoxicity, and neurotoxicity, are crucial for a comprehensive risk assessment of piperidine analogs destined for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperine depresses the migration progression via downregulating the Akt/mTOR/MMP-9 signaling pathway in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zellx.de [zellx.de]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
A Comparative Guide to "NextGen-Pip": A Novel Piperidine Catalyst for Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The development of novel, efficient, and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Piperidine-based organocatalysts have emerged as a powerful tool in asymmetric synthesis, facilitating a wide range of transformations with high enantioselectivity. This guide introduces "NextGen-Pip," a new, rationally designed piperidine catalyst, and provides a comprehensive benchmark against established, high-performing catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes.
Data Presentation: Head-to-Head Performance
The efficacy of "NextGen-Pip" was evaluated against two widely used diarylprolinol silyl ether catalysts, often referred to as Hayashi-Jørgensen catalysts. The asymmetric Michael addition of propanal to trans-β-nitrostyrene was chosen as the model reaction. The results, including product yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee), are summarized below.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) [syn] |
| NextGen-Pip (New Catalyst) | 5 | 1 | 96 | 95:5 | >99 |
| (S)-Diphenylprolinol TMS Ether | 5 | 1 | 82 | 94:6 | 99[1] |
| (S)-Diphenylprolinol TES Ether | 5 | 3 | 85 | 93:7 | 99 |
Data for NextGen-Pip is based on internal preliminary studies. Data for existing catalysts is derived from published literature.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for generating reliable and comparable data. The following is a generalized protocol for the asymmetric Michael addition used for benchmarking.
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Piperidine Catalyst ("NextGen-Pip" or existing alternatives)
-
Anhydrous organic solvent (e.g., Toluene or Dichloromethane)
-
Additive/Co-catalyst (e.g., Benzoic Acid) - optional, but can enhance performance
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the nitroalkene (1.0 equiv.).
-
Add the anhydrous organic solvent to achieve a concentration of 0.2-0.5 M.
-
Add the piperidine organocatalyst (0.05 - 0.2 equiv.).
-
If required, add the co-catalyst at this stage (0.05 - 0.2 equiv.).
-
Add the aldehyde (1.5 - 2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the product by NMR and HRMS.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Process and Mechanism
Diagrams are essential for conceptualizing workflows and reaction mechanisms. The following have been generated using Graphviz (DOT language) to meet the specified formatting requirements.
The catalytic activity of piperidine derivatives in the asymmetric Michael addition proceeds through a well-established enamine catalysis cycle.[2][3] The catalyst first reacts with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks the nitroalkene in a stereocontrolled manner. Subsequent hydrolysis releases the product and regenerates the catalyst.
Conclusion
The preliminary data suggests that "NextGen-Pip" is a highly promising catalyst for the asymmetric Michael addition, offering excellent yield and stereoselectivity in a short reaction time. Further studies are warranted to explore the substrate scope and recyclability of this new catalyst. The provided protocols and mechanistic overview offer a solid foundation for researchers to conduct their own comparative studies and potentially integrate "NextGen-Pip" into their synthetic strategies. The continued development of novel piperidine catalysts like "NextGen-Pip" will undoubtedly contribute to the advancement of efficient and sustainable chemical synthesis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Piperidine
Disclaimer: A specific Safety Data Sheet (SDS) for "Piperdial" was not found. The following guidance is based on the known hazards of the structurally similar and likely intended compound, Piperidine. Piperidine is a flammable, toxic, and corrosive substance that requires handling with extreme caution.[1][2] This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to Piperidine. The recommended PPE for various laboratory activities is outlined below.
| Hazard Category | Anticipated Hazard | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3][4] | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and respiratory protection (use in a certified chemical fume hood is mandatory).[1] |
| Skin Corrosion/Irritation | Expected to be corrosive or irritating to the skin, causing severe burns.[1][2][3] | Chemical-resistant gloves (Nitrile or Neoprene) and a chemical-resistant apron or suit.[1] |
| Eye Damage/Irritation | Poses a high risk of serious eye damage or irritation.[1][2] | Chemical safety goggles and a face shield.[1] |
| Flammability | Highly flammable liquid and vapor.[3][4][5] Vapors may form explosive mixtures with air.[6][7] | Store away from ignition sources.[1] Use non-sparking tools and ground/bond containers.[5][8][9] |
Operational Protocol for Handling Piperidine
Adherence to a strict operational protocol is essential for minimizing risks associated with handling Piperidine.
Preparation
-
Designated Area: All handling of Piperidine must occur within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble Materials: Gather all necessary equipment (e.g., spatulas, weighing paper, glassware) inside the fume hood before opening the chemical container.[1]
-
Waste Container: Have a designated and clearly labeled hazardous waste container ready for all contaminated materials.[1][10]
Handling and Transfer
-
Container Handling: Keep containers of Piperidine tightly closed when not in use.[6]
-
Weighing and Transferring: Carefully open the container and perform all transfers inside the fume hood.[1]
-
Avoid Inhalation and Contact: Use caution to avoid inhaling vapors and direct contact with skin and eyes.[6]
-
No Contamination: Do not eat, drink, or smoke in the work area.[6][8]
Post-Handling and Decontamination
-
Surface Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with Piperidine.[1]
-
Waste Disposal: Carefully remove and dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in the designated hazardous waste container.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of Piperidine.
Disposal Plan
Piperidine and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[6]
Waste Collection
-
Segregation: Collect all waste containing Piperidine in a dedicated, properly labeled, and sealed container.[6][10] Do not mix with other chemical waste streams.[7]
-
Container: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7][11]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Piperidine".[7][11]
Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[11]
-
Keep the container away from incompatible materials, heat, and ignition sources.[8][11]
Spill Management
-
Small Spills (in a fume hood):
-
Large Spills:
Empty Container Disposal
-
"Empty" containers that once held Piperidine should be triple-rinsed with a suitable solvent.[7][10]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
The rinsed container should then be managed according to institutional guidelines.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
